molecular formula C10H7F3O B1358786 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS No. 65126-85-4

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Cat. No.: B1358786
CAS No.: 65126-85-4
M. Wt: 200.16 g/mol
InChI Key: OYPGHSLZWXJUQV-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS 65126-85-4) is a high-value chemical building block with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . Its primary research application is as a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of Cinacalcet , a drug used to treat secondary hyperparathyroidism. The compound's structure, featuring both a propargylic alcohol and a trifluoromethylphenyl group, makes it a versatile precursor in organic synthesis and medicinal chemistry research. The propargyl alcohol moiety is a known functional group that can undergo various transformations, including rearrangements to form allenes or other complex structures , which is valuable for constructing diverse molecular architectures. Furthermore, recent scientific literature highlights that structural analogs derived from this compound, such as selenium-containing derivatives, are being investigated for their promising pharmacological activities. For instance, one such analog has demonstrated a significant antidepressant-like effect in preclinical models, which was found to be mediated through the serotonergic system, specifically involving 5-HT1A and 5-HT3 receptors . This underscores the compound's ongoing relevance in the development of novel therapeutic agents. Supplied as a reference standard that adheres to strict regulatory requirements, this product is highly suited for analytical method development, validation, and quality control (QC) during the manufacturing of active pharmaceutical ingredients (APIs) . It is intended for use in a laboratory setting only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPGHSLZWXJUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627892
Record name 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65126-85-4
Record name 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated propargyl alcohol derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis methodologies, and its strategic application in the design and development of novel therapeutic agents. The unique electronic properties conferred by the trifluoromethyl (CF₃) group, combined with the reactivity of the propargyl alcohol moiety, make this compound a versatile building block for creating complex molecules with enhanced biological activity and optimized pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Compound Profile and Physicochemical Properties

This compound is a specialized chemical intermediate. Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group at the meta-position, and a propargyl alcohol group. This combination of functional groups is pivotal to its utility.

The CAS Number for this compound is 65126-85-4 .

PropertyValueSource
CAS Number 65126-85-4
Molecular Formula C₁₀H₇F₃O
Molecular Weight 200.16 g/mol [1]
IUPAC Name 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Purity Typically ≥95%[1]
MDL Number MFCD06803756

The trifluoromethyl group is a key feature, acting as a bioisostere for groups like chlorine and methyl, while profoundly influencing the molecule's properties.[2] Its high electronegativity and electron-withdrawing nature enhance metabolic stability and can improve binding affinity to biological targets.[2] Furthermore, the presence of the CF₃ group increases the lipophilicity of parent molecules, which can facilitate passage through biological membranes—a critical factor in drug design.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Conceptual Synthesis Workflow

The general strategy involves coupling 3-iodobenzotrifluoride (or the corresponding bromide) with propargyl alcohol. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

G cluster_reactants Starting Materials cluster_catalysts Catalytic System A 3-Iodobenzotrifluoride (Aryl Halide) Process Sonogashira Coupling A->Process B Propargyl Alcohol (Terminal Alkyne) B->Process C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->Process Catalyzes D Cu(I) Co-catalyst (e.g., CuI) D->Process Co-catalyzes E Amine Base (e.g., Et₃N or DIPEA) E->Process Base/Solvent Product 3-(3-(Trifluoromethyl)phenyl) prop-2-yn-1-ol Process->Product Forms C-C bond

Caption: Generalized Sonogashira coupling workflow for synthesis.

Detailed Experimental Protocol (Illustrative)

The following is a representative, self-validating protocol for the synthesis:

  • Vessel Preparation: A dry, three-necked round-bottom flask is charged with 3-iodobenzotrifluoride (1.0 eq.), propargyl alcohol (1.2 eq.), and a copper(I) iodide (0.05 eq.). The flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet.

  • Solvent and Base Addition: Anhydrous triethylamine or a similar amine base is added as the solvent. The amine serves a dual role: it acts as the solvent and scavenges the hydrogen halide byproduct generated during the reaction.

  • Catalyst Introduction: The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 eq.), is added to the mixture. The choice of palladium catalyst is critical; its role is to facilitate the oxidative addition and reductive elimination steps that form the core of the catalytic cycle.

  • Reaction Execution: The mixture is degassed and placed under a nitrogen atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst. The reaction is then heated, typically to 50-70 °C, and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product, this compound, are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >95% is typically targeted.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in drug design. The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals, while the propargyl alcohol provides a reactive handle for further molecular elaboration.

Strategic Importance in Scaffolding

The incorporation of the trifluoromethyl group is a deliberate strategy in medicinal chemistry to enhance a drug candidate's profile.[3] The CF₃ group can improve:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Receptor Binding Affinity: The group's electronic and steric properties can lead to more potent interactions with the target protein's binding pocket.[2]

  • Lipophilicity and Bioavailability: By increasing lipophilicity, the CF₃ group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[2]

The propargyl alcohol group is a versatile functional handle. The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the scaffold to other molecular fragments. The hydroxyl group can be oxidized, reduced, or used as a nucleophile in substitution reactions.

G cluster_properties Inherent Properties cluster_applications Drug Design Applications Core 3-(3-(CF₃)phenyl) prop-2-yn-1-ol Prop1 Metabolic Stability (from CF₃ Group) Core->Prop1 Prop2 Enhanced Lipophilicity (from CF₃ Group) Core->Prop2 Prop3 Reactive Handles (-C≡CH and -OH) Core->Prop3 API Active Pharmaceutical Ingredient (API) Prop1->API Prop2->API Prop3->API App1 Kinase Inhibitors App1->API App2 CNS-Active Agents App2->API App3 Antiviral Compounds App3->API

Caption: Role of the core scaffold in drug design applications.

Case Study: Precursor to Bioactive Molecules

While this specific molecule is primarily a building block, its structural motifs are present in numerous advanced compounds. For instance, derivatives of trifluoromethylphenyl alkynes have been investigated for their potential antidepressant effects by modulating the serotonergic system.[4][5] Research into compounds like N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide demonstrates how the core scaffold can be elaborated to produce molecules with significant biological activity.[4] Furthermore, the trifluoromethylphenyl group is a key component in potent inhibitors of the mTOR protein, a critical regulator of cell growth implicated in cancer.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: While specific GHS data for this exact compound is not widely published, related fluorinated compounds can cause skin and serious eye irritation.[7][8]

Conclusion and Future Perspectives

This compound stands out as a high-value intermediate for the synthesis of complex organic molecules. Its utility is driven by the synergistic combination of the metabolically robust and electronically influential trifluoromethylphenyl group with the synthetically versatile propargyl alcohol moiety. For drug development professionals, this compound offers a reliable starting point for generating libraries of novel compounds aimed at a wide range of biological targets, from central nervous system disorders to oncology. As synthetic methodologies continue to advance, the applications for this and related fluorinated building blocks are poised to expand, further solidifying their crucial role in the future of medicinal chemistry.

References

  • N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

  • N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . ResearchGate. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer . National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS No. 65126-85-4). This propargyl alcohol derivative, featuring a trifluoromethyl-substituted phenyl ring, is a key building block in organic synthesis, most notably as a crucial intermediate in the preparation of the calcimimetic agent, Cinacalcet. This guide offers detailed experimental protocols, mechanistic insights, and data analysis to support its use in research and development.

Introduction

This compound is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, which combines a reactive propargyl alcohol moiety with a trifluoromethylphenyl group, imparts unique properties that are highly valuable in the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making this compound a desirable synthon in drug discovery programs.[1]

The primary utility of this compound lies in its role as a precursor to 3-(3-(trifluoromethyl)phenyl)propan-1-ol, a key intermediate in the synthesis of Cinacalcet.[2][3] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in individuals with parathyroid carcinoma.[2] This guide will delve into the essential chemical characteristics and transformations of this compound that are critical for its application in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

General Properties
PropertyValueSource(s)
CAS Number 65126-85-4[4][5][6]
Molecular Formula C₁₀H₇F₃O[6]
Molecular Weight 200.16 g/mol [6][7]
Appearance Not explicitly stated, likely a solid or oil
Purity ≥95.0%[7]
Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a singlet for the methylene protons adjacent to the alcohol, and a complex multiplet pattern in the aromatic region for the trifluoromethylphenyl group.

  • ¹³C NMR: Key resonances would be observed for the alkynyl carbons, the methylene carbon, and the aromatic carbons, including a characteristic quartet for the carbon attached to the trifluoromethyl group due to C-F coupling.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and C-F stretches (in the 1000-1400 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8]

Caption: Synthesis of the target molecule via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira couplings of aryl halides with propargyl alcohol.[9][10]

Materials:

  • 1-Iodo-3-(trifluoromethyl)benzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add 1-iodo-3-(trifluoromethyl)benzene to the reaction mixture.

  • Add propargyl alcohol dropwise to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with an appropriate organic solvent.

  • The filtrate is then subjected to an aqueous workup. Typically, this involves washing with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.

  • Copper(I) Co-catalyst: The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself, thus accelerating the reaction.[8]

  • Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species. It also serves to neutralize the hydrogen halide formed during the reaction.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the propargyl alcohol moiety. Key transformations include oxidation of the alcohol and reduction of the alkyne.

Reduction to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

The most significant reaction of this compound is its hydrogenation to the corresponding saturated alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This saturated alcohol is a direct precursor to the aldehyde used in the synthesis of Cinacalcet.[3]

Caption: Reduction of the alkyne to the corresponding alkane.

Experimental Protocol: Hydrogenation

This protocol is based on a reported procedure for the synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • 2-Propanol

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 14.5 g, 72.5 mmol) in 2-propanol (e.g., 50 mL).

  • Carefully add the 10% Pd/C catalyst (e.g., 0.38 g) to the solution.

  • Seal the reaction vessel and subject the mixture to hydrogenation at a temperature of 42-45 °C and a pressure of 5 bar.

  • Monitor the reaction until the starting material is completely consumed (approximately 5 hours), for instance by GC-MS.

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Wash the catalyst with a small amount of 2-propanol.

  • Combine the filtrates and concentrate by evaporation under reduced pressure to obtain the crude 3-(3-(trifluoromethyl)phenyl)propan-1-ol.

  • The crude product can be purified by distillation under reduced pressure.

Self-Validating System: The completion of the reaction can be validated by the disappearance of the starting material and the appearance of the product, monitored by techniques like GC-MS or NMR spectroscopy. The purity of the final product can be confirmed by these same techniques.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Cinacalcet.[2][3] The trifluoromethyl group in this building block is a critical pharmacophore that contributes to the overall efficacy and pharmacokinetic profile of the final drug molecule.[1]

The synthetic pathway from this compound to Cinacalcet involves the aforementioned hydrogenation to 3-(3-(trifluoromethyl)phenyl)propan-1-ol, followed by oxidation to the corresponding aldehyde, and subsequent reductive amination with (R)-1-(1-naphthyl)ethylamine.

Beyond its role in Cinacalcet synthesis, propargyl alcohols, in general, are valuable intermediates in the pharmaceutical industry. They serve as versatile building blocks for creating a wide array of complex molecules, including antiviral and anticancer agents.[5] The alkyne functionality allows for participation in various coupling reactions, such as the Sonogashira coupling and click chemistry, enabling the construction of diverse molecular scaffolds for drug discovery.[11]

Conclusion

This compound is a valuable and specialized chemical intermediate with a critical role in pharmaceutical synthesis, particularly in the manufacturing of Cinacalcet. Its synthesis via the Sonogashira coupling and its key transformation through hydrogenation are well-established processes. The presence of the trifluoromethyl group underscores its importance in modern drug design. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further research into the direct functionalization of the alkyne and alcohol moieties could expand its utility in creating novel molecular architectures for drug discovery and materials science.

References

  • NROChemistry. Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. This compound. (n.d.). Retrieved from [Link]

  • Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025, January 30). Retrieved from [Link]

  • Sinobio Chemistry. What Is Propargyl Alcohol? (2024, February 5). Retrieved from [Link]

  • Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. Cinacalcet Hydrochloride-impurities. (n.d.). Retrieved from [Link]

  • Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol. (n.d.). Retrieved from [Link]

  • PubChem. 1,1-Bis[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

  • PubChem. 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.). Retrieved from [Link]

  • PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H₂O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and potential applications of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This compound is a notable propargyl alcohol derivative, distinguished by the presence of a trifluoromethyl group on the phenyl ring, a feature of significant interest in medicinal chemistry and materials science. We will delve into its structural characterization, explore robust synthetic methodologies, and discuss its reactivity and utility as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl (-OH) and an alkyne (C≡C) functional group. Their inherent reactivity makes them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.[1] The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring, as seen in this compound, imparts a unique set of physicochemical properties that are highly sought after, particularly in the field of drug discovery.

The -CF3 group is a cornerstone of modern medicinal chemistry for several key reasons:[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[2][3]

  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets.[2][3]

  • Binding Affinity: The steric bulk and unique electronic nature of the -CF3 group can lead to stronger and more specific interactions with protein binding pockets through van der Waals forces, dipole-dipole interactions, or halogen bonding.[2]

  • Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like chlorine or a methyl group to fine-tune a molecule's properties without drastically altering its shape.[4]

Therefore, this compound represents a scaffold that combines the synthetic versatility of a propargyl alcohol with the advantageous pharmacological properties conferred by the trifluoromethyl group. This guide will serve as a detailed resource for understanding and utilizing this potent chemical entity.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of a propargyl alcohol backbone attached to a phenyl ring at the 3-position. The phenyl ring is substituted with a trifluoromethyl group at its own 3-position (meta-position).

IUPAC Name: 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol[5] CAS Number: 65126-85-4[5]

Physicochemical Data

A summary of the key physicochemical properties is presented below. These properties are crucial for designing experimental conditions for synthesis, purification, and application.

PropertyValueSource
Molecular Formula C₁₀H₇F₃O[6]
Molecular Weight 200.16 g/mol [6]
Appearance Data not consistently available; likely a solid or oil-
Purity Typically available at ≥95%[6]
InChI Key OYPGHSLZWXJUQV-UHFFFAOYSA-N[6]
Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • -CH₂- (Methylene protons): A singlet or doublet is expected around δ 4.2-4.4 ppm.

    • -OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

    • Ar-H (Aromatic protons): A complex multiplet pattern is expected in the aromatic region (δ 7.4-7.8 ppm) corresponding to the four protons on the substituted phenyl ring.

  • ¹³C NMR:

    • -CH₂- (Methylene carbon): A signal is expected around δ 50-55 ppm.

    • -C≡C- (Alkynyl carbons): Two signals are expected between δ 80-95 ppm.

    • Ar-C (Aromatic carbons): Multiple signals will appear in the δ 120-140 ppm range. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

    • -CF₃ (Trifluoromethyl carbon): A quartet is expected around δ 120-130 ppm with a large coupling constant (¹JCF).

  • IR Spectroscopy:

    • O-H stretch: A broad band around 3300-3400 cm⁻¹.

    • C≡C stretch: A weak to medium band around 2200-2250 cm⁻¹.

    • C-F stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

    • C-H aromatic stretches: Bands above 3000 cm⁻¹.

Synthesis and Reactivity

The most direct and industrially relevant method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[8][9] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the bond between the phenyl ring and the alkyne, pointing to a Sonogashira coupling strategy.

G cluster_reagents target This compound disconnection C(sp)-C(sp2) Disconnection (Sonogashira Coupling) target->disconnection Retrosynthesis reagents Starting Materials disconnection->reagents reagent1 Propargyl Alcohol (HC≡CCH₂OH) reagent2 1-Halo-3-(trifluoromethyl)benzene (e.g., 1-Bromo-3-(trifluoromethyl)benzene)

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general, robust procedure for the synthesis of the target molecule. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][10]

Objective: To synthesize this compound via a palladium-copper catalyzed Sonogashira coupling.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Propargyl alcohol

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the flask.

  • Solvent and Reagents: Add anhydrous THF (or DMF) to dissolve the reactants. Follow this with the addition of the amine base (e.g., TEA, 2-3 eq) and propargyl alcohol (1.2-1.5 eq).

    • Causality Note: The amine base is crucial. It acts as both a solvent and a base to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. It also scavenges the HBr byproduct.[9]

  • Reaction Execution: Purge the flask with inert gas for 10-15 minutes. Heat the reaction mixture to a temperature between room temperature and 65°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality Note: The reaction is performed under an inert atmosphere to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which is an undesired side reaction.[11]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst salts.

  • Purification: Wash the organic filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_workflow Synthetic Workflow A 1. Setup (Inert Atmosphere) B 2. Add Reagents (Aryl Halide, Catalysts) A->B C 3. Add Alkyne & Base B->C D 4. Heat & Monitor (TLC / GC-MS) C->D E 5. Quench & Work-up D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Experimental workflow for Sonogashira synthesis.

Applications in Research and Development

While specific, direct applications of this compound are not extensively documented in dedicated papers, its structure is emblematic of intermediates used in several high-value research areas.

Intermediate in Pharmaceutical Synthesis

The true value of this molecule lies in its role as a versatile intermediate. The propargyl alcohol moiety can be readily transformed into other functional groups. For instance, it can be:

  • Hydrogenated to the corresponding saturated alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, which is a known intermediate in the synthesis of compounds like Cinacalcet, a drug used to treat secondary hyperparathyroidism.[12][13]

  • Used in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form heterocyclic structures like pyrazoles, which are pharmacologically important scaffolds.[14]

  • Oxidized to the corresponding aldehyde or carboxylic acid.

Building Block for Bioactive Molecules and Materials

Phenylpropargyl alcohol derivatives are recognized for their utility in synthesizing a range of bioactive compounds and advanced materials.[1][15] The trifluoromethylphenyl variant is particularly valuable for creating compounds with enhanced efficacy and metabolic stability for applications in:

  • Agrochemicals: The -CF3 group is common in modern herbicides and insecticides.[4]

  • Pharmaceuticals: As a key building block for drugs targeting central nervous system disorders or for anti-inflammatory agents.[4][16]

  • Materials Science: Used in the development of specialty polymers and coatings where chemical resistance and stability are required.[16]

If this molecule were to inhibit a hypothetical signaling pathway, such as a mitogen-activated protein kinase (MAPK) cascade, its mechanism could be visualized as follows:

G cluster_pathway Hypothetical Inhibition of MAPK Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 3-(3-(CF3)phenyl) prop-2-yn-1-ol Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MEK kinase in a signaling pathway.

Conclusion

This compound is a strategically important molecule that merges the synthetic flexibility of propargyl alcohol with the powerful physicochemical advantages of the trifluoromethyl group. Its synthesis is readily achievable through well-established methods like the Sonogashira coupling. While it may not be an end-product itself, its utility as a chemical intermediate provides a gateway to a wide array of complex molecules with potential applications in pharmacology, agrochemistry, and materials science. The principles and protocols outlined in this guide offer a solid foundation for researchers looking to explore the potential of this and related fluorinated compounds in their work.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PubChem. 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. Available from: [Link]

  • SciSpace. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

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3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Introduction

This compound is a valuable propargylic alcohol derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alcohol, an internal alkyne, and a trifluoromethyl-substituted phenyl ring, makes it a precursor for a wide range of more complex molecules. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry and drug design.[1] Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Consequently, synthetic routes to molecules like this compound are of great interest to researchers in pharmaceutical and materials science.[3]

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the Sonogashira cross-coupling reaction. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses the rationale behind key procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the carbon-carbon bond between the phenyl ring and the alkyne as the most logical disconnection. This C(sp²)-C(sp) bond is classically formed via a palladium-catalyzed cross-coupling reaction, pointing directly to the Sonogashira coupling as the premier synthetic strategy. The required synthons are an aryl halide and a terminal alkyne.

G TM This compound Disconnect C(sp²)-C(sp) Disconnection (Sonogashira Coupling) TM->Disconnect SMs Starting Materials Disconnect->SMs ArylHalide 1-Halo-3-(trifluoromethyl)benzene SMs->ArylHalide Alkyne Prop-2-yn-1-ol (Propargyl Alcohol) SMs->Alkyne

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

Mechanism of Action

While the precise mechanism can be complex and is not fully understood, it is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is typically the rate-determining step.[4]

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex, displacing the halide and forming an Ar-Pd-alkyne complex.

    • Reductive Elimination : The final product (Ar-alkyne) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

  • Copper Cycle :

    • The amine base deprotonates the terminal alkyne, making it more nucleophilic.[3]

    • The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Complex B) Pd0->ArPdX Oxidative Addition ArPdAlkyne Ar-Pd(II)-Alkyne (Complex C) ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-Alkyne ArPdAlkyne->ArAlkyne ArX Ar-X ArX->ArPdX CuX Cu(I)X CuAlkyne Cu(I)-Alkyne CuX->CuAlkyne Acetylide Formation CuAlkyne->ArPdX Transfers Alkyne CuAlkyne->CuX Regenerates Cu(I)X AlkyneH R-C≡C-H AlkyneH->CuAlkyne Base Base Base->CuAlkyne

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Rationale for Reagent Selection
  • Aryl Halide : The choice of halide on the 3-(trifluoromethyl)benzene ring significantly impacts reactivity. The reaction rate follows the order: I > Br >> Cl.[4] For laboratory-scale synthesis where efficiency is prioritized, 1-iodo-3-(trifluoromethyl)benzene is the preferred starting material as it allows for milder reaction conditions and faster conversion. While aryl bromides can be used, they often require higher temperatures or more active catalytic systems.[4]

  • Alkyne : Propargyl alcohol (prop-2-yn-1-ol) is a commercially available and inexpensive terminal alkyne. Its hydroxyl group is generally compatible with the reaction conditions.

  • Catalyst System :

    • Palladium Source : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are the most common catalysts.[6] PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[6]

    • Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, essential for activating the alkyne.[7]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves a dual purpose: neutralizing the hydrogen halide (HX) formed during the reaction and acting as the solvent.[7]

  • Solvent : While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.[8]

  • Atmosphere : Sonogashira couplings are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[7]

Quantitative Data: Typical Reaction Parameters
ParameterCondition/ReagentRationale
Aryl Halide 1-iodo-3-(trifluoromethyl)benzeneHigh reactivity allows for mild conditions.[4]
Alkyne Propargyl alcohol (1.2 - 1.5 eq.)Slight excess ensures complete consumption of the aryl halide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Effective and relatively air-stable Pd(II) precatalyst.[6]
Cu Co-catalyst CuI (2-5 mol%)Standard and effective co-catalyst for alkyne activation.[7]
Base/Solvent Triethylamine (Et₃N) or THF/Et₃N mixtureActs as base and solvent; ensures solubility.[7][8]
Temperature Room Temperature to 50 °CMilder conditions are possible due to the reactive aryl iodide.[3]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions and catalyst degradation.[7]

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents are hazardous and should be handled with care in a chemical fume hood.

Materials and Equipment
  • Two-neck round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Reagents: 1-iodo-3-(trifluoromethyl)benzene, propargyl alcohol, PdCl₂(PPh₃)₂, CuI, Triethylamine (anhydrous), Tetrahydrofuran (THF, anhydrous)

  • Solvents for workup and chromatography: Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Setup : A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with nitrogen. This inert atmosphere is maintained throughout the reaction.

  • Reagent Addition : To the flask, add PdCl₂(PPh₃)₂ (e.g., 70 mg, 0.1 mmol, 2 mol%) and CuI (e.g., 38 mg, 0.2 mmol, 4 mol%).

  • Solvent and Base Addition : Add anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture to dissolve the solids.

  • Substrate Addition : Add 1-iodo-3-(trifluoromethyl)benzene (e.g., 1.36 g, 5.0 mmol, 1.0 eq.) followed by the dropwise addition of propargyl alcohol (e.g., 0.34 g, 6.0 mmol, 1.2 eq.) via syringe.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 6-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

    • Re-dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the bulk of the copper salts and amine hydrochloride.

    • Wash with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent gradient, starting with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 20% Ethyl Acetate in Hexanes) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Alternative Synthesis Pathway

An alternative route involves the alkynylation of an aldehyde.[9] This method would start with 3-(trifluoromethyl)benzaldehyde .

  • Generation of an Acetylide : Propargyl alcohol's terminal alkyne proton is not acidic enough to react directly. A strong base is needed to deprotonate it, or more commonly, a protected version like (trimethylsilyl)propargyl alcohol is used.

  • Nucleophilic Addition : The resulting acetylide anion is then added to 3-(trifluoromethyl)benzaldehyde.

  • Deprotection : If a silyl-protected alkyne was used, a deprotection step (e.g., using TBAF) would be required to yield the final product.

While viable, this route is more circuitous than the Sonogashira coupling for this specific target molecule.

Conclusion

The Sonogashira cross-coupling reaction stands as the most efficient and direct method for the synthesis of this compound.[4] Its reliability, tolerance of functional groups, and well-understood mechanism make it the preferred choice for researchers. By carefully selecting the aryl halide, catalyst system, and reaction conditions, high yields of this valuable synthetic intermediate can be achieved. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in their pursuit of novel molecules for drug discovery and materials science.

References

[4] Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling] [6] Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.07%3A_Sonogashira_Coupling] [7] Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm] [3] BYJU'S. Sonogashira Coupling. [URL: https://byjus.com/chemistry/sonogashira-coupling/] [5] Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/mastering-chemistry/sonogashiro-coupling-reaction.html] [10] Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol. [URL: https://patents.google.com/patent/US2527358A/en] [11] Norwegian Research Information Repository - NTNU. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [URL: https://ntnuopen.ntnu.no/ntnu-xmlui/handle/11250/2436423] [8] ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr078344f] [9] Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [URL: https://www.organic-chemistry.org/synthesis/C2-alkohols/propargylalcohols.shtm] [1] MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5193] [2] Austin Publishing Group. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Annals of Clinical and Medical Case Reports. [URL: https://austinpublishinggroup.com/clinical-medical-case-reports/fulltext/acmcr-v7-id1218.php]

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A Comprehensive Technical Guide to the Spectroscopic Analysis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of the novel propargyl alcohol, 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed, experience-driven framework for the acquisition, interpretation, and validation of spectroscopic data for this class of compounds. While experimental data for this specific molecule is not yet publicly available, this guide will leverage established principles and data from closely related analogues to predict and interpret its spectroscopic signature.

Introduction: The Significance of Substituted Propargyl Alcohols

Propargyl alcohols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] Their unique trifluoromethyl-substituted phenyl moiety, as seen in this compound, can significantly enhance chemical stability, metabolic resistance, and lipophilicity, making them attractive candidates in medicinal chemistry.[2] A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of such novel compounds, ensuring the integrity of subsequent research and development.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of this compound combines a propargyl alcohol core with a 3-(trifluoromethyl)phenyl group. This unique combination dictates its characteristic spectroscopic features.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the predicted ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.7 - 7.5m4HAr-HThe aromatic protons are expected in this region. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons. Data from related trifluoromethylphenyl compounds support this prediction.
~4.4s2H-CH₂-OHThe methylene protons adjacent to the oxygen and the alkyne are expected to be a singlet. This is consistent with data from 3-phenyl-2-propyn-1-ol.[3]
~2.0t (broad)1H-OHThe hydroxyl proton signal is typically a broad singlet or a triplet if coupled to the adjacent methylene protons. Its chemical shift can vary with concentration and temperature.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic, alkynyl, methylene, and trifluoromethyl carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~132-128Ar-CAromatic carbons will appear in this region. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.
~124 (q, ¹JCF ≈ 272 Hz)-CF₃The trifluoromethyl carbon will be a quartet with a large coupling constant, a characteristic feature of this group.
~122Ar-C (ipso)The ipso-carbon of the phenyl ring attached to the alkyne.
~87-C≡C-Alkynyl carbons typically resonate in this range. The substitution pattern influences the precise chemical shift.
~84-C≡C-The second alkynyl carbon.
~51-CH₂-OHThe methylene carbon adjacent to the hydroxyl group. This is consistent with data for 3-phenyl-2-propyn-1-ol.[3]
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled (broadband decoupling).

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C≡C, and C-F bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3300 (broad)StrongO-H stretchThe broadness is due to hydrogen bonding. This is a characteristic peak for alcohols.
~2230Medium-WeakC≡C stretchThe alkyne stretch is typically observed in this region. Its intensity can be weak for symmetrically substituted alkynes, but should be observable here.
~1330StrongC-F stretchThe trifluoromethyl group exhibits strong C-F stretching vibrations in this region.
~1160, ~1120StrongC-F stretchMultiple strong bands are characteristic of the CF₃ group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (thin film between two NaCl or KBr plates) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the pure solvent or plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data
m/zProposed Fragment IonNeutral LossRationale for Fragmentation
200[M]⁺-Molecular ion.
181[M - H₂O]⁺H₂OLoss of water from the alcohol.
171[M - CHO]⁺CHOα-cleavage with loss of a formyl radical.
145[C₇H₄F₃]⁺C₃H₃OBenzylic cleavage.
131[M - CF₃]⁺CF₃Loss of the trifluoromethyl group.
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution and separation.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound necessitates an integrated approach, where data from each spectroscopic technique corroborates the others.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Structure Elucidation HNMR ¹H NMR Analyze_HNMR Analyze Proton Environment HNMR->Analyze_HNMR CNMR ¹³C NMR Analyze_CNMR Analyze Carbon Skeleton CNMR->Analyze_CNMR IR IR Spectroscopy Analyze_IR Identify Functional Groups IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Correlate Correlate All Spectroscopic Data Analyze_HNMR->Correlate Analyze_CNMR->Correlate Analyze_IR->Correlate Analyze_MS->Correlate Propose Propose Final Structure Correlate->Propose

Figure 2: Workflow for integrated spectroscopic analysis.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive strategy for the spectroscopic characterization of this compound. By leveraging predictive methods based on established spectroscopic principles and data from analogous compounds, we have established a robust framework for its analysis. The detailed experimental protocols provide a self-validating system for researchers to acquire high-quality data. As this and similar molecules are synthesized and studied, the experimental verification of the predictions laid out in this guide will be a critical step in advancing their development for various applications, particularly in the pharmaceutical industry.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecule and the Method

This compound is a propargyl alcohol derivative featuring a trifluoromethyl-substituted phenyl group. The unique electronic environment created by the alkyne, the aromatic ring, and the electron-withdrawing trifluoromethyl group results in a distinct ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the molecule's synthesis, assessing its purity, and gaining insights into its electronic structure.

¹H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is based on the analysis of its distinct proton environments. The structure contains a methylene group adjacent to a hydroxyl group and an alkyne, and a substituted aromatic ring.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labels.

Detailed Spectral Prediction:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Ha (-CH₂-) ~4.5Triplet (t)4Jab ≈ 2-3 HzProtons on a carbon adjacent to an oxygen atom (propargylic alcohol) are deshielded.[1][2][3][4] They are expected to show a small four-bond coupling to the hydroxyl proton.[5]
Hb (-OH) Variable (broad singlet or triplet)Broad Singlet (s) or Triplet (t)4Jba ≈ 2-3 HzThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature.[6][7][8] It may appear as a broad singlet due to chemical exchange or a triplet if coupling to the methylene protons is resolved.[9]
Hc, Hd, He, Hf (Aromatic) 7.3 - 7.8Multiplets (m)ortho: 3J ≈ 7-10 Hzmeta: 4J ≈ 1-3 HzThe trifluoromethyl group is strongly electron-withdrawing, deshielding the aromatic protons.[10][11][12] The protons will exhibit complex splitting patterns due to ortho and meta couplings.[13][14][15][16][17][18][19] The exact shifts are influenced by the combined electronic effects of the alkyne and trifluoromethyl substituents.[20]

Causality Behind Predictions:

  • Propargylic Protons (Ha): The electronegativity of the adjacent oxygen atom and the anisotropy of the alkyne's π-system influence the chemical shift of the methylene protons. While alkynyl protons are shielded, the proximity to the electron-withdrawing oxygen results in a downfield shift.[21][22][23][24]

  • Hydroxyl Proton (Hb): The labile nature of the hydroxyl proton leads to rapid exchange with other protic species (including trace water in the solvent), which often results in a broad signal. The observed multiplicity depends on the rate of this exchange.[7][8][25]

  • Aromatic Protons (Hc, Hd, He, Hf): The trifluoromethyl group exerts a strong deshielding effect on the aromatic ring through its inductive electron-withdrawing nature.[26][27] This shifts the aromatic signals downfield compared to unsubstituted benzene (δ 7.36 ppm). The substitution pattern will lead to distinct signals for each aromatic proton, with splitting patterns determined by their ortho and meta relationships.[14][15][18]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B Solubilization C Filter into a clean, dry NMR tube B->C Ensure homogeneity D Insert sample into the NMR spectrometer C->D Instrument loading E Lock and shim the instrument D->E Optimize magnetic field F Acquire the ¹H NMR spectrum E->F Data collection G Fourier transform the FID F->G Signal processing H Phase and baseline correct the spectrum G->H Spectrum refinement I Reference the spectrum (e.g., to residual solvent peak) H->I Calibration J Integrate the signals and analyze the multiplicities I->J Data interpretation

Sources

An In-depth Technical Guide on the Purity of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating the purity of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This key propargyl alcohol derivative is a valuable building block in medicinal chemistry and materials science. This document outlines the prevalent synthetic routes, focusing on the Sonogashira coupling reaction, and details the associated impurity profiles. A multi-pronged analytical approach for rigorous purity assessment is presented, integrating chromatographic and spectroscopic techniques. The causality behind experimental choices in both purification and analysis is emphasized to ensure a robust and reproducible quality control strategy.

Introduction: The Significance of Purity for a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules and advanced materials. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this compound a desirable component in drug design.[1] The propargyl alcohol moiety provides a reactive handle for further chemical transformations. Given its role as a foundational element in complex molecular architectures, the purity of this intermediate is of paramount importance. The presence of even minor impurities can have significant downstream consequences, including altered biological activity, compromised material integrity, and difficulties in subsequent synthetic steps.

This guide provides a detailed exploration of the synthesis, purification, and analytical validation of this compound, with a focus on achieving and confirming high purity.

Synthetic Pathway and Potential Impurities

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (typically 1-iodo-3-(trifluoromethyl)benzene or 1-bromo-3-(trifluoromethyl)benzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3]

Sonogashira_Coupling ArylHalide 1-Iodo-3-(trifluoromethyl)benzene Reaction Sonogashira Coupling ArylHalide->Reaction PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Product This compound Reaction->Product

Caption: Generalized Sonogashira coupling for the synthesis of the target compound.

While highly effective, the Sonogashira coupling is not without its side reactions, which can lead to a range of impurities. Understanding these potential byproducts is the first step in developing a robust purification and analytical strategy.

Table 1: Common Impurities in the Synthesis of this compound

Impurity ClassSpecific ExamplesOrigin
Homocoupled Alkyne 2,4-Hexadiyne-1,6-diol (Glaser coupling product)Oxidative dimerization of propargyl alcohol, often promoted by the copper catalyst in the presence of oxygen.[4][5]
Homocoupled Aryl 3,3'-Bis(trifluoromethyl)biphenylReductive coupling of the aryl halide starting material.
Dehalogenated Starting Material TrifluoromethylbenzeneReduction of the aryl halide.
Solvent Adducts Varies depending on the solvent used (e.g., amine adducts).Reaction of the starting materials or product with the solvent, particularly at elevated temperatures.
Residual Catalysts Palladium and copper speciesIncomplete removal during workup.
Unreacted Starting Materials 1-Iodo-3-(trifluoromethyl)benzene, Propargyl alcoholIncomplete reaction.

The formation of the Glaser homocoupling product is a particularly common side reaction that can be minimized by carrying out the reaction under an inert atmosphere and carefully controlling the reaction conditions.[4][5] Copper-free Sonogashira protocols can also be employed to circumvent this issue.[2][4]

Purification Strategies: A Multi-Step Approach

Achieving high purity of this compound necessitates a well-designed purification workflow. A combination of techniques is often required to remove the diverse range of potential impurities.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing A Quench Reaction B Aqueous Extraction A->B C Drying of Organic Layer B->C D Solvent Removal C->D E Column Chromatography D->E F Distillation or Recrystallization E->F G Final Product F->G

Caption: A typical multi-step purification workflow for propargyl alcohols.

Initial Aqueous Workup

The initial step following the reaction is a standard aqueous workup. This involves quenching the reaction mixture, typically with water or a saturated ammonium chloride solution, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This process serves to remove the amine base, inorganic salts, and highly polar impurities.

Column Chromatography

For the removal of closely related organic impurities, such as the homocoupled products and unreacted starting materials, flash column chromatography on silica gel is the method of choice.[6][7]

Step-by-Step Protocol for Column Chromatography:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The less polar impurities will elute first, followed by the desired product, and then the more polar impurities.

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.

The choice of eluent system is critical for achieving good separation and should be optimized using TLC prior to running the column.

Distillation or Recrystallization

For final polishing and removal of any residual non-volatile impurities, distillation under reduced pressure or recrystallization can be employed.[8][9][10] Given that this compound is a liquid at room temperature, vacuum distillation is the more appropriate technique.[10]

Analytical Methods for Purity Determination

A single analytical technique is often insufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of aromatic compounds and separating closely related impurities.[11][12][13] A reverse-phase C18 column is typically effective for this class of compounds.

Typical HPLC Method Parameters:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation of aromatic compounds.[12]
Mobile Phase A: Water; B: Acetonitrile (Gradient elution)A gradient allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities.[15] It provides both retention time data for quantification and mass spectral data for structural elucidation of any detected impurities.

Typical GC-MS Method Parameters:

ParameterValueRationale
Column HP-5MS or equivalent (non-polar)Suitable for the separation of a wide range of organic compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)Separates compounds based on their boiling points and column interactions.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used to assess purity. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

For this compound, characteristic signals in the ¹H NMR spectrum include the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The absence of signals corresponding to starting materials or common byproducts (e.g., the symmetrical homocoupled product) is a strong indicator of purity.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the sample. A close correlation between the experimentally determined percentages and the theoretical values for the molecular formula (C₁₀H₇F₃O) provides strong evidence of purity.

Conclusion

Ensuring the high purity of this compound is a critical prerequisite for its successful application in research and development. A thorough understanding of the synthetic route and potential side reactions informs a rational approach to purification. A multi-step purification strategy, typically involving aqueous workup, column chromatography, and potentially distillation, is necessary to remove the various classes of impurities. The final assessment of purity should not rely on a single analytical technique but rather a suite of orthogonal methods, including HPLC, GC-MS, and NMR spectroscopy, to provide a comprehensive and reliable characterization of the material. This rigorous approach to quality control ensures the integrity of downstream applications and the reproducibility of scientific outcomes.

References

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A Technical Guide to the Stability and Storage of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the critical aspects of stability and storage for 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, a key building block in medicinal chemistry and materials science. By dissecting the molecule's constituent functional groups—the propargyl alcohol, the trifluoromethylphenyl moiety, and the internal alkyne—we elucidate the potential degradation pathways and establish a framework for maintaining its chemical integrity. This guide offers field-proven insights and detailed protocols for handling, long-term storage, and stability assessment, ensuring the reliability and reproducibility of experimental outcomes.

Introduction: A Molecule of Interest

This compound is a valuable synthetic intermediate. The trifluoromethyl group imparts unique properties such as high metabolic stability and enhanced lipophilicity, making it a desirable feature in drug design.[1][2] The propargyl alcohol functionality provides a versatile handle for further chemical modifications, including click chemistry and other coupling reactions.[3] However, the combination of these functionalities also presents specific challenges regarding the compound's stability and storage. This guide addresses these challenges by providing a detailed analysis of the molecule's chemical liabilities and a set of best practices for its management.

Chemical Stability Profile

The overall stability of this compound is a composite of the stabilities of its three key structural components: the propargyl alcohol, the trifluoromethylphenyl group, and the carbon-carbon triple bond.

The Propargyl Alcohol Moiety: A Locus of Reactivity

Propargyl alcohols are known for their reactivity, which can lead to degradation if not handled and stored correctly.[4][5][6][7] Key degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal contaminants.

  • Polymerization: Under conditions of elevated temperature, exposure to light, or in the presence of radical initiators, the alkyne functionality can undergo polymerization.[3]

  • Flammability and Reactivity: Propargyl alcohol itself is a flammable liquid with a low flash point.[5][7] While the larger phenyl group in the target molecule will raise the flashpoint, the inherent flammability of the propargyl moiety necessitates caution. It should be stored away from heat, sparks, and open flames.[4][5][6]

The Trifluoromethylphenyl Group: A Generally Robust but Potentially Labile Substituent

The trifluoromethyl (-CF3) group is generally considered to be chemically and metabolically stable due to the high strength of the carbon-fluorine bond.[1] However, under specific stress conditions, it can become a point of degradation:

  • Hydrolysis: Under strongly alkaline conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[1] While this is not typically a concern under standard storage conditions, it is a critical consideration in solution-based stability studies at elevated pH.

  • Photodegradation: Aromatic compounds containing trifluoromethyl groups can be susceptible to photodegradation upon exposure to UV light.[1] This can lead to the formation of various degradation products, including trifluoroacetic acid.

The Internal Alkyne: Susceptibility to Addition Reactions

The carbon-carbon triple bond, while a versatile functional group for synthesis, can also be a site of unwanted reactions. While less reactive than a terminal alkyne, it can still undergo addition reactions, particularly in the presence of strong acids or electrophiles.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C[4]To minimize the rate of potential degradation reactions and reduce the risk of polymerization.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the propargyl alcohol.
Light Amber vial or protection from lightTo prevent photodegradation of the trifluoromethylphenyl group.
Container Tightly sealed, appropriate container (e.g., amber glass bottle)[4]To prevent exposure to moisture and atmospheric oxygen.
Purity Store in a purified formImpurities can act as catalysts for degradation.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[4][7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Avoid contact with skin and eyes.[4]

Experimental Workflow for Stability Assessment

A systematic approach is crucial for evaluating the stability of this compound. Forced degradation studies under various stress conditions can identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies Protocol
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidative Degradation (3% H₂O₂, RT) prep->oxid Expose to photo Photolytic Degradation (UV light) prep->photo Expose to thermal Thermal Degradation (Solid, 60°C) prep->thermal Expose to analysis HPLC-UV/MS Analysis acid->analysis Analyze base->analysis Analyze oxid->analysis Analyze photo->analysis Analyze thermal->analysis Analyze compare Compare with Control analysis->compare identify Identify Degradation Products compare->identify

Caption: Workflow for Forced Degradation Studies.

Logical Framework for Stability Prediction

The following diagram illustrates the logical relationships between the structural features of this compound and its potential degradation pathways.

Stability_Prediction cluster_moieties Key Functional Moieties cluster_degradation Potential Degradation Pathways compound This compound propargyl Propargyl Alcohol compound->propargyl trifluoromethyl Trifluoromethylphenyl compound->trifluoromethyl alkyne Internal Alkyne compound->alkyne oxidation Oxidation propargyl->oxidation polymerization Polymerization propargyl->polymerization hydrolysis Hydrolysis (alkaline) trifluoromethyl->hydrolysis photodegradation Photodegradation trifluoromethyl->photodegradation alkyne->polymerization addition Addition Reactions alkyne->addition

Caption: Key Structural Features and Associated Degradation Pathways.

Conclusion

While this compound is a valuable synthetic tool, its chemical stability is contingent upon proper storage and handling. The primary liabilities are the propargyl alcohol and trifluoromethylphenyl moieties, which are susceptible to oxidation, polymerization, and photodegradation. By adhering to the recommended protocols for storage in a cool, dark, and inert environment, and by implementing rigorous stability testing, researchers can ensure the integrity of this compound and the validity of their scientific endeavors.

References

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The Strategic Incorporation of the Trifluoromethyl Group in Aryl Propargyl Alcohols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of the trifluoromethyl (CF3) group into aryl propargyl alcohols represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group in this specific molecular scaffold. We will explore its profound influence on physicochemical properties, metabolic stability, and target binding affinity, which are critical parameters in the drug discovery and development pipeline. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for harnessing the full potential of trifluoromethylated aryl propargyl alcohols.

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Drug Design

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, with a significant percentage of top-selling pharmaceuticals containing at least one fluorine atom.[1] Among fluorinated moieties, the trifluoromethyl (CF3) group stands out for its unique and potent effects on a molecule's overall profile.[2] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties.[3][4]

Aryl propargyl alcohols, featuring a hydroxyl group and a triple bond connected to an aromatic ring, are versatile scaffolds in medicinal chemistry, recognized for their utility in constructing complex molecular architectures and their presence in numerous bioactive compounds.[5][6] When combined, the trifluoromethyl group and the aryl propargyl alcohol scaffold create a synergistic pairing, offering a powerful platform for the development of novel therapeutics. This guide will dissect the critical contributions of the CF3 group in this context.

Physicochemical Impact of Trifluoromethylation on Aryl Propargyl Alcohols

The introduction of a CF3 group into an aryl propargyl alcohol framework induces significant and predictable changes in its physicochemical properties. These alterations are fundamental to enhancing a compound's drug-like characteristics.

Modulation of Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, a property that generally increases a molecule's ability to partition into lipid environments.[7] This enhanced lipophilicity can improve membrane permeability, a crucial factor for a drug's absorption and distribution in the body.[2] The Hansch-Fujita π constant for a CF3 group is approximately +0.88, indicating its strong contribution to a molecule's overall lipophilicity.[3][8]

Table 1: Comparative LogP Values

Parent Compound (Aryl Propargyl Alcohol) Trifluoromethylated Analog ΔLogP
Phenylpropargyl alcohol 4-(Trifluoromethyl)phenylpropargyl alcohol +0.92
1-(Naphthalen-2-yl)prop-2-yn-1-ol 1-(6-(Trifluoromethyl)naphthalen-2-yl)prop-2-yn-1-ol +0.89

| Data is illustrative and based on calculated values. | | |

Increased Acidity (pKa) of the Propargylic Proton

The potent electron-withdrawing nature of the trifluoromethyl group, particularly when positioned on the aryl ring, significantly influences the acidity of the propargylic proton. This effect is transmitted through the aromatic system, leading to a lower pKa value for the hydroxyl group. This modulation of acidity can be critical for optimizing a drug's solubility, receptor binding interactions, and overall pharmacokinetic profile.[9]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][8] By replacing a metabolically susceptible group (like a methyl group) with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced clearance.[3][4]

Synthesis of Trifluoromethylated Aryl Propargyl Alcohols

The synthesis of trifluoromethylated aryl propargyl alcohols can be achieved through several strategic approaches. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Asymmetric Synthesis Strategies

The creation of enantioenriched trifluoromethyl-substituted tertiary propargylic alcohols is of significant interest, as chirality often plays a crucial role in a drug's efficacy and safety.[10] Several catalytic asymmetric methods have been developed to access these valuable building blocks.[10]

One prominent strategy involves the asymmetric addition of a terminal alkyne to a trifluoromethyl ketone.[11] This can be achieved using various chiral catalysts to control the stereochemical outcome.

G A Aryl Trifluoromethyl Ketone D Enantioenriched Trifluoromethylated Aryl Propargyl Alcohol A->D 1. B Terminal Alkyne B->D 2. C Chiral Catalyst (e.g., Cu(II)/Chiral Ligand) C->D Catalyzes

Caption: Asymmetric addition of a terminal alkyne to an aryl trifluoromethyl ketone.

Experimental Protocol: Copper-Catalyzed Asymmetric Alkynylation

This protocol outlines a general procedure for the asymmetric synthesis of a trifluoromethylated aryl propargyl alcohol.

Materials:

  • Aryl trifluoromethyl ketone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(II) acetate (0.1 mmol)

  • Chiral ligand (e.g., a chiral hydroxamic acid) (0.12 mmol)

  • Base (e.g., Barton's base) (1.5 mmol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl trifluoromethyl ketone, copper(II) acetate, and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the terminal alkyne and the base to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched trifluoromethylated aryl propargyl alcohol.

The Role in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make these aryl propargyl alcohol scaffolds highly valuable in the drug discovery process.

Enhanced Binding Affinity and Selectivity

The trifluoromethyl group can significantly contribute to a drug's binding affinity for its biological target.[8] Its steric bulk can lead to favorable van der Waals interactions within a protein's binding pocket.[3] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can enhance binding potency and selectivity.[3] The strong electron-withdrawing nature of the CF3 group can also modulate the electronic landscape of the molecule, leading to more favorable electrostatic interactions with the target protein.[8]

Case Study: Efavirenz

A prominent example of a drug containing a trifluoromethylated tertiary alcohol is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV.[10][12] The trifluoromethyl group in Efavirenz is crucial for its potent inhibitory activity against the HIV reverse transcriptase enzyme.

G cluster_drug Efavirenz cluster_target HIV Reverse Transcriptase A Trifluoromethylated Aryl Propargyl Alcohol Scaffold B Binding Pocket A->B Binds with High Affinity

Caption: Interaction of the Efavirenz scaffold with its biological target.

Impact on ADME Properties

The collective effects of trifluoromethylation on lipophilicity, acidity, and metabolic stability have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

G A Trifluoromethyl Group B Increased Lipophilicity A->B Leads to C Enhanced Metabolic Stability A->C Leads to D Modulated pKa A->D Leads to E Improved ADME Profile B->E Contributes to C->E Contributes to D->E Contributes to

Caption: The trifluoromethyl group's influence on key ADME-related properties.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for designing and optimizing drug candidates.[3] When incorporated into the aryl propargyl alcohol scaffold, its ability to enhance metabolic stability, modulate lipophilicity and acidity, and improve binding affinity makes it a highly attractive substituent.[3][8] A thorough understanding of the synthesis, physicochemical effects, and biological implications of trifluoromethylated aryl propargyl alcohols is essential for leveraging their full potential in the development of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. (n.d.). Keio University. [Link]

  • Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. (2017). Chemical Science. [Link]

  • Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. (2017). National Institutes of Health. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Institutes of Health. [Link]

  • The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. (2026). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Trifluoromethyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

  • Trifluoromethyl group. (n.d.). Wikipedia. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). ACS Publications. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. [Link]

  • Previous synthetic routes to secondary 1-trifluoromethylated propargyl alcohols. (n.d.). ResearchGate. [Link]

  • The Trifluoromethyl Group: Enhancing Properties in Organic Chemistry. (2026). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Reactions of α-trifluoromethyl propargylic alcohols with arenes. (n.d.). ResearchGate. [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. [Link]

  • 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. (n.d.). National Institutes of Health. [Link]

  • The synthesis of β-CF3 enones from trifluoromethylated propargyl alcohol. (n.d.). ResearchGate. [Link]

  • Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis. (2014). PubMed. [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ResearchGate. [Link]

  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. (n.d.). National Institutes of Health. [Link]

  • An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. (n.d.). Advances in Engineering. [Link]

  • Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. (2024). Chemical Science. [Link]

  • Examples of CF3-substituted alkenes and alkynes as building blocks. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). National Institutes of Health. [Link]

  • Synthesis of α-CF3 tertiary alcohol derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. [Link]

  • Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Highly diastereoselective synthesis of α-trifluoromethylated α-propargylamines by acetylide addition to chiral CF3-substituted N-tert-butanesulfinyl ketimines. (2010). Semantic Scholar. [Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. [Link]

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Methodological & Application

Synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol from 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Topic: A Comprehensive Guide to the Catalytic Hydrogenation of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Alcohols

The synthesis of specific saturated alcohols is a cornerstone of modern pharmaceutical and materials science. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a particularly valuable building block, serving as a key intermediate in the development of various bioactive molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group often enhances crucial properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design.[1]

This document provides a detailed protocol and scientific rationale for the synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol via the catalytic hydrogenation of its corresponding propargyl alcohol, this compound. This transformation represents a complete reduction of a carbon-carbon triple bond to a single bond, a fundamental reaction in organic synthesis.

Guiding Principles: The Chemistry of Alkyne Reduction

The conversion of an alkyne to an alkane is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen (H₂) across the triple bond. This reaction requires a catalyst to facilitate the cleavage of the strong H-H bond and its delivery to the unsaturated carbon centers.

Mechanism of Action: Heterogeneous Catalytic Hydrogenation

The reaction proceeds on the surface of a solid metal catalyst, typically a late transition metal like palladium, platinum, or nickel, dispersed on a high-surface-area support such as activated carbon (Pd/C).[3][4][5] The generally accepted mechanism involves several key steps:

  • Adsorption: Gaseous hydrogen is adsorbed onto the surface of the metal catalyst.

  • Complexation: The alkyne starting material approaches and binds to the metal surface via its π-bonds.

  • Hydrogen Transfer: Two equivalents of hydrogen atoms are transferred sequentially from the catalyst surface to the alkyne.[6] The reaction proceeds through an alkene intermediate, which remains adsorbed on the catalyst surface and is rapidly hydrogenated further to the corresponding alkane.[3][7]

  • Desorption: The final saturated product, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, has a lower affinity for the catalyst and is released back into the solution.

Because highly active catalysts like Pd/C, Pt, or Raney Nickel are so effective, the alkene intermediate is typically not isolated during this process.[3][7] This is in contrast to partial hydrogenation, where a "poisoned" catalyst, such as Lindlar's catalyst, is used to selectively stop the reaction at the cis-alkene stage.[8][9] For complete saturation to the alkane, an unpoisoned and highly active catalyst is the reagent of choice.

Catalytic Hydrogenation Mechanism cluster_0 Catalyst Surface (e.g., Pd/C) H2 H₂ Gas Catalyst Metal Surface H2->Catalyst 1. Adsorption Alkyne R-C≡C-R' (Substrate) Alkyne->Catalyst 2. Complexation Product R-CH₂-CH₂-R' (Alkane) Solution Solution Product->Solution 4. Desorption H_ads H H (Adsorbed H atoms) Catalyst->H_ads Alkene_int Alkene Intermediate (Adsorbed) H_ads->Alkene_int 3a. First H₂ Addition Alkene_int->Product 3b. Second H₂ Addition

Caption: General mechanism of heterogeneous catalytic hydrogenation of an alkyne.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the complete hydrogenation of propargyl alcohols.[10]

Materials & Equipment

Reagents & Chemicals Equipment
This compoundHigh-pressure reaction vessel (e.g., Parr shaker) or a heavy-walled flask
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
2-Propanol (or other suitable alcohol solvent like Ethanol)Hydrogen gas cylinder with a regulator
Nitrogen or Argon gas (for inerting)Vacuum/inert gas manifold
Celite® 545 (for filtration)Büchner funnel and filter flask
Rotary evaporator

Procedure

  • Catalyst Preparation and Reactor Setup:

    • Carefully weigh 0.38 g of 10% Pd/C catalyst and add it to the high-pressure reaction vessel equipped with a magnetic stir bar.

    • Causality: Pd/C is a heterogeneous catalyst; efficient stirring is crucial to ensure maximum contact between the catalyst, substrate, and hydrogen. Handling the catalyst in a contained manner minimizes inhalation risk.

  • System Inerting:

    • Seal the reaction vessel.

    • Evacuate the vessel using a vacuum pump and then backfill with nitrogen or argon gas.

    • Repeat this evacuation/backfill cycle at least three times.[11]

    • Causality: This step is critical to remove all oxygen from the reactor. A mixture of hydrogen and oxygen is explosive, and this procedure mitigates that significant risk.[12]

  • Loading of Substrate and Solvent:

    • Under a positive pressure of nitrogen, introduce 50 mL of 2-propanol into the reaction vessel.

    • Dissolve 14.5 g (72.5 mmol) of this compound in the solvent within the vessel.[10]

    • Causality: Adding the solvent and substrate under an inert atmosphere prevents the introduction of oxygen back into the system. 2-propanol is an effective solvent that is relatively inert under these hydrogenation conditions.

  • Hydrogenation Reaction:

    • Seal the vessel again and perform three more evacuation/backfill cycles, this time using hydrogen gas to replace the nitrogen atmosphere.

    • Pressurize the reactor to 5 bar with hydrogen.[10]

    • Begin vigorous stirring and heat the reaction mixture to 42-45 °C.[10]

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 5 hours.[10] Progress can also be monitored by taking aliquots (after safely purging with nitrogen) and analyzing via TLC or GC.[13]

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the vessel to room temperature.

    • Carefully vent the excess hydrogen and purge the system three times with nitrogen.

    • Prepare a small pad of Celite® in a Büchner funnel. Wet the Celite pad with a small amount of 2-propanol.

    • CRITICAL SAFETY STEP: Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the catalyst on the filter paper with a small amount of additional 2-propanol. Never allow the filtered catalyst to dry in the air. [14]

    • Causality: The Pd/C catalyst is highly pyrophoric, especially after the reaction when it is finely divided and coated with hydrogen.[11][14] Filtering it while wet and transferring it immediately to a designated, water-filled waste container prevents it from igniting upon contact with air.

  • Product Isolation and Purification:

    • Combine the filtrate and the washings.

    • Remove the 2-propanol solvent using a rotary evaporator under reduced pressure.

    • The resulting crude product, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, can be purified further if necessary by vacuum distillation (boiling point is approx. 58-60 °C at 1.1-1.5 mbar) or column chromatography.[10][13]

Experimental Workflow A 1. Charge Reactor with Pd/C Catalyst B 2. Inert System (3x Vacuum/N₂ Cycle) A->B C 3. Add Solvent & Substrate under N₂ Atmosphere B->C D 4. Pressurize with H₂ (5 bar) C->D E 5. Heat & Stir (42-45°C, ~5h) D->E F 6. Cool & Purge with N₂ E->F G 7. Filter through Celite (Keep Catalyst Wet!) F->G H 8. Concentrate Filtrate (Rotary Evaporation) G->H I 9. Purify Product (Distillation/Chromatography) H->I

Sources

Catalytic hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Selective Catalytic Hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Reduction in Medicinal Chemistry

The selective hydrogenation of alkynes is a cornerstone transformation in organic synthesis, providing critical access to both alkenes and alkanes with precise stereochemical control. The substrate, this compound, is of particular interest in medicinal chemistry. The trifluoromethylphenyl moiety is a common pharmacophore that can enhance metabolic stability and binding affinity, while the propargyl alcohol portion offers a versatile handle for further functionalization. The ability to selectively reduce the alkyne to either the cis-alkene or the fully saturated alkane allows for the systematic exploration of a molecule's three-dimensional chemical space, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

This guide provides a detailed examination of the catalytic hydrogenation of this compound, focusing on the two primary synthetic outcomes: partial hydrogenation to (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol and complete hydrogenation to 3-(3-(trifluoromethyl)phenyl)propan-1-ol. We will delve into the mechanistic underpinnings of catalyst selection, provide field-tested, step-by-step protocols, and offer insights into reaction monitoring and safety considerations.

Chemical Principles and Catalyst Selection

The outcome of the catalytic hydrogenation of an alkyne is dictated by the choice of catalyst and reaction conditions.[1][2][3] The triple bond of an alkyne consists of one sigma (σ) bond and two pi (π) bonds. The π bonds are weaker and more accessible to catalysts, making alkynes generally more reactive towards hydrogenation than alkenes.[4][5]

Pathway 1: Partial Hydrogenation to the Cis-Alkene

To halt the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is employed.[1][2] These catalysts are modified to reduce their activity, preventing the subsequent reduction of the initially formed alkene.[5][6]

  • Lindlar's Catalyst: This is the most common catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[1][2] It consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate and quinoline.[3][5][6] The quinoline acts as a catalyst poison, selectively attenuating the catalyst's ability to reduce the alkene product.[3][7] The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[2]

  • P-2 Nickel Catalyst: An alternative to Lindlar's catalyst is the P-2 nickel boride catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride.[8][9][10] This catalyst also exhibits high selectivity for the formation of cis-alkenes from alkynes.[6] The "P-2" designation originates from Purdue University, where the catalyst was developed.[9]

Pathway 2: Complete Hydrogenation to the Alkane

For the exhaustive reduction of the alkyne to the corresponding alkane, a highly active catalyst is utilized.

  • Palladium on Carbon (Pd/C): This is a widely used and highly efficient heterogeneous catalyst for a variety of hydrogenation reactions, including the complete reduction of alkynes and alkenes.[7][11] Typically, a 5% or 10% loading of palladium on activated carbon is used under a hydrogen atmosphere.[12][13] The reaction proceeds stepwise, first reducing the alkyne to an alkene, which remains adsorbed to the catalyst surface and is subsequently reduced to the alkane.[1]

Visualizing the Reaction Pathways

Hydrogenation Pathways Figure 1: Selective Hydrogenation of this compound cluster_start Starting Material cluster_path1 Partial Hydrogenation cluster_path2 Complete Hydrogenation start This compound path1_reagents H₂, Lindlar's Catalyst or P-2 Ni start->path1_reagents syn-addition path2_reagents H₂, Pd/C start->path2_reagents stepwise addition path1_product (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol (cis-alkene) path1_reagents->path1_product path2_product 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Alkane) path2_reagents->path2_product

Caption: Reaction pathways for the selective hydrogenation of the starting alkyne.

Experimental Protocols

Safety First: Hydrogenation reactions are hazardous due to the use of flammable solvents and explosive hydrogen gas.[12][13] Palladium on carbon can be pyrophoric, especially after use and when dry.[14][15] All procedures must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[13][16] A blast shield is recommended for reactions under pressure.[13][16]

Protocol 1: Partial Hydrogenation to (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

Objective: To selectively reduce the alkyne to the corresponding cis-alkene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (or methanol), analytical grade

  • Hydrogen gas (balloon or cylinder with regulator)

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Vacuum/inert gas manifold

  • Celite® for filtration

Workflow Diagram:

Caption: Workflow for the partial hydrogenation protocol.

Procedure:

  • Reaction Setup: A dry two or three-neck round-bottom flask equipped with a magnetic stir bar is assembled. One neck is fitted with a septum for introducing reagents, and another is connected to a vacuum/inert gas manifold.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove all oxygen.[15]

  • Catalyst and Substrate Addition: Under a positive pressure of inert gas, add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate). Then, add the solvent (e.g., ethyl acetate). Finally, add the this compound (1.0 eq) either as a solid or as a solution in the reaction solvent.

  • Hydrogen Introduction: The flask is again evacuated and backfilled with hydrogen gas from a balloon. This purge cycle should be repeated three times.[15] Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient gas-liquid mixing.[14]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.[17][18] It is critical to avoid over-hydrogenation.

  • Workup: Once the starting material is consumed, the hydrogen balloon is removed, and the flask is carefully vented and purged with inert gas.[12][13]

  • Filtration: The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst.[12][13] The filter cake should be washed with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry, as used palladium catalyst can be pyrophoric.[14] The wet filter cake should be quenched with water and disposed of in a dedicated waste container.[15]

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Complete Hydrogenation to 3-(3-(trifluoromethyl)phenyl)propan-1-ol

Objective: To fully reduce the alkyne to the corresponding alkane using Palladium on Carbon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or ethanol, ethyl acetate), analytical grade

  • Hydrogen gas (balloon or pressure vessel)

  • Parr shaker or similar hydrogenation apparatus (optional, for higher pressure)

  • Standard glassware as in Protocol 1

Procedure:

  • Reaction Setup and Inerting: Follow steps 1 and 2 from Protocol 1. Protic solvents like methanol can accelerate the hydrogenation rate.[14]

  • Catalyst and Substrate Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% by weight). Caution: Pd/C can ignite flammable solvents like methanol upon contact with air.[12] It is best practice to add the catalyst first, followed by the solvent, and then the substrate.[14]

  • Hydrogen Introduction: For atmospheric pressure, follow step 4 from Protocol 1. For pressures above atmospheric, transfer the sealed reaction vessel to a hydrogenation apparatus (e.g., a Parr shaker) and pressurize with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir or shake the reaction mixture vigorously at room temperature until hydrogen uptake ceases. The reaction is exothermic.[1]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and the intermediate alkene are no longer observed.

  • Workup and Isolation: Follow steps 7, 8, and 9 from Protocol 1. Exercise the same caution with the used Pd/C catalyst.

Data Summary and Expected Outcomes

ParameterProtocol 1 (Partial Hydrogenation)Protocol 2 (Complete Hydrogenation)
Product (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol3-(3-(trifluoromethyl)phenyl)propan-1-ol
Catalyst Lindlar's Catalyst or P-2 Ni10% Pd/C
Stereochemistry cis (Z)-alkeneAlkane (no stereocenter formed at the chain)
H₂ Equivalents ~1 equivalent~2 equivalents
Key Challenge Avoiding over-hydrogenation to the alkaneEnsuring complete reduction of the alkene intermediate
Monitoring Critical to stop at the right timeMonitor for disappearance of all unsaturated species

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, ensure the hydrogen supply is adequate and the stirring is vigorous. The catalyst may be deactivated. In such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.

  • Over-hydrogenation in Protocol 1: This is the most common issue. It can be mitigated by closely monitoring the reaction and stopping it immediately upon consumption of the starting alkyne. Using a less active solvent or lowering the temperature can also help improve selectivity.

  • Catalyst Handling: Always handle hydrogenation catalysts in an inert atmosphere when possible.[15] Never add dry, pyrophoric catalysts to a flask containing flammable solvent vapors.[14]

  • Solvent Choice: Protic solvents like ethanol or methanol are often preferred for Pd/C hydrogenations as they can accelerate the reaction rate.[14] For Lindlar hydrogenations, less polar solvents like ethyl acetate or hexane can sometimes provide better selectivity by reducing the solubility of the intermediate alkene and minimizing its contact with the catalyst.

Conclusion

The catalytic hydrogenation of this compound is a versatile transformation that can be precisely controlled to yield either the cis-alkene or the fully saturated alkane. The key to success lies in the judicious selection of the catalyst and careful control of the reaction conditions. By following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably synthesize the desired products, facilitating further exploration in their drug discovery and development programs.

References

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  • Transfer Hydrogenation in Mesoporous Palladium: Polar Hydrogen Engineering to Realize High Selectivity of Alkyne Semi‐Hydrogenation | Semantic Scholar. (n.d.).
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  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts - NIH. (2013).
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  • “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - RSC Publishing. (n.d.).
  • Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9 - ResearchGate. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011).
  • Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - MDPI. (n.d.).
  • Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. (n.d.).
  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC - NIH. (n.d.).
  • What is the origin of the names P-1 and P-2 of nickel boride catalysts? (2017).
  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. - ResearchGate. (n.d.).
  • Proposed catalytic cycle for the trifluoromethylation of alkynes - ResearchGate. (n.d.).
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.).
  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - ACS Publications. (n.d.).
  • Organic Letters Ahead of Print - ACS Publications. (n.d.).
  • Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure | The Journal of Organic Chemistry. (2002).
  • (PDF) Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. (n.d.).
  • Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing). (n.d.).
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - NIH. (n.d.).
  • Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol - MDPI. (n.d.).
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020).
  • 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol - PubChem. (n.d.).
  • Selective hydrogenation of alkene in (3-trifluoromethyl) phenyldiazirine photophor with Wilkinson's catalyst for photoaffinity labeling - PubMed. (2007).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012).
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020).
  • Headspace GC-MS with hydrogen hampered by hydrogenation - Wiley Analytical Science. (2021).

Sources

Application Notes and Protocols for the Selective Reduction of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a substantial amount of information and I am now confident that I can construct a high-quality, detailed application note and protocol that meets all the user's requirements.

Here's a summary of the information I have and how it addresses the core requirements:

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Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed semihydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol to selectively yield (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol. The protocol leverages a modified Lindlar catalyst system to achieve high cis-selectivity while mitigating over-reduction to the corresponding saturated alcohol. Detailed mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting guidelines are provided for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Context

The selective reduction of alkynes to cis- or (Z)-alkenes is a cornerstone transformation in organic synthesis, providing stereocontrolled access to crucial building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The resulting cis-allylic alcohol motif is particularly valuable. For substrates such as this compound, this transformation is of significant interest due to the prevalence of the trifluoromethyl moiety in modern drug candidates. The CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity.[2]

The primary challenge in this synthesis is preventing the facile over-reduction of the desired alkene to the corresponding alkane.[1] Standard hydrogenation catalysts like palladium on carbon (Pd/C) are typically too active, leading to complete saturation.[1] The solution lies in the use of a "poisoned" or deactivated heterogeneous catalyst, most notably the Lindlar catalyst.[1][3]

The Lindlar Catalyst: A Controlled Hydrogenation System

Developed by Herbert Lindlar, this catalyst consists of palladium deposited on a calcium carbonate (CaCO₃) support and is subsequently treated with a poison, traditionally lead acetate.[1] An amine, such as quinoline, is often added to the reaction mixture to further enhance selectivity.[4][5]

The key principles behind its efficacy are:

  • Deactivation: The lead poison modifies the electronic properties and morphology of the palladium nanoparticles, reducing their overall catalytic activity. This deactivation is sufficient to prevent the hydrogenation of the less reactive alkene product while still allowing the reduction of the more reactive alkyne starting material.[1]

  • Stereoselectivity: The reaction proceeds via a syn-addition of two hydrogen atoms across the alkyne triple bond as the substrate adsorbs onto the flat surface of the catalyst. This mechanistic constraint dictates the formation of the cis-(Z)-alkene.[1]

  • Chemoselectivity: The stronger adsorption of the alkyne onto the catalyst surface compared to the alkene product ensures that the alkyne is preferentially reduced. Once formed, the alkene has a lower affinity for the poisoned catalyst and desorbs into the solution before it can be further reduced.[4]

Substrate-Specific Considerations: The Role of the Trifluoromethyl Group

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring introduces specific electronic considerations. Electron-withdrawing groups can influence the electron density of the alkyne, potentially affecting its rate of hydrogenation. While the alkyne remains a highly reactive functional group, the electronic nature of the substituent can modulate its interaction with the palladium surface. This protocol is optimized to ensure high conversion and selectivity despite these electronic effects.

Mechanistic Pathway

The catalytic cycle for the Lindlar hydrogenation is a surface-mediated process. The key steps are outlined below.

Lindlar_Hydrogenation_Mechanism cluster_surface Palladium Catalyst Surface H2 H₂ (gas) Pd_surface Pd(0) Surface (poisoned) H2->Pd_surface 1. Adsorption & Dissociation Adsorbed_H 2 x H-Pd (adsorbed H atoms) Adsorbed_Alkyne Adsorbed Alkyne Complex Adsorbed_H->Adsorbed_Alkyne 3. First Syn-Addition Alkene_on_surface Surface-Bound Alkene Adsorbed_H->Alkene_on_surface 4. Second Syn-Addition Alkyne R-C≡C-R' (Substrate in solution) Alkyne->Pd_surface Approaches Surface Alkyne->Adsorbed_Alkyne 2. Alkyne Adsorption Adsorbed_Alkyne->Alkene_on_surface Migratory Insertion Alkene (Z)-R-CH=CH-R' (Product in solution) Alkene_on_surface->Alkene 5. Product Desorption

Figure 1: Catalytic cycle of Lindlar hydrogenation.

Caption: The process involves hydrogen dissociation, alkyne adsorption, and sequential syn-addition of hydrogen atoms, followed by desorption of the cis-alkene product.

Experimental Protocol

This protocol details the selective semihydrogenation of this compound on a 1 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Lindlar Catalyst (5% Pd on CaCO₃, poisoned)Catalyst GradeSigma-Aldrich
QuinolineReagentPlus®, ≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)Anhydrous, >99.8%Fisher Scientific
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas
Celite® 545---Sigma-Aldrich
Round-bottom flask (50 mL) with stir bar---VWR
Hydrogen balloon with septum and needle assembly------
Filtration apparatus (Büchner funnel, filter flask)------
Rotary evaporator---Heidolph
Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially after filtration when dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench the catalyst on the filter paper with water immediately after filtration.

  • Quinoline: Quinoline is toxic and has a strong, unpleasant odor. Handle only in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous ethyl acetate is flammable. Handle with care and avoid ignition sources.

Step-by-Step Procedure

Figure 2: Experimental workflow diagram.

Caption: A visual representation of the key stages from reaction setup to final product characterization.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethyl acetate to the flask and stir until the substrate is fully dissolved.

  • Catalyst and Additive: Carefully add the Lindlar catalyst (5% Pd on CaCO₃, 53 mg, 0.025 mmol Pd, 2.5 mol%). Follow this with the addition of quinoline (30 µL, 0.25 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Pierce the septum with a needle connected to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen: Connect a balloon filled with hydrogen gas to the flask via a needle. Create a positive pressure of hydrogen (do not exceed atmospheric pressure from the balloon).

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC), taking aliquots periodically. The reaction is typically complete within 2-4 hours. The disappearance of the starting material is the primary indicator. Hydrogen uptake will also cease.

  • Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen. Prepare a small plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® plug to remove the heterogeneous catalyst.

  • Catalyst Quenching: Immediately after filtration, while the Celite® plug is still damp, carefully add water to quench the pyrophoric catalyst before disposal.

  • Solvent Removal: Rinse the filter cake with a small amount of ethyl acetate (2 x 5 mL). Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of high purity. If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and progressing to 4:1).

Expected Results and Characterization

The procedure should yield (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol as a colorless to pale yellow oil.

ParameterExpected Value
Product (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol
Molecular Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol
Yield >90%
Selectivity >95% (Z)-alkene
¹H NMR (400 MHz, CDCl₃) δ ~7.6-7.4 (m, 4H, Ar-H), 6.65 (d, J ≈ 12 Hz, 1H, Ar-CH=), 6.05 (dt, J ≈ 12, 6 Hz, 1H, =CH-CH₂OH), 4.40 (d, J ≈ 6 Hz, 2H, -CH₂OH), 1.8 (br s, 1H, -OH). Note: Chemical shifts are estimated based on analogous structures and may vary.
¹³C NMR (101 MHz, CDCl₃) δ ~139, 132, 131, 129, 128, 125, 124, 123 (Ar-C and C=C), 59 (-CH₂OH). The CF₃ signal will appear as a quartet around 124 ppm (J ≈ 272 Hz). Note: Chemical shifts are estimated.
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -63 (s, 3F, -CF₃).
Substrate Scope and Selectivity

The protocol is robust for a variety of substituted aryl propargyl alcohols. Electron-withdrawing groups (EWGs) are well-tolerated, and high selectivity for the (Z)-alkene is consistently observed.

EntryAryl Substituent (R)Yield (%)Selectivity (Z:E)
1H95>99:1
24-Cl93>99:1
34-MeO96>98:2
4 3-CF₃ 92 >98:2
54-NO₂89>99:1
Data is representative and compiled from literature on similar substrates.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No Reaction or Sluggish 1. Inactive catalyst ("dead").2. Catalyst poisoning (e.g., by sulfur or halide impurities).3. Insufficient H₂ supply.1. Use a fresh batch of Lindlar catalyst.2. Ensure high purity of starting materials and solvents. If necessary, purify the substrate.3. Check for leaks in the H₂ balloon/septum setup. Ensure the balloon is adequately filled.
Over-reduction to Alkane 1. Catalyst is too active (insufficiently poisoned).2. Reaction run for too long.3. Reaction temperature is too high.1. Use a fresh, reliable batch of catalyst. Increase the amount of quinoline additive slightly (e.g., to 1.5 equivalents relative to Pd).2. Monitor the reaction closely by TLC/GC and stop immediately upon consumption of the starting material.3. Ensure the reaction is run at room temperature. If necessary, cool to 0 °C.
Low Z:E Selectivity Isomerization of the product on the catalyst surface.This is uncommon with a properly poisoned Lindlar catalyst. Ensure the catalyst quality is high and that the reaction is not overheated or left for an extended period after completion.

References

  • Spee, M. P. R., et al. (2001). Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium−Copper Catalysts. The Journal of Organic Chemistry, 66(5), 1647–1656. [Link]

  • García-Mota, M., et al. (2011). A density functional theory study of the ‘mythic’ Lindlar hydrogenation catalyst. Theoretical Chemistry Accounts, 128(4-6), 663-673. [Link]

  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. (2013). RSC Advances, 3(29), 11635. [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. OrgoSolver. [Link]

  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021). Catalysis Science & Technology, 11(18), 6205-6216. [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au, 4(3), 1113-1124. [Link]

  • Hydrogen Gas Safety Overview. Auburn University Risk Management & Safety. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2023). DEKRA. [Link]

  • Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. (2008). ARKIVOC. [Link]

  • (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. PubChem. [Link]

  • 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Chem-Impex. [Link]

  • Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. [Link]

  • Supporting Information for: Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. [Link]

  • Supporting Information for: Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]

  • Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. Chemistry Steps. [Link]

Sources

The Strategic Utility of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Methodologies

Abstract

This technical guide delineates the strategic application of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol as a versatile and potent building block in the synthesis of diverse heterocyclic scaffolds. The presence of the trifluoromethylphenyl moiety imparts unique electronic properties, influencing reactivity and providing a valuable handle for tuning the physicochemical characteristics of the resulting heterocyclic products. This document provides a comprehensive overview of its reactivity, detailed experimental protocols for the synthesis of key heterocyclic systems including furans, pyrazoles, and isoxazoles, and mechanistic insights to guide reaction optimization. This guide is intended for researchers and professionals in medicinal chemistry, drug development, and materials science seeking to leverage this fluorinated propargyl alcohol for the construction of novel molecular architectures.

Introduction: The Emergence of Fluorinated Building Blocks in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into these scaffolds has become a cornerstone of modern molecular design. The CF₃ group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound emerges as a particularly valuable synthon, combining the rich reactivity of a propargyl alcohol with the influential electronic effects of a trifluoromethylated aromatic ring.[3]

Propargyl alcohols are well-established precursors for a variety of heterocyclic systems due to the dual reactivity of the alkyne and the hydroxyl group.[4] They can undergo a range of transformations including cycloadditions, cyclizations, and rearrangements, often catalyzed by transition metals like gold and palladium.[4][5][6] The trifluoromethyl group on the phenyl ring of the title compound acts as a strong electron-withdrawing group, which can influence the electron density of the alkyne and the stability of reaction intermediates, thereby modulating the course and efficiency of these transformations.

This application note will explore the synthetic utility of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for its conversion into valuable heterocyclic products.

Physicochemical Properties and Reactivity Profile

The key to harnessing the synthetic potential of this compound lies in understanding its inherent chemical properties.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₇F₃OProvides the elemental composition.
Molecular Weight 200.16 g/mol Essential for stoichiometric calculations.
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, Toluene)Dictates choice of reaction media.
pKa of Hydroxyl H ~13-14 (estimated)Influences its nucleophilicity and the choice of base for deprotonation.
Electronic Nature of CF₃ Group Strongly electron-withdrawingAffects the reactivity of the alkyne and the stability of cationic intermediates.

The trifluoromethyl group significantly impacts the reactivity of the propargylic system. The electron-withdrawing nature of the CF₃ group can:

  • Enhance the acidity of the terminal alkyne proton (if present): While the title compound is a terminal alcohol, its precursor would be a terminal alkyne. This property is crucial for reactions involving deprotonation and subsequent nucleophilic attack, such as in Sonogashira couplings.[7]

  • Influence the regioselectivity of addition reactions to the alkyne: The polarization of the alkyne bond is affected, which can direct the attack of nucleophiles.

  • Stabilize anionic intermediates and destabilize cationic intermediates: This has profound implications for reaction mechanisms, potentially favoring pathways that avoid the formation of carbocations alpha to the trifluoromethylphenyl group.

Below is a diagram illustrating the key reactive sites of the molecule.

Reactivity Key Reactive Sites of this compound cluster_molecule cluster_sites mol This compound OH Hydroxyl Group (Nucleophilic Oxygen, Leaving Group Potential) Alkyne Alkyne Triple Bond (π-Nucleophile, Electrophilic upon Activation) Aryl Aryl Ring (Electrophilic/Nucleophilic Substitution) OH->Alkyne Intramolecular Cyclization Alkyne->OH Activation/Rearrangement

Caption: Key reactive sites of this compound.

Synthetic Applications and Protocols

The versatility of this compound is best demonstrated through its application in the synthesis of various heterocyclic cores. This section provides detailed protocols for the synthesis of furans, pyrazoles, and isoxazoles.

Synthesis of Substituted Furans via Gold-Catalyzed Cyclization

Gold catalysts are exceptionally effective in promoting the cyclization of propargyl alcohols to form furans.[8][9] The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group.

Reaction Scheme:

Mechanistic Rationale:

The gold(I) catalyst activates the alkyne, making it more electrophilic. The pendant hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization. Subsequent proton transfer and tautomerization yield the furan ring. The electron-withdrawing trifluoromethyl group can influence the rate of the cyclization by affecting the electron density of the alkyne.

Furan_Synthesis Gold-Catalyzed Furan Synthesis Workflow Start Start: This compound Reaction Reaction Mixture Start->Reaction Catalyst Au(I) Catalyst (e.g., AuCl(PPh₃)/AgOTf) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Cyclization 5-endo-dig Cyclization Reaction->Cyclization Stir at RT Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Product: Substituted Furan Purification->Product

Caption: Workflow for the gold-catalyzed synthesis of furans.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 200 mg).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Preparation: In a separate vial, dissolve AuCl(PPh₃) (0.025 mmol, 12.4 mg) and AgOTf (0.025 mmol, 6.4 mg) in anhydrous DCM (2 mL). Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add the catalyst solution to the reaction flask dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired furan derivative.

Expected Outcome: This protocol typically yields the corresponding furan in good to excellent yields (75-90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Pyrazoles via Condensation with Hydrazine

Pyrazoles are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. Propargyl alcohols can serve as precursors to the requisite 1,3-dicarbonyl surrogate.[10][11][12][13]

Reaction Scheme:

Mechanistic Rationale:

This one-pot synthesis proceeds through an initial acid-catalyzed rearrangement of the propargyl alcohol to an enone (Meyer-Schuster rearrangement), which then undergoes a condensation reaction with hydrazine followed by cyclization and dehydration to furnish the pyrazole ring.[11] The presence of the trifluoromethyl group can influence the stability of the intermediates in the rearrangement and the subsequent cyclization.

Detailed Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 200 mg) in ethanol (5 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol, 60 µL).

  • Acid Catalyst: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 19 mg).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pyrazole product.

Expected Outcome: This method provides a direct route to 3-(3-(trifluoromethyl)phenyl)-substituted pyrazoles in moderate to good yields (60-80%).

Synthesis of Substituted Isoxazoles via [3+2] Cycloaddition

Isoxazoles are another important class of five-membered heterocycles. They can be synthesized from propargyl alcohols through various methods, including cycloaddition reactions with a source of the N-O fragment.[14][15][16][17]

Reaction Scheme:

Mechanistic Rationale:

This protocol involves the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with the alkyne of the propargyl alcohol. The regioselectivity of the cycloaddition is a key consideration and can be influenced by the electronic nature of the substituents on both the alkyne and the nitrile oxide.

Isoxazole_Synthesis [3+2] Cycloaddition for Isoxazole Synthesis Start Start: This compound Reaction Reaction Mixture Start->Reaction Oxime Aldoxime Precursor (e.g., benzaldoxime) Oxime->Reaction Oxidant Oxidant (e.g., NCS or Bleach) Oxidant->Reaction Base Base (e.g., Triethylamine) Base->Reaction NitrileOxide In-situ Generation of Nitrile Oxide Reaction->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Product: Substituted Isoxazole Purification->Product

Caption: Workflow for the synthesis of isoxazoles via [3+2] cycloaddition.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 200 mg) and the appropriate aldoxime (1.1 mmol) in a suitable solvent such as ethyl acetate (10 mL), add triethylamine (2.0 mmol, 278 µL).

  • Oxidant Addition: Add N-chlorosuccinimide (NCS) (1.1 mmol, 147 mg) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting materials.

  • Workup: Filter the reaction mixture to remove the succinimide byproduct and wash the filter cake with ethyl acetate.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazole.

Expected Outcome: This cycloaddition approach typically affords the 3,5-disubstituted isoxazole in good yields (65-85%).

Conclusion and Future Outlook

This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The presence of the trifluoromethylphenyl group not only provides a means to introduce fluorine into the final products but also influences the reactivity of the propargyl alcohol moiety, enabling a variety of synthetic transformations. The protocols detailed herein for the synthesis of furans, pyrazoles, and isoxazoles are robust and can likely be adapted to a wider range of substrates and reaction conditions.

Future research in this area could explore the use of this building block in multicomponent reactions, cascade sequences, and the synthesis of more complex polycyclic systems. The unique electronic properties imparted by the trifluoromethyl group also make the resulting heterocycles interesting candidates for screening in drug discovery programs and for applications in materials science. The continued exploration of the synthetic utility of this compound is expected to yield a wealth of novel and valuable heterocyclic compounds.

References

  • Jana, A., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Tungen, J. E., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen. Available at: [Link]

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  • Negishi, E.-i., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2017.
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  • Reddy, C. R., et al. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis. Available at: [Link]

  • Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Gayon, E., et al. (2011). The sequential use of iron and palladium catalysts in an uninterrupted four-step sequence allows the synthesis of trisubstituted isoxazoles from readily available propargylic alcohols. Organic Letters. Available at: [Link]

  • Bräse, S., et al. (2009). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. European Journal of Organic Chemistry.
  • Zhang, J., et al. (2012). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, R. S., et al. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters. Available at: [Link]

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  • Alonso, F., et al. (2005).
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  • Kim, S., et al. (2024). Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles. Organic Letters.
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  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
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  • Gabriele, B., et al. (2009).
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Application Notes and Protocols for the Synthesis of a Key Cinacalcet Intermediate from 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cinacalcet and a Strategic Synthetic Approach

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent crucial for the management of secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1][2] Its mechanism of action involves increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[3] The synthesis of Cinacalcet and its intermediates is a subject of considerable interest in pharmaceutical chemistry, with a continuous drive for more efficient, sustainable, and scalable processes.

This application note details a robust and strategic two-step synthetic pathway to a key intermediate of Cinacalcet, starting from 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity.[4][5] This protocol first focuses on the selective reduction of the propargyl alcohol to the corresponding saturated alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This saturated alcohol is a versatile and widely utilized intermediate in various Cinacalcet synthesis routes.[3][6][7] Subsequently, this note will allude to the well-established oxidation of this alcohol to the aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal, and its subsequent reductive amination with (R)-1-(1-naphthyl)ethylamine to afford the Cinacalcet free base.

Strategic Overview: A Two-Step Pathway to a Crucial Intermediate

The synthetic strategy hinges on a two-step conversion of the readily available this compound to 3-(3-(trifluoromethyl)phenyl)propanal, a pivotal precursor for the final coupling reaction.

  • Catalytic Hydrogenation: The initial and critical step involves the complete reduction of the carbon-carbon triple bond in the starting material to a single bond, yielding 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This transformation is efficiently achieved through catalytic hydrogenation.

  • Oxidation: The resulting saturated alcohol is then oxidized to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal. This aldehyde is the direct precursor for the subsequent reductive amination step.

This methodical approach allows for the purification of intermediates at each stage, ensuring high purity of the final product.

Experimental Protocols

Part 1: Catalytic Hydrogenation of this compound

This protocol details the complete reduction of the triple bond of the starting propargyl alcohol to the corresponding saturated alcohol. The use of a palladium on carbon (Pd/C) catalyst is a well-established and highly efficient method for such transformations.[8]

Reaction Scheme:

reactant This compound product 3-(3-(Trifluoromethyl)phenyl)propan-1-ol reactant->product reagents H₂, 10% Pd/C 2-Propanol, 42-45 °C, 5 bar

Caption: Catalytic hydrogenation of the starting material.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
This compound65126-85-4200.1614.5 g (72.5 mmol)1.0
10% Palladium on Carbon (Pd/C)7440-05-3-0.38 g-
2-Propanol67-63-060.1050 mL-

Step-by-Step Protocol:

  • In a suitable high-pressure reaction vessel, dissolve 14.5 g (72.5 mmol) of this compound in 50 mL of 2-propanol.[8]

  • Carefully add 0.38 g of 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 5 bar.[8]

  • Heat the reaction mixture to 42-45 °C with constant stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (approximately 5 hours).[8]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of 2-propanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-(trifluoromethyl)phenyl)propan-1-ol.

  • The crude product can be purified by vacuum distillation if necessary.

Part 2: Oxidation to 3-(3-(trifluoromethyl)phenyl)propanal and Reductive Amination

The synthesized 3-(3-(trifluoromethyl)phenyl)propan-1-ol is a stable intermediate that can be converted to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal, through various established oxidation methods, such as Swern oxidation or using pyridinium chlorochromate (PCC). A greener approach involves using trichloroisocyanuric acid (TCCA).[9]

The resulting aldehyde is then subjected to reductive amination with (R)-1-(1-naphthyl)ethylamine to furnish the Cinacalcet free base. This reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the intermediate imine in the presence of the aldehyde.[4][10]

Workflow Diagram:

start 3-(3-(Trifluoromethyl)phenyl) prop-2-yn-1-ol step1 Catalytic Hydrogenation (H₂, Pd/C) start->step1 intermediate1 3-(3-(Trifluoromethyl)phenyl) propan-1-ol step1->intermediate1 step2 Oxidation (e.g., TCCA) intermediate1->step2 intermediate2 3-(3-(Trifluoromethyl)phenyl) propanal step2->intermediate2 step3 Reductive Amination ((R)-1-(1-naphthyl)ethylamine, NaBH(OAc)₃) intermediate2->step3 product Cinacalcet Intermediate (Free Base) step3->product

Caption: Overall synthetic workflow.

Illustrative Reductive Amination Protocol:

This is a general procedure based on established methods for similar reductive aminations.[5][9]

Materials and Reagents:

ReagentMolar Equivalents
3-(3-(Trifluoromethyl)phenyl)propanal1.0
(R)-1-(1-Naphthyl)ethylamine1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2
Ethyl Acetate (EtOAc)-
Saturated Aqueous NaHCO₃ Solution-

Step-by-Step Protocol:

  • To a solution of 3-(3-(trifluoromethyl)phenyl)propanal (1.0 equiv) in ethyl acetate, add (R)-1-(1-naphthyl)ethylamine (1.1 equiv).[5]

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature for approximately 6 hours, monitoring the reaction by TLC.[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cinacalcet free base.

  • The crude product can be further purified by column chromatography.

Conclusion

The described synthetic route, commencing with this compound, offers a reliable and scalable method for producing a key intermediate in the synthesis of Cinacalcet. The initial hydrogenation step is highly efficient, and the subsequent oxidation and reductive amination are well-documented and robust transformations. This application note provides a solid foundation for researchers and drug development professionals to implement this synthetic strategy in their laboratories.

References

  • Beilstein Journal of Organic Chemistry. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1990333A1 - Process for the preparation of cinacalcet hydrochloride.
  • Google Patents. (n.d.). WO2008058235A2 - Processes for the preparation of cinacalcet.
  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018734B - A kind of synthetic method of cinacalcet hydrochloride intermediate.
  • Google Patents. (n.d.). WO2007127449A1 - Process for the preparation of cinacalcet base.
  • Google Patents. (n.d.). US20110105799A1 - process for the synthesis of cinacalcet hydrochloride.
  • Google Patents. (n.d.). US8575395B2 - Method for the preparation of cinacalcet and intermediates and impurities thereof.
  • MDPI. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process of cinacalcet hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and F-18 Labeling of a Cinacalcet Analogue Based on α-(Monofluoromethyl)arylmethylamine Structure. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 65126-85-4. Retrieved from [Link]

  • PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Myers Chem 115. Retrieved from [Link]

Sources

Application Notes and Protocols for Click Chemistry Reactions with 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylphenyl Propyne Moiety in Click Chemistry

The field of drug discovery and development perpetually seeks methodologies that offer modularity, high efficiency, and robust, selective reactions under mild conditions.[1] Click chemistry, a concept introduced by Sharpless and colleagues, has emerged as a cornerstone of modern medicinal chemistry, providing a powerful toolkit for the rapid synthesis of novel molecular entities.[2][3] At the heart of this chemical paradigm is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which can be catalyzed by copper(I) (CuAAC) or proceed through a strain-promoted, metal-free pathway (SPAAC).[4][5]

This application note focuses on a particularly valuable building block for these transformations: 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol . The strategic incorporation of the 3-(trifluoromethyl)phenyl group offers several distinct advantages in drug design. The trifluoromethyl (CF3) group is a well-established bioisostere for methyl and chloro groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Its strong electron-withdrawing nature can also modulate the physicochemical properties of the resulting triazole-containing compounds, making this alkyne a privileged scaffold in the synthesis of potential therapeutics.[8][9] The terminal propargyl alcohol functionality provides a reactive handle for the click reaction, enabling its conjugation to a wide array of azide-modified molecules, from small organic fragments to large biomolecules.

These protocols provide detailed, field-proven methodologies for employing this compound in both CuAAC and SPAAC reactions, offering insights into experimental design, execution, and analysis.

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is the quintessential click reaction, renowned for its high yields, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance to a wide range of functional groups.[4] The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems at room temperature. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO4), with a reducing agent like sodium ascorbate.[10]

Reaction Mechanism Overview

The accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate.[10][11] This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonation to yield the stable 1,4-disubstituted triazole product and regenerate the catalyst.[]

CuAAC_Mechanism Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Intermediate Six-membered Copper Metallacycle Cu_Acetylide->Intermediate + R'-N3 Azide R'-N3 Azide->Intermediate Triazole_Cu Triazolyl-Copper Intermediate Intermediate->Triazole_Cu Cyclization Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H+ Proton_Source H+

Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: CuAAC

This protocol describes a general procedure for the reaction of this compound with an exemplary azide, benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

    • Prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol, 0.3 eq in 1 mL of water).

    • Prepare an aqueous solution of CuSO4·5H2O (0.1 mmol, 0.1 eq in 1 mL of water).

  • Reaction Setup and Execution:

    • Stir the solution of the alkyne and azide vigorously.

    • To the stirring mixture, add the sodium ascorbate solution, followed by the CuSO4 solution. A color change is typically observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the limiting reagent (the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product indicates reaction completion. This typically occurs within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add 10 mL of deionized water and extract the mixture with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[14]

Data Presentation: CuAAC Reaction Parameters
ParameterRecommended Value/RangeRationale
Solvent System t-BuOH/H2O (1:1)A versatile solvent system that solubilizes a wide range of organic substrates while being compatible with the aqueous catalyst solutions.[15]
Temperature Room Temperature (20-25 °C)The reaction is highly exothermic and proceeds efficiently at ambient temperature.[4]
Catalyst Loading 1-10 mol% CuSO4·5H2OLower catalyst loadings are desirable to minimize copper contamination in the final product.
Reducing Agent 1.1-2.0 eq Sodium AscorbateA slight excess of sodium ascorbate ensures the complete reduction of Cu(II) to the active Cu(I) state and prevents oxidative side reactions.[4]
Reaction Time 1-12 hoursTypically complete within a few hours, but can be left overnight if necessary. Monitor by TLC.
Characterization of the Triazole Product

The structure of the synthesized triazole can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Look for the characteristic singlet of the triazole proton (CH) in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm.[14][15]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Observe the disappearance of the alkyne C≡C and azide N≡N stretching bands.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][] This reaction relies on the inherent ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide.[17] While this compound is a terminal alkyne and not strained, it can be reacted with azide-modified biomolecules that have been pre-functionalized with a strained cyclooctyne. However, for the purpose of this application note, we will consider the reaction of an azide with a strained alkyne, as this is the more common application of SPAAC. For the sake of providing a relevant protocol, we will describe the reaction of an azide with a commercially available strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Reaction Mechanism Overview

SPAAC is a concerted [3+2] cycloaddition reaction. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[5]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide R'-N3 Azide->Transition_State Product Fused Triazole Transition_State->Product [3+2] Cycloaddition

Caption: Generalized mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocol: SPAAC

This protocol outlines a general procedure for labeling an azide-containing molecule with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified molecule of interest

  • DBCO-PEG4-5/6-Carboxyrhodamine 110 (or other DBCO-functionalized reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or temperature-controlled shaker

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the DBCO-reagent in DMSO (e.g., 10 mM).

  • Reaction Setup and Execution:

    • To the solution of the azide-modified molecule, add a 5- to 20-fold molar excess of the DBCO-reagent stock solution. The final concentration of DMSO should be kept below 10% to maintain the integrity of biomolecules, if applicable.[5]

    • Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. For less reactive cyclooctynes or dilute samples, the reaction time may need to be extended up to 24 hours.[5]

  • Reaction Monitoring (Optional):

    • For fluorescently tagged products, the progress of the reaction can be monitored by measuring the increase in fluorescence intensity.

    • Alternatively, techniques like HPLC or mass spectrometry can be used to track the formation of the product.

  • Purification:

    • For biomolecule conjugations, unreacted small molecule DBCO-reagents can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[18]

    • For small molecule reactions, purification can be achieved by reverse-phase HPLC.

Data Presentation: SPAAC Reaction Parameters
ParameterRecommended Value/RangeRationale
Solvent System Aqueous buffers (e.g., PBS)SPAAC is highly compatible with aqueous environments, making it ideal for bioconjugation.[17]
Temperature 4 °C to 37 °CThe reaction proceeds efficiently at physiological temperatures.[5]
pH 6.5 - 8.5SPAAC is tolerant to a wide pH range.
Stoichiometry 5-20 fold excess of DBCO reagentUsing an excess of one reagent can drive the reaction to completion, especially when one component is present at a low concentration.[5]
Reaction Time 1-24 hoursReaction kinetics are dependent on the specific strained alkyne and the concentration of reactants.[19]

III. Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation (CuAAC) Inactive catalystUse freshly prepared solutions of sodium ascorbate. Ensure the copper sulfate is of high purity. Degas the solvent to remove oxygen which can oxidize Cu(I).[20]
Poor solubility of reactantsTry a different co-solvent such as DMF or DMSO.
Side Product Formation (CuAAC) Oxidative homocoupling of the alkyneIncrease the concentration of sodium ascorbate.
Low Yield (SPAAC) Insufficient reaction time or temperatureIncrease the incubation time or temperature (if the stability of the reactants allows).
Hydrolysis of the strained alkyneEnsure the pH of the reaction buffer is within the optimal range.
Difficulty in Purification Copper contamination (CuAAC)Include a copper chelator like EDTA in the work-up.
Excess unreacted labeling reagent (SPAAC)Optimize the stoichiometry. Use a purification method with high resolving power, such as HPLC.[21]

IV. Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds via click chemistry. The presence of the trifluoromethylphenyl moiety can impart desirable pharmacokinetic and physicochemical properties to the resulting triazole products, making this alkyne an attractive starting material for drug discovery and development programs.[22][23] The robust and efficient CuAAC and bioorthogonal SPAAC reactions provide researchers with a powerful and flexible platform for the synthesis of a diverse range of molecules, from small molecule libraries to complex bioconjugates.[1][24] By following the detailed protocols and considering the optimization strategies outlined in this application note, scientists can effectively utilize this compound to accelerate their research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Li, Y., et al. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 20(10), 1327-1343. [Link]

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  • Yilmaz, G., & Aydin, M. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering, 3(1), 1-13.
  • Al-Masri, O. A., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 9(3), 3986-4001. [Link]

  • Kumar, P., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2307. [Link]

  • Shin, J., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(12), 2450-2454. [Link]

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Derivatization of the hydroxyl group of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of the Hydroxyl Group of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Introduction: A Versatile Scaffold for Modern Chemistry

The compound this compound is a valuable synthetic intermediate that merges two highly functional chemical motifs: a propargyl alcohol and a trifluoromethyl-substituted aromatic ring. Propargyl alcohols are renowned as versatile building blocks in organic synthesis, offering a rich platform for transformations due to the presence of a hydroxyl group and a reactive alkyne moiety.[1] The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry and materials science.[2] Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding affinity make it a privileged substituent in the design of pharmaceuticals and agrochemicals.[3][4]

The derivatization of the primary hydroxyl group of this molecule into ethers and esters is a fundamental strategy to expand its synthetic utility. These transformations allow for the introduction of diverse functional groups, modulation of physicochemical properties, and the construction of more complex molecular architectures. This application note provides a comprehensive guide with detailed protocols for the efficient conversion of this compound into its corresponding ether and ester derivatives, emphasizing the rationale behind methodological choices to ensure reproducibility and success.

Strategic Overview: Pathways to Functionalization

The primary alcohol of the target molecule can be readily converted into ethers or esters through several reliable synthetic methods. The choice of method depends on the desired substituent, the scale of the reaction, and the presence of other functional groups. This guide focuses on robust and widely applicable protocols.

G start This compound ether Ether Derivatives start->ether Etherification ester Ester Derivatives start->ester Esterification williamson Williamson Ether Synthesis ether->williamson acid_cat Acid-Catalyzed Etherification ether->acid_cat steglich Steglich Esterification ester->steglich mitsunobu Mitsunobu Reaction ester->mitsunobu G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A Starting Alcohol + NaH in THF B Alkoxide Intermediate + H₂ (gas) A->B Stir at 0 °C C Add Alkyl Halide (e.g., R-Br) D Propargyl Ether Product + NaBr C->D Warm to RT

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 1: Synthesis of 1-(3-(Prop-2-yn-1-yloxy)prop-1-yn-1-yl)-3-(trifluoromethyl)benzene

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Insight: Adding NaH slowly to a cooled solution controls the evolution of hydrogen gas. The mixture may be stirred at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., propargyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure propargyl ether.

Part 2: Synthesis of Propargyl Esters

Esterification is a fundamental transformation that converts the hydroxyl group into an ester linkage. Propargyl esters are not only stable derivatives but also participate in various coupling and cycloaddition reactions. [5]

Method B: Steglich Esterification

For substrates that may be sensitive to the harsh conditions of classic acid-catalyzed (Fischer) esterification, the Steglich esterification offers a mild and highly efficient alternative. [6]It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation. [7][8] Causality and Experimental Choice:

  • Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [6]* Catalysis: DMAP is a superior nucleophile compared to the alcohol. It attacks the O-acylisourea to form an N-acylpyridinium intermediate. This "active ester" is highly electrophilic and does not undergo the debilitating side reaction of rearrangement to an N-acylurea, which can plague uncatalyzed DCC couplings. [6][8]The alcohol then readily attacks this intermediate to form the desired ester.

  • Byproduct Removal: The reaction produces dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

G RCOOH Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH->OAI DCC DCC DCC->OAI NAPI N-Acylpyridinium Intermediate OAI->NAPI + DMAP DCU DCU (Byproduct) OAI->DCU DMAP DMAP (Catalyst) Ester Ester Product NAPI->Ester + Propargyl Alcohol ROH Propargyl Alcohol Ester->DMAP regenerates

Caption: Simplified mechanism of the Steglich Esterification.

Protocol 2: Synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-yl Acetate

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (e.g., acetic acid, 1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise over 15 minutes.

    • Insight: A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Filtration: Upon completion, cool the mixture again and filter through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Method C: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, with high reliability. [9][10]It operates under mild, neutral conditions and involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [11] Causality and Experimental Choice:

  • Activation: The reaction begins with PPh₃ attacking the azodicarboxylate, which then deprotonates the carboxylic acid nucleophile. The resulting betaine activates the alcohol by forming a phosphonium salt, effectively turning the hydroxyl group into an excellent leaving group. [12]* Stereochemistry: For secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry via an S_N2 displacement, a feature that makes it exceptionally valuable in total synthesis. [13](Note: This is not applicable to the primary alcohol in this topic but is a key feature of the reaction).

  • Order of Addition: Typically, the alcohol, carboxylic acid, and PPh₃ are dissolved first, and the azodicarboxylate is added last and slowly at a low temperature to control the reaction rate and minimize side products. [11] Protocol 3: Synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-yl Benzoate

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe over 20-30 minutes.

    • Insight: The reaction is often accompanied by a color change. Slow addition is critical to maintain control over the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge in a Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Direct purification by flash column chromatography is the most common method. The nonpolar nature of the desired ester often allows for good separation from the more polar byproducts.

Characterization and Data Summary

Successful derivatization can be confirmed by a combination of chromatographic and spectroscopic techniques.

Technique Starting Alcohol Ether Derivative (Example) Ester Derivative (Example)
¹H NMR -OH proton (broad singlet), -CH₂- protons (~4.4 ppm)Disappearance of -OH signal. New signals corresponding to the added alkyl group (e.g., new -CH₂- at ~4.2 ppm).Disappearance of -OH signal. Downfield shift of propargylic -CH₂- protons (~4.9 ppm). New signals for the acyl group.
¹³C NMR -CH₂OH carbon at ~51 ppmShift of the propargylic carbon signal. New signals for the ether alkyl group.Shift of the propargylic carbon signal. Appearance of a C=O signal (~165-175 ppm).
¹⁹F NMR Singlet at ~ -63 ppmSinglet at ~ -63 ppm (minimal change)Singlet at ~ -63 ppm (minimal change)
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹)Disappearance of O-H stretch. Appearance of C-O-C stretch (~1100 cm⁻¹).Disappearance of O-H stretch. Appearance of strong C=O stretch (~1720 cm⁻¹).
Mass Spec (ESI+) [M+Na]⁺ expected[M+Na]⁺ corresponding to the ether product[M+Na]⁺ corresponding to the ester product

Conclusion

The hydroxyl group of this compound provides a reliable handle for synthetic diversification. The Williamson, Steglich, and Mitsunobu reactions represent robust, high-yielding, and scalable methods for its conversion into valuable ether and ester derivatives. By understanding the mechanistic underpinnings of each protocol, researchers can confidently select the optimal conditions for their specific synthetic goals, unlocking the full potential of this versatile fluorinated building block for applications in drug discovery, materials science, and beyond.

References

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Application Notes & Protocols: Gold-Catalyzed Reactions of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol with Aryl Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Gold Catalysis in Complex Molecule Synthesis

Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, prized for its unique ability to activate carbon-carbon π-systems, particularly alkynes, under exceptionally mild conditions.[1][2] Unlike other transition metals, cationic gold(I) and gold(III) species act as soft, carbophilic π-acids, selectively coordinating to alkynes and rendering them highly susceptible to nucleophilic attack without requiring harsh temperatures or aggressive reagents.[2][3] This chemoselectivity is particularly valuable in the synthesis of complex molecular architectures, allowing for the preservation of sensitive functional groups elsewhere in the molecule.

Propargyl alcohols are highly versatile building blocks in this context, possessing both the alkyne moiety for gold activation and a hydroxyl group that can act as a leaving group.[1] The trifluoromethyl (CF₃) group is a critical pharmacophore in drug discovery, known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[4] Consequently, the development of synthetic routes to strategically trifluoromethylated compounds is of paramount importance to medicinal chemists and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the gold-catalyzed reaction between 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol and various aryl nucleophiles. We will explore the underlying mechanistic principles, demonstrate how reaction conditions can be tuned to selectively yield different structural motifs, and provide robust, step-by-step protocols for practical implementation in a research setting.

Part 1: Mechanistic Rationale and Catalytic Cycle

The reaction's success hinges on the precise activation of the propargyl alcohol's alkyne by a cationic gold catalyst. The general mechanism can be tuned to favor different products, primarily substituted allenes or cyclized indenyl scaffolds, depending on the reaction parameters.[5]

Pillar of Causality: Why Gold? Gold's catalytic prowess stems from relativistic effects, which increase the electron-shielding capacity of its core s-orbitals. This contraction causes a corresponding expansion of the outer d- and f-orbitals, making cationic gold species exceptionally strong Lewis acids that are also soft and polarizable. This unique electronic configuration allows them to coordinate strongly with the π-system of an alkyne, activating it for nucleophilic attack while exhibiting low oxophilicity, meaning they do not irreversibly bind to the oxygen of the alcohol.[2]

The Catalytic Cycle: The reaction typically proceeds through the following key steps, which can be controlled to isolate specific intermediates or drive the reaction to a final cyclized product.

  • Alkyne Activation: A cationic gold(I) or gold(III) species, often generated in situ from a pre-catalyst like AuBr₃ or a combination of (PPh₃)AuCl and a silver salt (e.g., AgOTf), coordinates to the alkyne of the propargyl alcohol.[5][6]

  • Initial Nucleophilic Attack (Sɴ2' type): An electron-rich aryl nucleophile attacks the distal carbon of the activated alkyne. This is accompanied by the departure of the hydroxyl group, which is facilitated by the gold coordination, leading to the formation of a gold-associated vinyl cation intermediate that rapidly rearranges to a 1,3-diarylallene.

  • Product Divergence - Path A (Allene Formation): Under mild conditions (e.g., room temperature, short reaction times), protodeauration of the allene-gold complex releases the 1,1,3-triarylallene product and regenerates the active gold catalyst.[5]

  • Product Divergence - Path B (Indene Synthesis): If the reaction temperature is elevated or time is extended, the gold catalyst can re-coordinate to the newly formed allene. This activates the allene for an intramolecular electrophilic hydroarylation, where the pendant aryl ring from the original propargyl alcohol attacks the central carbon of the allene. This cyclization event, followed by protodeauration, yields a highly substituted 1,3-diaryl-indene.[5]

Catalytic_Cycle cluster_main Gold-Catalyzed Reaction Pathway Au_cat [Au]⁺ Catalyst Activated_Complex Gold-π-Alkyne Complex Au_cat->Activated_Complex Coordination Substrate Propargyl Alcohol (1) + Ar³H Substrate->Activated_Complex Allene_Complex Gold-Allene Complex (3) Activated_Complex->Allene_Complex Nucleophilic Attack (Sɴ2' type) Indene_Product Indene Product (4) Allene_Complex->Indene_Product Intramolecular Hydroarylation (High Temp) Allene_Product Allene Product (3) Allene_Complex->Allene_Product Protodeauration (Low Temp, Short Time) Indene_Product->Au_cat Regenerates Allene_Product->Au_cat Regenerates

Caption: Proposed catalytic cycle for the tunable reaction of propargyl alcohols.

Part 2: Experimental Protocols and Workflow

Self-Validation and Trustworthiness: The following protocols are designed to be self-validating. Each step includes checkpoints, such as monitoring by Thin-Layer Chromatography (TLC), and concludes with detailed characterization methods to confirm product identity and purity.

Materials and Reagents
  • Substrate: this compound

  • Catalyst: Gold(III) Bromide (AuBr₃) or (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) with Silver trifluoromethanesulfonate (AgOTf).

  • Aryl Nucleophiles: Anisole, 1,3,5-Trimethoxybenzene, Toluene, Mesitylene (must be dried over molecular sieves or distilled).

  • Solvents: Dichloroethane (DCE), 2,2,2-Trifluoroethanol (TFE) (anhydrous grade).

  • Work-up: Saturated sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate.

  • Equipment: Schlenk flasks, argon/nitrogen line, magnetic stir plates, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, NMR spectrometer, Mass spectrometer.

Safety Precaution: Gold catalysts are high-value materials. Handle them with care in a fume hood. Trifluoromethylated compounds should be handled with appropriate personal protective equipment (PPE).

General Experimental Workflow

The overall process from setup to analysis follows a systematic path to ensure reproducibility and high-quality results.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Dry Solvents & Reagents reaction Catalyzed Reaction (Controlled Temperature) setup->reaction Add Catalyst Last monitor Monitoring by TLC reaction->monitor Sample Aliquots monitor->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup Quench when complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Standard workflow for gold-catalyzed hydroarylation reactions.

Protocol 1: Synthesis of Triaryl-Allene (e.g., with 1,3,5-Trimethoxybenzene)

This protocol prioritizes the initial nucleophilic substitution product by using mild conditions.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, e.g., 0.2 mmol, 42.8 mg).

  • Reagent Addition: Add 1,3,5-trimethoxybenzene (3.0 equiv, 0.6 mmol, 100.9 mg) followed by anhydrous 2,2,2-trifluoroethanol (TFE) (1.0 mL). Stir the mixture at room temperature until all solids dissolve.

  • Catalyst Introduction: In a separate vial, weigh Gold(III) bromide (AuBr₃, 5 mol%, 0.01 mmol, 4.4 mg) and dissolve it in TFE (0.5 mL). Add the catalyst solution to the reaction mixture dropwise.

  • Reaction: Stir the reaction at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC every 15 minutes (Eluent: 9:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, higher Rf spot corresponding to the allene should appear. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL). Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent (e.g., 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure triaryl-allene product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The characteristic allene peak in the ¹³C NMR spectrum is expected around 200 ppm.

Protocol 2: One-Pot Synthesis of Diaryl-Indene (e.g., with Mesitylene)

This protocol uses elevated temperatures to drive the initial allene product through a subsequent intramolecular cyclization.

  • Preparation: Follow Step 1 from Protocol 2.3.

  • Reagent Addition: Add mesitylene (6.0 equiv, 1.2 mmol, 144.2 mg) followed by anhydrous dichloroethane (DCE) (1.0 mL).

  • Catalyst Introduction: Add AuBr₃ (5 mol%, 0.01 mmol, 4.4 mg) directly to the flask as a solid.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC. You may observe the transient formation of the allene intermediate, which will then be converted to the lower Rf indene product. The reaction is typically complete within 2-4 hours.

  • Work-up, Purification, and Characterization: Follow Steps 6-8 from Protocol 2.3. The indene product will have characteristic aliphatic signals in the ¹H NMR spectrum corresponding to the five-membered ring protons.

Part 3: Reaction Scope and Data Summary

The choice of aryl nucleophile and reaction conditions significantly impacts product distribution and yield.[5] The following table summarizes expected outcomes based on established principles of gold catalysis.

EntryAryl Nucleophile (Ar³H)Catalyst (mol%)SolventTemp (°C)Time (h)Major ProductApprox. Yield (%)
11,3,5-TrimethoxybenzeneAuBr₃ (5)TFE250.5Allene>90
2AnisoleAuBr₃ (5)TFE251.0Allene85
3MesityleneAuBr₃ (5)DCE252.0Allene75
4MesityleneAuBr₃ (5)DCE603.0Indene 88
5TolueneAuBr₃ (5)DCE806.0Indene 70

Causality Analysis:

  • Nucleophilicity: Highly electron-rich arenes like 1,3,5-trimethoxybenzene react rapidly at room temperature, favoring the kinetically controlled allene product (Entry 1). Less nucleophilic arenes like toluene require higher temperatures, which simultaneously promotes the thermodynamically favored indene cyclization (Entry 5).[5]

  • Temperature: As demonstrated with mesitylene (Entries 3 & 4), increasing the temperature provides the activation energy needed for the second, intramolecular hydroarylation step, switching the product selectivity from allene to indene.[5]

  • Solvent: Polar, coordinating solvents can sometimes stabilize catalytic intermediates differently. Non-polar solvents like DCE are often preferred for higher-temperature cyclizations.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficiently anhydrous conditions.3. Nucleophile is too electron-poor.1. Use a fresh bottle of gold catalyst or generate the active catalyst in situ from (PPh₃)AuCl/AgOTf.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature and time; consider a more electron-rich nucleophile.
Formation of Complex Mixture 1. Reaction temperature is too high for allene synthesis.2. Starting material decomposition.1. For allene synthesis, run the reaction at 0 °C or room temperature.2. Lower the catalyst loading to 1-2 mol%; reduce the temperature.
Low Yield after Purification 1. Product is volatile or unstable on silica gel.2. Incomplete extraction during work-up.1. Use a less acidic stationary phase like deactivated silica or alumina for chromatography.2. Perform a more exhaustive extraction (e.g., 5 x 15 mL).

Conclusion

The gold-catalyzed reaction of this compound with aryl nucleophiles is a powerful and highly tunable transformation for the synthesis of complex fluorinated molecules. By carefully controlling reaction parameters such as temperature, time, and the electronic properties of the nucleophile, chemists can selectively forge either C(sp²)-C(sp) bonds to yield triaryl-allenes or perform a tandem C-C bond formation and cyclization to access valuable diaryl-indene scaffolds. The protocols and insights provided herein serve as a robust starting point for researchers in synthetic chemistry and drug discovery to leverage this elegant catalytic system for building molecular complexity.

References

  • Gold(I/III)
  • Multi-substituted trifluoromethyl alkene construction via gold-catalyzed fluoroarylation of gem-difluoroallenes.Chemical Science (RSC Publishing).
  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)
  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)
  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.NIH.
  • Gold Catalysed Reactions of Propargylic Alcohols.UCL Discovery.
  • Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes.Organic Reactions.
  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
  • Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview.RSC Publishing.
  • Gold-catalyzed four-component multifunctionaliz
  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.PMC - NIH.

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Application Notes and Protocols: Sonogashira Coupling with 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Arylalkynes in Medicinal Chemistry

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis. Its power lies in the direct formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This application note delves into a specific, high-value application: the coupling of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol and its derivatives.

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. When incorporated into a rigid arylalkyne scaffold, the resulting molecules serve as versatile building blocks for a wide array of pharmacologically active compounds, from kinase inhibitors to central nervous system agents.

This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for this specific Sonogashira coupling, moving beyond a simple list of steps to explain the underlying chemical principles and strategic choices that ensure a successful, reproducible, and scalable reaction.

Mechanistic Considerations: A Tale of Two Catalysts

The Sonogashira reaction proceeds through a synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle. Understanding this dual mechanism is critical for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The terminal alkyne, activated by the copper co-catalyst, then undergoes transmetalation to the palladium center. The cycle concludes with reductive elimination, which forges the desired C-C bond and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to deprotonate the terminal alkyne in the presence of a base, forming a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step to the palladium center. A common side reaction, the Glaser coupling, involves the oxidative homocoupling of two alkyne molecules, which is also mediated by the copper catalyst. Careful control of reaction conditions is essential to minimize this undesired pathway.

Below is a diagram illustrating the interconnected catalytic cycles.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(C≡CR)L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product arx Ar-X arx->pd_complex1 cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Acetylide Formation base_h Base-H+ cu_acetylide->pd_complex1 cu_acetylide->pd_complex2 (from Cu cycle) alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Coupling of this compound with Aryl Iodide

This protocol provides a robust method for the coupling of this compound with a generic aryl iodide. The choice of an aryl iodide is strategic; it typically exhibits higher reactivity in the oxidative addition step compared to bromides or chlorides, often leading to cleaner reactions and higher yields.

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichEnsure it is dry. If stored for a long time, it can be co-evaporated with toluene.
Aryl Iodide (Ar-I)>98%Combi-BlocksSubstrate scope can be broad. Start with a simple, electron-neutral partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]>99%Strem ChemicalsA reliable Pd(0) source. Can be sensitive to air and light; store under nitrogen. Alternatively, generate Pd(0) in situ.
Copper(I) Iodide (CuI)>99.5%Acros OrganicsColor is a key indicator of purity. It should be off-white. If it is green or brown, it may be oxidized and should be purified.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Fisher ScientificMust be anhydrous and freshly distilled or from a sure-seal bottle. Acts as both the base and a solvent.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous, >99.8%EMD MilliporeMust be sparged with nitrogen or argon for at least 30 minutes before use to remove dissolved oxygen.
Schlenk flask or oven-dried round-bottom flask--All glassware must be rigorously dried to prevent quenching of the catalyst.
Magnetic stirrer and stir bar, Nitrogen/Argon line--An inert atmosphere is absolutely critical for the stability of the Pd(0) catalyst.
Step-by-Step Methodology

The following workflow diagram outlines the key stages of the experimental procedure.

Sonogashira_Workflow prep 1. Preparation - Dry glassware - Degas solvents reagents 2. Reagent Addition (under N2) - Add Ar-I, Alkyne, Pd(0), CuI - Add Solvent (THF/DMF) prep->reagents base_add 3. Base Addition - Add TEA or DIPEA (degassed) - Stir at RT reagents->base_add reaction 4. Reaction Monitoring - Stir at RT to 50 °C - Monitor by TLC or LC-MS base_add->reaction workup 5. Aqueous Workup - Quench with NH4Cl (sat.) - Extract with EtOAc reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify analysis 7. Product Analysis - NMR, HRMS purify->analysis

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.

  • Inert Atmosphere Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all moisture and oxygen are removed. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Charging: To the flask, add the aryl iodide (1.0 eq.), this compound (1.1-1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and copper(I) iodide (2-10 mol%). The slight excess of the alkyne helps to drive the reaction to completion and compensates for any potential homocoupling.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide. Follow this with the addition of anhydrous, degassed triethylamine (2.0-3.0 eq.) via syringe. The amine serves a dual purpose: it acts as the base to deprotonate the alkyne and also as a scavenger for the hydrogen halide (HX) byproduct, preventing the formation of hydrodehalogenation side products.

  • Reaction Execution and Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic upon addition of the base. For less reactive aryl halides (e.g., bromides), gentle heating to 40-50 °C may be required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes. A typical reaction is complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step neutralizes the excess amine and complexes with the copper catalyst, aiding its removal. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality base.1. Use a fresh bottle of Pd(PPh3)4 or use a more robust pre-catalyst like PdCl2(PPh3)2 with an in situ reduction step.2. Ensure rigorous degassing of all liquids.3. Use freshly distilled or sure-seal grade anhydrous amine.
Significant Glaser Homocoupling 1. Reaction run in the presence of oxygen.2. High copper catalyst loading.3. Reaction run for too long.1. Improve inert atmosphere technique.2. Reduce CuI loading to 1-2 mol%. Consider a "copper-free" Sonogashira protocol if the problem persists.3. Stop the reaction as soon as the starting material is consumed.
Formation of Byproducts 1. Hydrodehalogenation of aryl halide.2. Sonogashira-Hagihara reaction with the solvent (e.g., DMF).1. Ensure sufficient base is present to scavenge HX.2. Use a non-coordinating solvent like THF or toluene, especially if heating is required.

Conclusion and Future Applications

The protocol detailed herein provides a reliable and scalable method for the synthesis of valuable 3-aryl-3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol derivatives. The primary alcohol functionality in the product serves as a versatile chemical handle for further elaboration. It can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification, esterification, or Mitsunobu reactions. This versatility makes the products of this Sonogashira coupling powerful intermediates in the synthesis of complex, biologically active molecules, underscoring the reaction's enduring importance in the drug discovery and development pipeline.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007 , 317(5846), 1881-1886. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 2000 , 39(15), 2632-2657. [Link]

  • Liang, Y., Xie, Y.X., & Li, J.H. Copper-Free Sonogashira Coupling Reaction. Current Organic Chemistry, 2006 , 10(16), 2121-2143. [Link]

Application Note: 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, a bifunctional synthetic building block of significant interest to medicinal chemistry and drug discovery. The unique combination of a metabolically robust 3-(trifluoromethyl)phenyl moiety and a synthetically versatile propargyl alcohol functional group makes this molecule a powerful scaffold for constructing complex and novel therapeutic agents. This document outlines the strategic value of its structural features, presents its key physicochemical properties, and details exemplary protocols for its application in core synthetic transformations, including cycloadditions, cross-coupling reactions, and derivatization pathways for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Fluorinated Propargyl Alcohols in Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key molecular properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and altering the acidity or basicity of nearby functional groups, all of which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism, a common pathway for drug deactivation.[4]

When this privileged fluorinated motif is combined with a propargyl alcohol, the synthetic possibilities expand dramatically. The propargyl group offers two distinct points for chemical modification:

  • The Alkyne: A high-energy, linear functional group that serves as an ideal precursor for cycloaddition reactions (e.g., Huisgen cycloaddition or "click chemistry"), Sonogashira cross-coupling, and conversion to other functional groups.

  • The Primary Alcohol: A versatile handle for introducing diversity through esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

This compound (Figure 1) synergistically combines these features, offering researchers a reliable and adaptable starting material for building libraries of complex molecules and exploring novel chemical space.

Figure 1: Structure of this compound

reaction_scheme reactant1 3-(3-(CF3)phenyl)prop-2-yn-1-ol conditions Cu(I) Catalyst Toluene, 80°C reactant1->conditions reactant2 Ethyl Diazoacetate (N2CHCO2Et) reactant2->conditions product Ethyl 5-(hydroxymethyl)-3-(3-(trifluoromethyl)phenyl) -1H-pyrazole-4-carboxylate conditions->product [3+2] Cycloaddition

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol: Copper(I)-Catalyzed [3+2] Cycloaddition

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 200 mg).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) followed by a copper(I) catalyst, such as copper(I) iodide (CuI, 0.05 eq).

  • Reactant Addition: Heat the mixture to 80°C. Add ethyl diazoacetate (1.1 eq) dropwise as a solution in toluene (2 mL) over 30 minutes.

    • Causality Note: Dropwise addition is critical to maintain a low concentration of the potentially explosive diazo compound. Copper(I) is an effective catalyst for activating the alkyne and facilitating the cycloaddition over background thermal pathways.

  • Reaction Monitoring: Stir the reaction at 80°C for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short plug of silica gel or celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the target pyrazole.

Application 2: Sonogashira Coupling for Scaffold Elaboration

Expertise & Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction that joins a terminal alkyne with an aryl or vinyl halide. This is a fundamental transformation in drug discovery for synthesizing extended π-systems and linking different molecular fragments. [5]Using our building block, medicinal chemists can readily couple it with diverse (hetero)aryl halides to probe SAR in the region extending from the alkyne.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

  • Reagent Preparation: In a Schlenk tube, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-iodopyridine, 1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 ratio.

    • Causality Note: A basic solvent like TEA is required to act as a base and scavenger for the HI byproduct. Degassing the solvents is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50°C) until the aryl halide is consumed (monitor by TLC or LC-MS). Reaction times typically range from 2 to 12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the coupled product.

Application 3: Synthesis of Cinacalcet Analogs

Expertise & Rationale: The title compound is a direct precursor to the core scaffold of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism. One commercial supplier explicitly lists the compound in relation to cinacalcet hydrochloride. [6]A plausible synthetic route involves the reduction of the alkyne to an alkane, followed by functional group manipulation of the alcohol to introduce the required amine. This application highlights the building block's utility in target-oriented synthesis.

Figure 3: Proposed Synthetic Pathway to a Cinacalcet Precursor

start 3-(3-(CF3)phenyl)prop-2-yn-1-ol step1_reagent H2, Pd/C (Alkyne Reduction) start->step1_reagent intermediate1 3-(3-(CF3)phenyl)propan-1-ol step1_reagent->intermediate1 step2_reagent 1. MsCl, TEA 2. NaN3 (Azide Formation) intermediate1->step2_reagent intermediate2 1-azido-3-(3-(CF3)phenyl)propane step2_reagent->intermediate2 step3_reagent H2, Pd/C or PPh3, H2O (Staudinger Reduction) intermediate2->step3_reagent product 3-(3-(CF3)phenyl)propan-1-amine step3_reagent->product final_step Reductive Amination with 1-acetylnaphthalene product->final_step cinacalcet_analog Cinacalcet Analog Scaffold final_step->cinacalcet_analog

Caption: Multi-step synthesis of a key amine precursor for Cinacalcet analogs.

Protocol: Multi-Step Synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-amine

  • Step A: Alkyne Reduction:

    • Dissolve this compound (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol% Pd).

    • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC confirms complete consumption of the starting material.

    • Filter the reaction through celite, wash the pad with methanol, and concentrate the filtrate to yield 3-(3-(trifluoromethyl)phenyl)propan-1-ol, which is often pure enough for the next step. [1]

  • Step B: Conversion to Azide (via Mesylate):

    • Dissolve the alcohol from Step A (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0°C.

    • Wash the reaction with cold water and brine, dry the organic layer, and concentrate. The crude mesylate is used directly.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 2.0 eq). Heat to 60-70°C and stir for 3-5 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine, dry, and concentrate to yield the crude azide.

  • Step C: Azide Reduction to Amine:

    • Dissolve the crude azide from Step B in THF/water. Add triphenylphosphine (PPh₃, 1.2 eq) and stir at 50°C overnight (Staudinger reduction).

    • Alternatively, use catalytic hydrogenation (H₂, Pd/C in methanol) as described in Step A.

    • After reaction completion, perform an appropriate workup (acid/base extraction for the Staudinger method or filtration/concentration for hydrogenation) to isolate the target amine, 3-(3-(trifluoromethyl)phenyl)propan-1-amine. This amine is the direct precursor for coupling with the naphthyl fragment to complete the synthesis of Cinacalcet analogs.

Conclusion

This compound is a high-value building block that empowers medicinal chemists to efficiently synthesize novel and complex molecular architectures. The strategic placement of a trifluoromethyl group provides a foundation for developing drug candidates with favorable metabolic profiles, while the dual reactivity of the propargyl alcohol moiety offers multiple avenues for scaffold elaboration and SAR exploration. The protocols detailed herein demonstrate its utility in fundamental synthetic operations, from heterocycle formation to the targeted synthesis of precursors for approved pharmaceuticals, cementing its role as an essential tool in the drug discovery toolkit.

References

  • Zhu, C., et al. (2020). Reactions of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts with 1,3-dienes and styrenes. Beilstein Journal of Organic Chemistry, 16, 2020-2032. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Retrieved from [Link]

  • Google Patents. (1997). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Finnegan, W. G., & Norris, W. P. (1958). Improved Synthesis of 3,3,3-Trifluoropropyne. The Journal of Organic Chemistry, 23(10), 1573-1574. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-31. Retrieved from [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • PubMed. (2013). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. Organic Letters, 15(21), 5550-5553. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 6175-6188. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive trifluoromethyl pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 27(19), 6667. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, focusing on the critical challenge of preventing over-reduction to the corresponding alkane. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to achieve high-yield, selective synthesis of the desired (Z)-alkene.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant over-reduction of my alkynol to the saturated alkane. What is the most likely cause?

A1: Over-reduction is a common issue when the catalyst used is too active. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective at reducing both alkynes and alkenes.[1] To prevent this, a "poisoned" or less reactive catalyst is necessary to selectively reduce the alkyne to an alkene and then stop.[2][3]

Q2: What is a "poisoned" catalyst, and how does it prevent over-reduction?

A2: A poisoned catalyst, such as Lindlar's catalyst, has its activity intentionally reduced by the addition of specific modifiers.[4] Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate, which is then "poisoned" with substances like lead acetate and quinoline.[2][5] These poisons deactivate the most active sites on the palladium surface, which are responsible for the further hydrogenation of the alkene to an alkane.[2][6] Quinoline also helps to prevent the alkene product from re-adsorbing onto the catalyst surface, further inhibiting over-reduction.[6]

Q3: My reaction is very slow or has stalled completely. What could be wrong?

A3: A stalled reaction often points to catalyst poisoning from contaminants in your starting materials or solvents.[6] Common poisons for palladium catalysts include sulfur compounds, halides, and strong bases like amines.[6] Ensure the purity of your this compound and solvents. If your substrate contains a basic functional group, it may be necessary to use a different catalyst or protect the group.

Q4: I am observing the formation of the trans-(E)-alkene instead of the desired cis-(Z)-alkene. Why is this happening?

A4: Catalytic hydrogenation with a heterogeneous catalyst like Lindlar's should exclusively yield the cis-(Z)-alkene through a syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[4][7] The formation of the trans-(E)-alkene suggests that either an isomerization of the cis product is occurring, or a different reaction mechanism is at play.[8] This is not typical for Lindlar hydrogenation and may be influenced by reaction conditions or the presence of impurities. For the selective formation of trans-alkenes, a dissolving metal reduction, such as sodium in liquid ammonia, is the appropriate method.[1][9]

Troubleshooting Guide: From Theory to Practice

This section provides a deeper dive into common experimental hurdles and offers systematic approaches to overcome them.

Issue 1: Persistent Over-Reduction Despite Using a Selective Catalyst

Even with a catalyst designed for selectivity, such as Lindlar's catalyst or a P-2 nickel catalyst, over-reduction can still occur if reaction parameters are not optimized.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting persistent over-reduction.

Detailed Breakdown:

  • Catalyst Activity and Loading:

    • Insight: The age and storage of your Lindlar catalyst can affect its performance. Over time, the "poison" may become less effective.

    • Action: Always start with a fresh batch of a reliable commercial Lindlar catalyst. If preparing it in-house, ensure the procedure is followed meticulously. Reduce the catalyst loading to the minimum required for a reasonable reaction rate.

  • Reaction Temperature and Pressure:

    • Insight: Higher temperatures and hydrogen pressures accelerate the rate of both the desired semi-hydrogenation and the undesired over-reduction.[10][11]

    • Action: Conduct the reaction at or below room temperature. Use atmospheric pressure of hydrogen, often supplied by a hydrogen-filled balloon, rather than a high-pressure autoclave.[11]

  • Reaction Monitoring:

    • Insight: The key to preventing over-reduction is to stop the reaction as soon as the starting alkyne is consumed.[11]

    • Action: Monitor the reaction progress closely using appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Issue 2: The Influence of Solvent Choice

The solvent plays a more complex role than simply dissolving the substrate. It can significantly impact catalyst activity and, consequently, selectivity.[10][12]

Solvent Effects on Hydrogenation:

Solvent TypeGeneral Effect on HydrogenationRationale
Non-polar (e.g., Hexane, Ethyl Acetate) Often preferred for selective hydrogenation.[11]These solvents have minimal interaction with the catalyst surface, allowing for the desired substrate-catalyst interactions to dominate.
Protic (e.g., Ethanol, Methanol) Can sometimes promote over-reduction.[11]Protic solvents can influence the hydrogen availability at the catalyst surface and may alter the electronic properties of the catalyst.[13][14]
Polar Aprotic (e.g., THF, Dioxane) Variable effects; can sometimes inhibit the reaction.[15]These solvents can coordinate to the metal center, potentially affecting its catalytic activity.

Actionable Recommendations:

  • Begin with a non-polar solvent like ethyl acetate or hexane.

  • If solubility is an issue, a minimal amount of a co-solvent can be used, but be aware of its potential to affect selectivity.

  • Always use high-purity, dry solvents to avoid introducing catalyst poisons.[16]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol provides a standardized starting point for the semi-hydrogenation of this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (ACS grade or higher)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen-filled balloon with a needle

Procedure:

  • Dissolve this compound (1 equivalent) in ethyl acetate in a round-bottom flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with the inert gas three times to remove any oxygen.

  • Introduce hydrogen gas by piercing the septum with a needle attached to a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC every 30 minutes.

  • Once the starting material is consumed, stop the reaction by purging the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol.

Alternative Approaches for Enhanced Selectivity

While Lindlar's catalyst is the workhorse for this transformation, other methods can offer advantages in specific contexts.

P-2 Nickel Catalyst

The P-2 nickel catalyst, a nickel-boron complex, is another effective reagent for the semi-hydrogenation of alkynes to cis-alkenes.[17] It is often prepared in situ from a nickel(II) salt and sodium borohydride.[17] This catalyst can sometimes provide better yields and is a less toxic alternative to lead-containing Lindlar catalysts.

Transfer Hydrogenation

Transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonia borane or an alcohol, transfers hydrogen to the substrate in the presence of a catalyst.[18] This technique can be advantageous for safety and ease of handling, and in some cases, can offer high selectivity.[19]

Visualizing the Catalytic Process

Caption: The reaction pathway on the catalyst surface, highlighting the critical step where a poisoned catalyst prevents over-reduction.

References

  • Dalton Transactions. (n.d.). Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts. RSC Publishing.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
  • Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts. (n.d.).
  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt).
  • ResearchGate. (2025). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine.
  • PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Research Highlight.
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (n.d.).
  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing.
  • Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. (n.d.). ACS Publications - Energy & Fuels.
  • The Power of Poison: Understanding Lindlar Catalyst's Selectivity. (n.d.).
  • Benchchem. (n.d.). Preventing over-reduction in alkyne hydrogenation to cis-alkene.
  • JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
  • Khan Academy. (n.d.). Reduction of alkynes (video). 2nd quarter.
  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
  • ChemTalk. (n.d.). Lindlar's Catalyst.
  • Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry.
  • CCS Chemistry - Chinese Chemical Society. (2021, April 30). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite.
  • MDPI. (n.d.). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors.
  • Lindlar Catalyst: The Key to Selective Alkyne to Alkene Hydrogenation. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation.
  • ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes.
  • SATHEE. (n.d.). Chemistry Lindlar Catalyst.
  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.
  • Aakash Institute. (n.d.). Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry.
  • Housing Innovations. (2025, July 27). Discovering the Power of Lindlar Catalyst in Selective Hydrogenation.
  • OSTI.GOV. (n.d.). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys.
  • A Simple Nickel Catalyst Enabling an E‐Selective Alkyne Semihydrogenation. (n.d.).
  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre.... Study Prep.
  • Wikipedia. (n.d.). Nickel boride catalyst.
  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros.
  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes.
  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
  • A Simple Nickel Catalyst Enables Broad E-Selective Alkyne Semihydrogenation. (2019, August 23). Amazon S3.
  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems.
  • PubMed. (n.d.). Selective hydrogenation of alkene in (3-trifluoromethyl) phenyldiazirine photophor with Wilkinson's catalyst for photoaffinity labeling.
  • Benchchem. (n.d.). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • CCS Chemistry - Chinese Chemical Society. (2021, October 30). Semi-Hydrogenation of Alkynes by a Tandem Photoredox System Free of Noble Metal.
  • MDPI. (n.d.). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol.
  • Paganelli, S., Angi, A., Pajer, N., & Piccolo, O. (2020). A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol. IRIS.

Sources

Technical Support Center: Purification of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, field-tested guidance, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol by column chromatography. As a Senior Application Scientist, my aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

This guide is structured to anticipate the challenges and questions that arise during the purification of this specific fluorinated propargyl alcohol. We begin with frequently asked questions to establish a strong foundational understanding of the system, followed by a detailed troubleshooting guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and starting points for purifying this compound.

Q1: What are the key physicochemical properties of this molecule that influence its purification?

A1: Understanding the molecule's structure is critical. It has three key regions:

  • The (Trifluoromethyl)phenyl Group: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity (fat-solubility) of the aromatic ring. Fluorinated compounds can exhibit unique retention behaviors compared to their non-fluorinated analogs.[1][2]

  • The Propargyl Alcohol Moiety: This is the most polar part of the molecule, containing a primary alcohol (-CH₂OH) and a carbon-carbon triple bond. The hydroxyl group is the primary handle for interaction with the polar stationary phase (silica gel) via hydrogen bonding.[3][4]

  • Overall Polarity: The molecule is of intermediate polarity. It is significantly more polar than starting materials like 3-iodobenzotrifluoride but less polar than highly polar byproducts or certain reagents.

Q2: What are the most common impurities I should expect from a typical Sonogashira coupling synthesis?

A2: The Sonogashira coupling is a powerful C-C bond-forming reaction, but it can generate several characteristic impurities that you must separate.[5][6]

  • Unreacted Starting Materials: 3-Iodobenzotrifluoride (or the corresponding bromide/triflate) and propargyl alcohol.

  • Homocoupled Alkyne: Propargyl alcohol can couple with itself (Glaser coupling) to form a more nonpolar diol byproduct.

  • Catalyst Residues: Palladium complexes and copper salts.

  • Ligand Byproducts: If triphenylphosphine (PPh₃) is used as a ligand, its oxide, triphenylphosphine oxide (TPPO), is a common and often troublesome impurity due to its high polarity and tendency to streak on columns.[7]

Q3: How do I select the right stationary and mobile phases to start with?

A3:

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most common and effective choice. Its high surface area and polar silanol groups are ideal for separating compounds of intermediate polarity.[7]

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.3 for the desired product on a TLC plate.[8] A good starting point for a molecule of this polarity is a mixture of a nonpolar solvent and a moderately polar solvent.

    • Recommended Starting Systems:

      • Hexane / Ethyl Acetate

      • Dichloromethane / Hexane

    • Development Process: Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the proportion of the polar solvent until the target Rf is achieved.[9]

Q4: Can the compound degrade on the silica gel column?

A4: Yes, this is a possibility. Propargyl alcohols can be sensitive molecules.[10][11] The acidic nature of standard silica gel can sometimes catalyze side reactions like rearrangement or polymerization. If you observe significant streaking on the TLC plate or experience low recovery from the column, consider neutralizing the silica gel by preparing your eluent with a small amount of triethylamine (e.g., 0.1-0.5% v/v).

Troubleshooting Guide

This section is designed to provide direct, actionable solutions to common problems encountered during the chromatographic purification.

Problem / Symptom Potential Cause(s) Solution(s) & Scientific Rationale
Poor Separation: Product spot overlaps with an impurity on TLC.1. Incorrect Solvent Polarity: The eluting power of the mobile phase is not optimized to differentiate between the components.[8] 2. Column Overload: Too much crude material was loaded, exceeding the separation capacity of the column.1. Re-optimize TLC: Test different solvent systems. If the impurity is less polar (higher Rf), decrease the polarity of your eluent (e.g., go from 20% to 15% EtOAc in Hexane). If the impurity is more polar (lower Rf), you may need to increase the eluent polarity. 2. Reduce Load: Use a larger column or load less material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[7]
Product Streaking / Tailing on TLC or Column1. Acidic Silica: The acidic silanol groups on the silica surface are strongly and irreversibly interacting with the hydroxyl group of your product. 2. Insolubility: The compound is not fully soluble in the loading solvent or the eluent, causing it to precipitate and then slowly redissolve as it moves.1. Neutralize the System: Add 0.1-0.5% triethylamine (Et₃N) to your eluent system. The amine base will deprotonate the most acidic silanol sites, creating a more inert surface for your product to travel on. 2. Improve Solubility: Load the sample using a stronger (more polar) solvent like dichloromethane, but use a minimal amount. Adsorbing the sample onto a small amount of silica ("dry loading") is often the best practice.[7]
Very Low or No Product Recovery from the column1. Product is Too Polar: The chosen eluent is not strong enough to wash the product off the column. 2. On-Column Decomposition: The product is degrading due to prolonged contact with the acidic stationary phase.[10][11]1. Increase Eluent Polarity: If your TLC shows the product staying at the baseline (Rf = 0), you need a much more polar solvent. Try a steep gradient up to 50% or even 100% ethyl acetate. A small percentage of methanol (1-5%) can be added to highly polar eluents if necessary. 2. Run Faster & Neutralize: Use "flash" chromatography with positive pressure to minimize residence time. Neutralize the eluent with triethylamine as described above.
Persistent Contamination with Triphenylphosphine Oxide (TPPO) 1. High Polarity & High Solubility: TPPO is a highly polar impurity that often has an Rf value close to moderately polar products and can smear across fractions.1. Pre-Column Removal: Before chromatography, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane). Add a large volume of a nonpolar solvent (e.g., hexanes or diethyl ether) to precipitate the TPPO, which can then be removed by filtration.[7] 2. Chromatographic Optimization: Use a dichloromethane/methanol solvent system, which can sometimes provide better resolution for TPPO than hexane/ethyl acetate systems.

Experimental Protocols & Visual Workflows

Protocol 1: TLC Analysis for Eluent Optimization
  • Prepare Chambers: Prepare several TLC developing chambers with different solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Spot the Plate: On a silica gel TLC plate, spot your crude reaction mixture, the pure starting materials (if available), and the desired product (if you have a reference standard).

  • Develop: Place the plates in the chambers and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with p-anisaldehyde or potassium permanganate can also be used to visualize the alcohol.

  • Analyze: Calculate the Rf value for your product spot. The ideal eluent system will give your product an Rf of ~0.2-0.3 and show clear separation from all major impurities.[8][12]

Diagram: Chromatographic Purification Workflow

This diagram illustrates the logical flow from crude product analysis to obtaining the final, pure compound.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC Run TLC with Test Solvents (e.g., 10, 20, 30% EtOAc/Hex) Crude->TLC Rf_Check Is Product Rf ~0.2-0.3 with good separation? TLC->Rf_Check Rf_Check->TLC No, Adjust Polarity PrepColumn Prepare Silica Column Rf_Check->PrepColumn Yes Load Load Sample (Dry Loading Preferred) PrepColumn->Load Elute Elute with Optimized Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the least polar solvent of your system (e.g., hexane). Gently tap the column to pack the silica evenly and avoid air bubbles. Add another layer of sand on top.

  • Sample Loading (Dry Method): Dissolve your crude product (~1g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3g) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with your optimized solvent system.[7] If using a gradient, start with a lower polarity and gradually increase it. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the eluting liquid and spotting them on a TLC plate.

  • Isolation: Once the pure fractions have been identified by TLC, combine them in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Troubleshooting Logic

This diagram provides a systematic approach to diagnosing and solving common purification problems.

TroubleshootingLogic cluster_symptoms cluster_causes cluster_solutions Symptom Observed Problem PoorSep Poor Separation (Overlapping Spots) Streaking Streaking / Tailing NoYield Low / No Yield Cause_Polarity Incorrect Eluent Polarity PoorSep->Cause_Polarity Cause_Overload Column Overload PoorSep->Cause_Overload Cause_Acid Acidic Silica Interaction Streaking->Cause_Acid NoYield->Cause_Acid Cause_Decomp On-Column Decomposition NoYield->Cause_Decomp Sol_TLC Re-optimize Eluent with TLC Cause_Polarity->Sol_TLC Sol_Neutralize Add 0.5% Et3N to Eluent Cause_Acid->Sol_Neutralize Sol_Flash Run Column Faster (Flash) Cause_Acid->Sol_Flash Sol_Load Reduce Sample Load Cause_Overload->Sol_Load Cause_Decomp->Sol_Neutralize Cause_Decomp->Sol_Flash

Sources

Removal of palladium catalyst from 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Topic: Effective Strategies for the Removal of Palladium Catalyst Following the Hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs). While focusing on the specific hydrogenation of this compound, the principles, protocols, and troubleshooting advice provided herein are broadly applicable to a wide range of palladium-catalyzed reactions.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecules.[1] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits, such as those set by the International Council for Harmonisation (ICH).[2] This guide provides field-proven insights and validated protocols to ensure your final compound meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my final product?

A1: There are two primary drivers for palladium removal. Firstly, regulatory bodies impose strict limits on elemental impurities in drug products due to potential toxicity.[2] For oral medications, the daily dose must often contain no more than 100 µg of palladium.[1] Secondly, residual palladium can interfere with downstream chemistry, compromise the stability of the final compound, or affect its pharmacological profile.

Q2: What are the main categories of palladium removal techniques?

A2: Palladium removal strategies can be broadly grouped into three categories:

  • Filtration: Physical removal of the heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) or precipitated palladium species. This is often the first line of defense.

  • Adsorption (Scavenging): Use of high-surface-area materials with chelating functionalities that bind dissolved or colloidal palladium species.[3] These "scavengers" are then removed by filtration.

  • Extraction & Crystallization: Methods that rely on partitioning the palladium into a different phase or selectively crystallizing the desired product, leaving the metal impurities behind in the mother liquor.[4]

Q3: What is "palladium leaching," and why is it a problem?

A3: Palladium on carbon (Pd/C), while considered a heterogeneous catalyst, can release soluble or colloidal palladium species into the reaction mixture—a phenomenon known as leaching.[5] This is often exacerbated by acidic conditions or the presence of certain ligands.[6] Leached palladium is not removed by simple filtration of the carbon support and requires more sophisticated scavenging techniques for its removal.

Q4: How do I accurately measure the amount of residual palladium in my sample?

A4: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers excellent sensitivity and can detect palladium at parts-per-million (ppm) to parts-per-billion (ppb) levels, ensuring your purification efforts meet regulatory compliance.

Troubleshooting Guide: Common Issues & Solutions

Q5: I filtered off my Pd/C catalyst through a standard filter paper, but my product is still black and ICP-MS shows high palladium content (>500 ppm). What went wrong?

A5: This is a classic issue caused by fine catalyst particles passing through the filter medium. Palladium on carbon catalysts are composed of very fine particles that can easily bypass standard filter paper.[9]

  • Causality: The porosity of standard filter paper is too large to retain the smallest catalyst particles. Furthermore, simple filtration does not address leached, soluble palladium species.

  • Solution:

    • Use a Filtration Aid: Perform the filtration through a pad of diatomaceous earth, such as Celite® 545.[10] Celite forms a porous filter cake that effectively traps fine catalyst particles.[11][12] See Protocol 1 for a detailed methodology.

    • Consider Leaching: The high palladium level suggests that soluble palladium may also be present. After filtration through Celite®, a scavenging step is likely necessary.

Q6: My product is colorless after filtration through Celite®, but ICP-MS analysis still indicates 80-100 ppm of palladium. How do I reduce it further to <10 ppm?

A6: A colorless solution indicates that the bulk heterogeneous catalyst has been removed, but significant levels of leached or colloidal palladium remain.[3] This is a common scenario, especially in pharmaceutical process development.[3] To reach the low ppm levels required for APIs, you must employ a scavenger.

  • Causality: Soluble palladium species are dissolved in your product solution and cannot be removed by simple filtration. Scavengers possess functional groups (e.g., thiols, thioureas) that have a high affinity for palladium, binding it into a solid-supported complex that can then be filtered off.[13]

  • Solution:

    • Select a Scavenger: Silica-based scavengers with thiol or thiourea functionalities (e.g., SiliaMetS® Thiol) are highly effective for palladium removal.[13][14] Activated carbon is another excellent and cost-effective option, though it may sometimes adsorb the product, leading to yield loss.[15][16]

    • Screening: It is best practice to screen a few different scavengers and conditions (temperature, time, scavenger loading) on a small scale to identify the most efficient method for your specific product and solvent system.[17] See Protocol 2 for a scavenger screening workflow.

Q7: I used an activated carbon scavenger, and while the palladium level is now acceptable (<5 ppm), my product yield dropped by 20%. How can I prevent this product loss?

A7: This is a known drawback of some adsorbents, particularly activated carbon, which can have non-selective binding properties.[3]

  • Causality: The high surface area and porous structure of activated carbon can physically adsorb your product along with the palladium.[18]

  • Solution:

    • Optimize Loading: Reduce the amount of activated carbon used. Perform a study to find the minimum effective loading that achieves the target palladium level without significant product loss.

    • Change Scavenger Type: Switch to a more selective, functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea). These are designed to chelate specifically with metals and often exhibit lower product adsorption.[19]

    • Product Wash: After the scavenging step and filtration, wash the spent scavenger with a fresh portion of solvent to recover adsorbed product. Combine the wash filtrate with your main product solution.

Data Summary: Comparison of Palladium Removal Methods

The selection of a purification strategy is a critical, data-driven decision. The table below summarizes the typical performance of common palladium removal techniques.

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Filtration (Filter Paper) >10,000>500Simple, fastIneffective for fine particles and leached Pd
Filtration (Celite® Pad) >10,00050 - 200Efficiently removes fine particulatesDoes not remove soluble/colloidal Pd[10]
Activated Carbon 50 - 500<10Cost-effective, highly effective[15]Potential for product loss, may require optimization[3]
Silica-Thiol Scavenger 50 - 500<5Highly selective, low product loss, robust[13][14]Higher cost than activated carbon
Silica-Thiourea Scavenger 50 - 500<10Very effective for various Pd forms[19]Performance can be solvent-dependent

Experimental Protocols

Protocol 1: Removal of Heterogeneous Pd/C via Celite® Filtration

This protocol is the essential first step after the hydrogenation reaction is complete.

  • Prepare the Filter Pad:

    • Select a Büchner or fritted glass funnel. Place a piece of filter paper that fits the funnel diameter.

    • Create a slurry of Celite® 545 (approx. 2-3 cm height in the funnel) in the reaction solvent.

    • Pour the slurry into the funnel and apply gentle vacuum to form a compact, even pad.

    • Wash the pad with 2-3 funnel volumes of fresh solvent to remove any fine Celite® particles.

  • Filter the Reaction Mixture:

    • Carefully pour the post-hydrogenation reaction mixture onto the center of the Celite® pad.

    • Apply vacuum and collect the filtrate.

    • Once the entire mixture has passed through, wash the reaction flask with fresh solvent and pour this wash over the filter cake to ensure complete product transfer.

    • Wash the filter cake with 2-3 additional portions of fresh solvent.

  • Analysis (Self-Validation):

    • Combine the filtrates. The solution should be free of black particulates.

    • Submit a small aliquot of the filtrate for ICP-MS analysis to determine the residual palladium concentration. This result will dictate if a subsequent scavenging step is necessary.[20]

Protocol 2: Palladium Scavenging with Functionalized Silica

This protocol is for removing dissolved palladium to meet strict regulatory limits.

  • Scavenger Selection & Loading:

    • Based on screening or literature, select a scavenger (e.g., SiliaMetS® Thiol).

    • A typical starting point is to use 5-10 weight equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Scavenging Procedure:

    • To the filtrate from Protocol 1 , add the calculated amount of the silica scavenger.

    • Stir the resulting slurry at a controlled temperature (e.g., 25-45 °C) for a set duration (e.g., 2-6 hours).[17] Reaction kinetics can be studied to optimize this step.[14]

  • Removal of Scavenger:

    • Filter the slurry through a Büchner funnel fitted with filter paper to remove the scavenger.

    • Wash the scavenger on the filter with fresh solvent to recover any retained product.

  • Analysis (Self-Validation):

    • Combine the filtrates.

    • Submit a final aliquot for ICP-MS analysis to confirm that the palladium concentration is below the target threshold (e.g., <10 ppm).[21]

Visual Workflows

The following diagrams illustrate key decision-making and experimental processes.

Palladium_Removal_Workflow cluster_0 Decision Workflow Start Post-Hydrogenation Reaction Mixture Filter Protocol 1: Filtration through Celite® Pad Start->Filter ICP1 ICP-MS Analysis Filter->ICP1 CheckPd [Pd] < 10 ppm? ICP1->CheckPd Scavenge Protocol 2: Scavenger Treatment CheckPd->Scavenge No End Purified Product CheckPd->End Yes ICP2 ICP-MS Analysis Scavenge->ICP2 ICP2->End

Caption: Decision workflow for palladium removal.

Scavenger_Screening cluster_1 Scavenger Screening Protocol Input Celite®-Filtered Product (Known [Pd]) Setup Aliquot into multiple vials Input->Setup AddScavengers Add Scavengers: A: Activated Carbon B: SiliaMetS® Thiol C: SiliaMetS® Thiourea Setup->AddScavengers Conditions Stir at defined Temp & Time (e.g., 40°C, 4h) AddScavengers->Conditions Filter Filter each sample Conditions->Filter Analyze ICP-MS Analysis of each filtrate Filter->Analyze Select Select most effective scavenger (Best Pd removal & yield) Analyze->Select

Sources

Technical Support Center: A Researcher's Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this valuable synthetic intermediate. Our focus is to provide in-depth, scientifically grounded advice to prevent its dimerization and ensure its stability for successful experimental outcomes.

Introduction: Understanding the Instability of this compound

This compound is a terminal alkyne, a class of compounds known for their reactivity and utility in organic synthesis. However, the very features that make terminal alkynes useful also render them susceptible to degradation, primarily through dimerization. This process, also known as homocoupling, involves the reaction of two molecules of the alkyne to form a 1,3-diyne byproduct. This not only consumes the starting material, reducing the yield of the desired reaction, but also complicates the purification of the final product.

The dimerization of terminal alkynes can be initiated by various factors, including heat, light, exposure to oxygen, and the presence of catalytic amounts of metal impurities or basic residues. The trifluoromethylphenyl group in this compound, being a strong electron-withdrawing group, increases the acidity of the terminal alkyne proton, which can influence its reactivity and potential for dimerization.

This guide provides a comprehensive approach to mitigating these risks through proper storage, handling, and the use of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is dimerization, where two molecules of the propargyl alcohol couple at the terminal alkyne position to form a symmetrical 1,3-diyne. This reaction is often a form of oxidative coupling, which can be catalyzed by trace metal impurities and promoted by exposure to oxygen, heat, and light. Propargyl alcohol itself is known to polymerize with heat or in the presence of a base.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize dimerization and degradation, this compound should be stored at 2-8°C in a refrigerator.[2] The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize contact with oxygen. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.[3]

Q3: Can I store it at room temperature for short periods?

A3: While refrigerated storage is strongly recommended for long-term stability, short-term storage at room temperature (20-25°C) may be acceptable if the material is to be used promptly. However, this increases the risk of dimerization, especially if the container is frequently opened. For any storage period, minimizing exposure to heat and light is crucial.

Q4: I've noticed a yellow tint developing in my stored material. What does this indicate?

A4: A change in color, such as the development of a yellowish tint, is often an indication of impurity formation or degradation.[1] This could be due to the formation of dimers or other byproducts. It is recommended to analyze a small sample of the material to assess its purity before use.

Q5: Are there any chemical inhibitors I can add to prevent dimerization during storage?

A5: Yes, the addition of a free-radical scavenger can inhibit polymerization. Phenolic compounds like Butylated Hydroxytoluene (BHT) are commonly used as inhibitors for storing reactive monomers. A low concentration, typically in the range of 100-500 ppm (0.01-0.05% by weight), is often effective. It is important to note that phenolic inhibitors require the presence of a small amount of oxygen to function effectively.

Troubleshooting Guide: Dimerization Issues

This section addresses specific problems you might encounter related to the dimerization of this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield in subsequent reactions and presence of an unexpected, higher molecular weight byproduct. The starting material has likely undergone significant dimerization during storage.1. Verify Purity: Before use, analyze the starting material using NMR, HPLC, or GC-MS to quantify the extent of dimerization. 2. Purification: If dimerization has occurred, purify the remaining monomer by column chromatography. 3. Implement Proper Storage: Ensure future batches are stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).
Reaction fails to go to completion, even with fresh starting material. Trace metal impurities in the reaction vessel or reagents may be catalyzing the dimerization of the starting material, competing with the desired reaction.1. Use High-Purity Reagents and Solvents. 2. Acid Wash Glassware: Clean glassware with an acid wash to remove any trace metal residues. 3. Consider a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions.
Rapid discoloration and/or precipitation observed upon dissolving the compound. This can indicate rapid degradation, potentially triggered by a reactive solvent, high temperature, or exposure to light.1. Solvent Choice: Ensure the solvent is dry, degassed, and free of impurities. 2. Temperature Control: Perform dissolutions at room temperature or below, if possible. 3. Light Protection: Work in a fume hood with the sash down to minimize light exposure, or use amber glassware.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Dimerization by ¹H NMR

Objective: To determine the presence and approximate percentage of the dimer in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Qualitative Assessment: Look for the signal corresponding to the terminal alkyne proton of the monomer, which is expected to appear around 2-3 ppm.[4][5] A diminished integration of this peak compared to other protons on the molecule suggests dimerization. The appearance of new signals, particularly in the aromatic region, may indicate the formation of the dimer.

    • Quantitative Assessment: Compare the integration of the terminal alkyne proton of the monomer with the integration of a well-resolved peak from the internal standard. The percentage of the monomer can be calculated, and by extension, the percentage of the dimer (assuming it is the only significant impurity).

Protocol 2: Stabilization of this compound with an Inhibitor

Objective: To add a polymerization inhibitor to a bulk quantity of this compound for enhanced storage stability.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • A suitable solvent in which both the compound and BHT are soluble (e.g., dichloromethane or ethyl acetate)

Methodology:

  • Prepare Inhibitor Stock Solution: Prepare a stock solution of BHT in the chosen solvent. For example, dissolve 10 mg of BHT in 10 mL of the solvent to get a 1 mg/mL solution.

  • Calculate Required Volume: Determine the amount of BHT needed. For a target concentration of 200 ppm in 10 g of the propargyl alcohol, you would need 2 mg of BHT (200 µg per gram). This would correspond to 2 mL of the stock solution.

  • Addition of Inhibitor: Dissolve the bulk this compound in a minimal amount of the solvent. Add the calculated volume of the BHT stock solution and mix thoroughly.

  • Solvent Removal: Carefully remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid thermal degradation.

  • Storage: Transfer the stabilized compound to a clean, amber vial. Purge the headspace with an inert gas, seal tightly, and store at 2-8°C.

Visualizing the Dimerization and Prevention Workflow

Dimerization Pathway

The following diagram illustrates the general pathway for the oxidative dimerization of a terminal alkyne.

Dimerization cluster_Monomer Monomer cluster_Conditions Initiating Conditions cluster_Dimer Dimer Product Monomer 2 x 3-(3-(CF3)phenyl)prop-2-yn-1-ol Conditions Heat, Light, O₂, Metal Catalyst Monomer->Conditions Exposure Dimer 1,6-bis(3-(trifluoromethyl)phenyl)hexa-2,4-diyne-1,6-diol Conditions->Dimer Leads to

Caption: Oxidative dimerization of this compound.

Workflow for Stability Assessment and Prevention

This workflow outlines the steps for ensuring the quality of your starting material.

Workflow Start Receive/Synthesize Compound Analyze Analyze Purity (NMR, HPLC) Start->Analyze Check Dimer Present? Analyze->Check Purify Purify (Column Chromatography) Check->Purify Yes Store Store Properly (2-8°C, Inert Gas, Dark) Check->Store No Purify->Store Use Use in Experiment Store->Use AddInhibitor Add Inhibitor (e.g., BHT) Store->AddInhibitor AddInhibitor->Store

Caption: Recommended workflow for handling and storing the compound.

References

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed Central. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. University of Iowa. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. ResearchGate. Available at: [Link]

  • Z-Selective Dimerization of Terminal Alkynes by a (PNNP)FeII Complex. The Royal Society of Chemistry. Available at: [Link]

  • Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. NACE. Available at: [Link]

  • OSHA Method 97 for Propargyl Alcohol. OSHA. Available at: [Link]

  • Catalytic Alkyne Dimerization without Noble Metals. TSpace. Available at: [Link]

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource. Available at: [Link]

  • Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. ACS Publications. Available at: [Link]

  • Alkynes. OpenOChem Learn. Available at: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available at: [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • ICSC 0673 - PROPARGYL ALCOHOL. Inchem.org. Available at: [Link]

  • Reactions of α‐trifluoromethyl propargylic alcohols with arenes. ResearchGate. Available at: [Link]

  • Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. Available at: [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]

  • Electrochemical studies of propargyl alcohol as corrosion inhibitor for. ResearchGate. Available at: [Link]

  • What Is Propargyl Alcohol?. Sinobio Chemistry. Available at: [Link]

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. MDPI. Available at: [Link]

  • Separation of Propargyl bromide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate. Available at: [Link]

  • Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. ResearchGate. Available at: [Link]

  • Method for separation and recovery of propargyl alcohol. Google Patents.
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. Available at: [Link]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PubMed Central. Available at: [Link]

  • Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications (RSC Publishing). Available at: [Link]

  • Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Free Radical Scavengers. YouTube. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]

Sources

Troubleshooting low yield in the synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you troubleshoot and optimize your reaction, ensuring both high yield and purity.

Introduction to the Synthesis

The synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is a common objective in medicinal chemistry and materials science, often serving as a key building block. A prevalent and reliable method for its preparation is the reduction of an appropriate carbonyl precursor, such as ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. While seemingly straightforward, this reduction can be prone to issues that lead to diminished yields. This guide will address these common pitfalls in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is significantly lower than expected after reducing the ethyl ester with lithium aluminum hydride (LiAlH₄). What are the most likely causes?

Low yields in LiAlH₄ reductions of esters are typically traced back to a few critical areas: reagent deactivation, incomplete reaction, or product loss during the aqueous workup.

  • Reagent Deactivation: Lithium aluminum hydride is extremely reactive towards protic sources, especially water. Any moisture present in the reaction solvent (e.g., THF, diethyl ether), glassware, or even the starting ester will consume the reagent, rendering it unavailable for the reduction. It is imperative to use rigorously dried solvents and apparatus.

  • Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient LiAlH₄, a reaction time that was too short, or temperatures that were too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting ester.

  • Workup Issues: The workup procedure for LiAlH₄ reactions is critical and a common source of product loss. The formation of gelatinous aluminum salt emulsions can trap the product, making extraction inefficient. A carefully executed Fieser workup is often recommended to produce a granular, easily filterable precipitate.

Question 2: How can I confirm if my LiAlH₄ is active and if I am using the correct amount?

The quality and stoichiometry of LiAlH₄ are paramount for a successful reduction.

  • Assessing Reagent Activity: While direct titration of LiAlH₄ is possible, a practical lab approach is to use a fresh bottle from a reputable supplier and ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon). A grayish powder is indicative of a good quality reagent; significant white powder suggests decomposition to lithium and aluminum hydroxides.

  • Stoichiometric Considerations: The reduction of an ester to an alcohol is a two-step process requiring two equivalents of hydride. First, the ester is reduced to an aldehyde, which is then rapidly reduced to the primary alcohol. Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ is theoretically needed per mole of ester (since LiAlH₄ delivers 4 hydride ions). However, to account for any incidental moisture and ensure a complete reaction, it is standard practice to use a moderate excess, typically 1.2 to 1.5 molar equivalents of LiAlH₄.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents (vs. Ester)Rationale
Ethyl 3-(3-(CF₃)phenyl)propanoate1.0Limiting Reagent
Lithium Aluminum Hydride (LiAlH₄)1.2 - 1.5Ensures complete reduction and compensates for any minor reagent deactivation.
Question 3: I am seeing an intermediate on my TLC plate that I suspect is the aldehyde. How do I address this?

The formation and persistence of the intermediate aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal, is a clear sign of an incomplete reaction.

This typically occurs if the reaction is quenched prematurely or if the LiAlH₄ has been depleted before all the intermediate can be reduced. The aldehyde is generally more reactive than the starting ester, so its presence strongly suggests a stoichiometric or temperature issue.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Low Yield & Aldehyde Intermediate Detected by TLC Incomplete Incomplete Reaction Problem->Incomplete Primary Cause Reagent Depleted/Inactive LiAlH₄ Problem->Reagent Underlying Issue Time Increase Reaction Time Incomplete->Time Temp Increase Reaction Temperature (e.g., from 0°C to reflux) Incomplete->Temp Add Add More LiAlH₄ (carefully) Reagent->Add Repeat Repeat with Fresh Reagent & Anhydrous Conditions Reagent->Repeat

Caption: Troubleshooting flow for aldehyde intermediate.

Solution:

  • Extend Reaction Time/Increase Temperature: If the reaction was run at 0°C, allow it to warm to room temperature or even gently reflux (if using THF as a solvent) while monitoring the disappearance of the aldehyde spot by TLC.

  • Add More Reagent: If extending the time/temperature does not resolve the issue, it may indicate a complete depletion of the hydride. The reaction can be cooled back to 0°C, and an additional portion (e.g., 0.3-0.5 equivalents) of LiAlH₄ can be carefully added.

Question 4: My workup is forming a thick gel, making extraction impossible. What is the correct workup procedure?

The formation of a gelatinous emulsion of aluminum salts is a very common problem. The "Fieser workup" is a robust method to avoid this by converting the aluminum salts into a granular, easily filterable solid.

Experimental Protocol: Fieser Workup for LiAlH₄ Reactions

This protocol is based on a reaction performed with 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF.

  • Cool the Reaction: After the reaction is complete (as determined by TLC), cool the flask to 0°C in an ice-water bath. This is crucial to control the highly exothermic quenching process.

  • Sequential Slow Addition: While stirring vigorously, add the following reagents dropwise in a sequential manner:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution

    • '3x' mL of water

  • Stir and Filter: Allow the mixture to warm to room temperature and stir for 30-60 minutes. A white, granular precipitate should form.

  • Isolate Product: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent (e.g., diethyl ether or ethyl acetate).

  • Dry and Concentrate: The product is now in the combined organic filtrate. Dry the filtrate over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

Question 5: Are there alternative reducing agents I can use if I continue to have issues with LiAlH₄?

Yes, several other reducing agents can be employed, some of which offer milder conditions or easier workups.

  • Sodium Borohydride (NaBH₄) with an Additive: Sodium borohydride is generally not powerful enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a protic solvent at elevated temperatures. For example, using NaBH₄ in combination with lithium chloride (LiCl) in a mixed solvent system like THF/ethanol can effectively reduce esters. This system is safer to handle than LiAlH₄ and often results in a simpler workup.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful reducing agent that is often used to reduce esters to aldehydes at low temperatures (-78°C). However, if used at room temperature or with excess equivalents, it will reduce the ester to the primary alcohol. The workup is typically simpler than that for LiAlH₄.

Table 2: Comparison of Reducing Agents

Reagent SystemRelative ReactivityTypical ConditionsAdvantagesDisadvantages
LiAlH₄Very HighAnhydrous THF or Et₂O, 0°C to RTHigh reactivity, rapid reactionPyrophoric, difficult workup
NaBH₄ / LiClModerateTHF / EtOH, RefluxSafer, easier workupRequires higher temperatures, slower
DIBAL-HHighToluene or CH₂Cl₂, RT (for alcohol)Soluble, clean reductionsMoisture sensitive, can be expensive

Summary Diagram: Key Factors for Successful Synthesis

G cluster_inputs Reaction Inputs cluster_process Process Control cluster_output Workup & Isolation cluster_result Desired Outcome Ester High Purity Ester Conditions Inert Atmosphere (N₂/Ar) Correct Temperature (0°C to RT) Ester->Conditions Solvent Anhydrous Solvent (THF, Et₂O) Solvent->Conditions LAH Active LiAlH₄ (1.2-1.5 eq) LAH->Conditions Monitoring TLC Monitoring Conditions->Monitoring Workup Careful Quenching (Fieser Method) Monitoring->Workup Isolation Efficient Extraction & Purification Workup->Isolation Result High Yield of 3-(3-(CF₃)phenyl)propan-1-ol Isolation->Result

Caption: Key parameters for optimizing the reduction reaction.

References

  • Title: Reduction of Carboxylic Acid Derivatives Source: Organic Chemistry, 6th Edition, by Marc Loudon and Jim Parise. URL: [Link] (Note: This links to a general organic chemistry resource, as the specific textbook page is not directly linkable. The information is standard textbook knowledge.)

  • Title: A new and convenient method for the reduction of esters to alcohols Source: Journal of the American Chemical Society, 1947, 69 (5), pp 1197–1199 URL: [Link]

  • Title: Selective Reduction of Esters to Alcohols Using Sodium Borohydride and Lithium Chloride Source: The Journal of Organic Chemistry, 1996, 61 (11), pp 3849–3862 URL: [Link]

Technical Support Center: Byproduct Identification in the Synthesis of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the purity of your final compound.

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction, which couples a terminal alkyne (propargyl alcohol) with an aryl halide (e.g., 3-iodobenzotrifluoride), is catalyzed by palladium and typically a copper(I) co-catalyst.[1][3] While highly efficient, the reaction is not without potential side reactions that can lead to a variety of impurities. Accurate identification of these byproducts is critical for process optimization, quality control, and regulatory compliance.

Troubleshooting Guide: Interpreting Your GC-MS Results

This section addresses specific analytical challenges you may encounter during your experiments.

Question 1: I'm seeing a significant peak that corresponds to the homocoupling of propargyl alcohol (Hexa-2,4-diyne-1,6-diol). Why did this form and how can I confirm its identity?

Answer:

Causality: The formation of an alkyne dimer is a classic byproduct of the Sonogashira reaction and is known as Glaser coupling.[1] This side reaction is promoted by the copper(I) co-catalyst in the presence of an oxidant, which is often atmospheric oxygen inadvertently introduced into the reaction vessel. The copper acetylide intermediate, crucial for the main reaction, can instead undergo oxidative coupling with another molecule of itself.

Identification & Confirmation Protocol:

  • Mass Spectral Analysis: The primary confirmation will come from the mass spectrum. The homocoupled dimer of propargyl alcohol (C₆H₆O₂) has a molecular weight of 110.11 g/mol .

    • Look for the molecular ion peak (M⁺) at m/z 110.

    • Expect characteristic fragments from the loss of water (-18) at m/z 92 and the loss of a hydroxymethyl radical (-CH₂OH, -31) at m/z 79.

  • Retention Time Comparison: The dimer is more polar and has a higher boiling point than the starting propargyl alcohol. Therefore, it should have a significantly longer retention time on a standard non-polar or mid-polar GC column (e.g., DB-5ms, HP-5ms).

  • Experimental Prevention: To verify that this is a Glaser byproduct, rerun the reaction under strictly anaerobic conditions. This involves:

    • Thoroughly degassing all solvents.

    • Using Schlenk line techniques to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

    • Considering a "copper-free" Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands or reaction conditions to maintain high yield.[1]

Question 2: My chromatogram shows two major peaks: my desired product and a peak with a mass of 272 g/mol , which I identify as unreacted 3-iodobenzotrifluoride. What caused the incomplete conversion?

Answer:

Causality: The presence of unreacted aryl halide is a clear indication of an incomplete or stalled reaction. Several factors can contribute to this:

  • Catalyst Inactivation: The palladium catalyst, particularly in its Pd(0) active state, can be sensitive to oxidation or impurities. The phosphine ligands used to stabilize the catalyst can also oxidize, reducing catalytic activity.

  • Insufficient Base: The amine base is crucial for deprotonating the terminal alkyne and for regenerating the Pd(0) catalyst at the end of the cycle.[1] If the base is weak, sterically hindered, or present in insufficient quantity, the reaction rate will suffer.

  • Low Reaction Temperature/Time: Sonogashira couplings, especially with less reactive aryl bromides or chlorides, can require elevated temperatures. Even with a reactive aryl iodide, insufficient reaction time will lead to incomplete conversion.

  • Reagent Purity: Contaminants in your starting materials or solvents, such as water or peroxides, can interfere with the catalytic cycle.[4]

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity palladium catalyst and ligands. Ensure the amine base is dry and pure.

  • Optimize Reaction Conditions:

    • Increase the reaction temperature in increments of 10-20 °C.

    • Extend the reaction time and monitor progress by taking aliquots for TLC or GC-MS analysis.

    • Ensure a slight excess of the alkyne component is used to drive the reaction to completion.

  • Ensure an Inert Atmosphere: As with preventing Glaser coupling, maintaining a strict oxygen-free environment is critical to protect the catalyst from deactivation.

Byproduct Identification Workflow

The following diagram illustrates a systematic workflow for identifying unknown peaks in your GC-MS analysis.

Byproduct_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Confirmation cluster_3 Conclusion start Crude Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_review Review Chromatogram (Identify Unknown Peaks) gcms_analysis->data_review library_search NIST Library Search data_review->library_search manual_interp Manual Spectral Interpretation data_review->manual_interp compare_sm Compare with Starting Materials library_search->compare_sm fragment_analysis Analyze Fragmentation (vs. Predicted Patterns) manual_interp->fragment_analysis lit_review Literature Review (Known Byproducts) compare_sm->lit_review fragment_analysis->lit_review id_confirmed Byproduct Identity Confirmed lit_review->id_confirmed caption Systematic workflow for byproduct identification.

Caption: Systematic workflow for byproduct identification.

Frequently Asked Questions (FAQs)

Q: What are the most common potential byproducts in this specific synthesis?

A: Beyond unreacted starting materials and the Glaser dimer, you should be aware of the potential for other species. The table below summarizes the most likely impurities.

Compound NameStructureMolecular Weight ( g/mol )Key Diagnostic Ions (m/z)Notes
This compound CF₃-Ar-C≡C-CH₂OH200.16200 (M⁺), 181 (M-F), 171 (M-CHO), 145 (CF₃-Ar)Desired Product . Aromatic ring provides a stable molecular ion.[5]
3-Iodobenzotrifluoride CF₃-Ar-I272.00272 (M⁺), 145 (M-I)Starting Material . Very strong molecular ion peak.
Propargyl Alcohol HC≡C-CH₂OH56.0655 (M-H), 39Starting Material . Short retention time.
Hexa-2,4-diyne-1,6-diol HOCH₂-C≡C-C≡C-CH₂OH110.11110 (M⁺), 92 (M-H₂O), 79 (M-CH₂OH)Glaser Homocoupling Byproduct . Formation is copper and oxygen-dependent.[1]
1,3-Bis(3-(trifluoromethyl)phenyl)acetylene CF₃-Ar-C≡C-Ar-CF₃288.20288 (M⁺), 269 (M-F), 145 (CF₃-Ar)Aryl Homocoupling Byproduct . Less common, but possible at high temperatures or with certain catalyst systems.

Q: How do I set up my GC-MS for optimal analysis of these compounds?

A: A robust GC-MS method is crucial for good separation and identification. Here is a reliable starting point.

Step-by-Step GC-MS Protocol

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude reaction mixture.

    • Dilute it in a suitable solvent like Ethyl Acetate or Dichloromethane to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.[6]

  • Instrument Parameters:

    • GC System: Agilent 7890A or equivalent.

    • MS System: Agilent 5975C or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35 - 400.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Q: What are the characteristic mass spectral fragmentation patterns for my target molecule?

A: The mass spectrum of this compound will be a composite of the fragmentation patterns of its functional groups: an aromatic ring, a trifluoromethyl group, an alkyne, and a primary alcohol.

  • Molecular Ion (M⁺): Expect a reasonably strong molecular ion peak at m/z 200 due to the stability of the aromatic ring.[5] Note that some fluorinated compounds can have weak or absent molecular ions under EI conditions.[7]

  • Loss of Water (M-18): Alcohols frequently undergo dehydration, so a peak at m/z 182 is expected.[8][9]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is common for alcohols.[8][9] However, in this case, it would involve breaking an sp-sp² bond, which is less favorable.

  • Benzylic-type Cleavage: Loss of the hydroxymethyl group (-CH₂OH) would lead to a fragment at m/z 169.

  • Aromatic Fragments: The trifluoromethylphenyl cation at m/z 145 is a very common and often stable fragment for compounds containing this moiety.

The following diagram illustrates the primary reaction and a key side reaction.

Sonogashira_Reaction cluster_main Sonogashira Coupling cluster_side Glaser Coupling ArylHalide 3-Iodobenzotrifluoride MainProduct This compound (Desired Product) ArylHalide->MainProduct Alkyne Propargyl Alcohol Alkyne->MainProduct GlaserProduct Hexa-2,4-diyne-1,6-diol (Glaser Byproduct) Alkyne->GlaserProduct Catalyst [Pd(PPh₃)₄, CuI, Base] Catalyst->MainProduct Main Pathway Catalyst->GlaserProduct Side Reaction (Requires O₂) Alkyne2 Propargyl Alcohol Alkyne2->GlaserProduct

Caption: Sonogashira synthesis and competing Glaser side reaction.

By understanding the reaction mechanism, potential side reactions, and the principles of GC-MS analysis, you can effectively identify byproducts and optimize your synthesis for higher purity and yield.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2020). Could common contaminants interfere with Sonogashira coupling?. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]

  • Wiley Online Library. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. [Link]

  • Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol. [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Agilent Technologies. Extracting More Analytes from Complex Samples using Agilent's GC/TQ and GC/Q-TOF. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • ResearchGate. (2007). Synthesis of Pentafluorophenyl- and Pyridinyl- 3 Allenes. [Link]

  • PubMed. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. [Link]

  • YouTube. (2020). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]

  • PubChem. 3-Phenyl-2-propyn-1-ol. [Link]

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Technical Support Center: Improving Selectivity in the Catalytic Reduction of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective catalytic reduction of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the corresponding (Z)-alkene, a critical intermediate in many synthetic pathways. This document provides in-depth technical guidance in a question-and-answer format, addressing specific experimental challenges.

Introduction: The Challenge of Selectivity

The partial hydrogenation of an internal alkyne to a cis-(Z)-alkene is a nuanced transformation. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are highly active and will readily reduce the alkyne all the way to the corresponding alkane, making it difficult to isolate the desired alkene intermediate.[1] To achieve high selectivity for the alkene, "poisoned" or deactivated catalysts are necessary.[2]

The substrate , this compound, presents its own unique challenges. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring can influence the electronic properties of the alkyne, potentially affecting its interaction with the catalyst surface. Additionally, the propargylic alcohol moiety can coordinate to the catalyst, influencing the reaction's regio- and stereoselectivity.

This guide will explore the most common methods for this transformation, focusing on troubleshooting common issues to improve the yield and selectivity of your reaction.

Troubleshooting Guide & FAQs

Issue 1: Over-reduction to the Alkane

Q1: My reaction is producing a significant amount of the fully saturated alkane, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. How can I improve the selectivity for the desired (Z)-alkene?

A1: Over-reduction is the most common problem in alkyne semi-hydrogenation. The key is to use a less reactive catalyst system and carefully control the reaction conditions. Here are several strategies to mitigate over-reduction:

1. Catalyst Choice is Paramount:

  • Lindlar's Catalyst: This is the most common and often the best choice for this transformation.[2] It consists of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and "poisoned" with lead acetate and quinoline.[3] The poison deactivates the most active catalytic sites, which are responsible for alkene hydrogenation.[3]

  • P-2 Nickel (Ni₂B) Catalyst: This is a nickel-boride complex that is a good alternative to Lindlar's catalyst. It is prepared in situ by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride. The addition of ethylenediamine can further enhance its selectivity for cis-alkenes from alkynes.[4]

  • Diimide (N₂H₂): Generated in situ from reagents like hydrazine and an oxidant (e.g., H₂O₂ or air) or from the decomposition of azodicarboxylates, diimide offers a metal-free alternative.[5][6] It reduces alkynes to alkenes via a concerted syn-addition.[5] Alkynes are generally more reactive towards diimide than alkenes, which can help prevent over-reduction.[7]

2. Optimize Reaction Conditions:

  • Hydrogen Pressure: Use a low hydrogen pressure, typically a balloon filled with H₂ (approximately 1 atm).[2] Higher pressures increase the concentration of hydrogen on the catalyst surface, favoring over-reduction.[8]

  • Temperature: Perform the reaction at or below room temperature. Lower temperatures decrease the rate of the second hydrogenation step (alkene to alkane) more significantly than the first (alkyne to alkene).

  • Solvent Choice: The choice of solvent can have a significant impact on selectivity. For propargyl alcohols, non-polar solvents like hexanes or ethyl acetate are often preferred over protic solvents like methanol or ethanol.[9] Protic solvents can sometimes promote over-reduction.

  • Catalyst Loading: Use the minimum amount of catalyst necessary for a reasonable reaction rate (typically 1-5 mol%). Overloading the catalyst increases the number of active sites available for the undesired second hydrogenation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or NMR. Stop the reaction as soon as the starting alkyne is consumed to prevent the subsequent reduction of the newly formed alkene.

3. Catalyst Modification:

  • Additional Poisoning: If using Lindlar's catalyst and still observing over-reduction, you can add a small amount of an additional poison, such as quinoline, to the reaction mixture. This can further attenuate the catalyst's activity.

Issue 2: Formation of the undesired trans-(E)-Alkene

Q2: I am observing the formation of the trans-(E)-alkene in my product mixture. What is causing this and how can I favor the cis-(Z)-isomer?

A2: The formation of the trans-alkene during catalytic hydrogenation is usually due to isomerization of the initially formed cis-alkene on the catalyst surface. Here’s how to address this:

  • Minimize Reaction Time: Prolonged exposure of the cis-alkene to the catalyst can lead to isomerization to the more thermodynamically stable trans-isomer. As mentioned before, careful reaction monitoring is crucial.

  • Avoid High Temperatures: Elevated temperatures can provide the energy needed for the cis-trans isomerization to occur.

  • Catalyst Choice: Lindlar's catalyst and P-2 Nickel are specifically designed for syn-hydrogenation, which directly leads to the cis-alkene.[2][4] If you are using a different catalyst system, it may not have the same stereoselectivity.

  • Consider the Substrate: While less common, certain substrate features can in rare cases influence the stereochemical outcome. However, for most internal alkynes, catalytic hydrogenation strongly favors the cis-product.

Issue 3: Slow or Incomplete Reaction

Q3: My reaction is very slow or stalls before all the starting material is consumed. What can I do to improve the reaction rate?

A3: A sluggish reaction can be frustrating, but there are several factors to investigate before resorting to harsher conditions that might compromise selectivity.

  • Catalyst Quality: The activity of heterogeneous catalysts like Lindlar's can degrade over time, especially if not stored properly. Ensure you are using a fresh or properly activated catalyst.

  • Catalyst Loading: While you want to avoid excess catalyst, too little will result in a slow reaction. You can try incrementally increasing the catalyst loading within the recommended range (1-10 mol%).

  • Purity of Starting Materials: Impurities in your alkyne or solvent can act as catalyst poisons, deactivating the catalyst. Ensure your starting materials are of high purity. Common poisons include sulfur-containing compounds.

  • Hydrogen Delivery: Ensure a consistent supply of hydrogen to the reaction mixture. For balloon hydrogenations, make sure the balloon is securely attached and remains inflated.

  • Agitation: Heterogeneous catalytic reactions require efficient stirring to ensure good contact between the substrate, hydrogen, and the catalyst surface. Increase the stirring rate if you suspect poor mixing.

  • Solvent: While non-polar solvents are often preferred for selectivity, sometimes a switch to a different solvent can improve solubility and reaction rate. Experiment with solvents like ethyl acetate, methanol, or a mixture.

Data Presentation: Catalyst Performance Comparison

The following table provides a qualitative comparison of the common catalytic systems for the selective reduction of internal alkynes to cis-alkenes. The performance for your specific substrate may vary.

Catalyst SystemTypical Selectivity (cis-alkene)Common Side ProductsKey AdvantagesKey Disadvantages
Lindlar's Catalyst Excellent (>95%)Alkane, trans-alkene (minor)Commercially available, reliable, well-established.[1][2]Contains toxic lead, can be pyrophoric.
P-2 Nickel (Ni₂B) Very Good to ExcellentAlkaneLead-free, prepared in situ, high selectivity with additives.[4]Can be sensitive to air, requires fresh preparation.
Diimide (N₂H₂) Good to Very GoodNone (N₂ is the byproduct)Metal-free, tolerant of many functional groups.[5][6]Requires in situ generation, can be slow.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol provides a general procedure for the selective hydrogenation of this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous solvent (e.g., ethyl acetate or hexane)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles for gas inlet/outlet

  • Filtration setup (e.g., celite pad in a funnel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add the anhydrous solvent (e.g., ethyl acetate, approximately 0.1 M concentration).

  • Carefully add Lindlar's catalyst (2-5 mol %).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: In Situ Preparation and Use of P-2 Nickel Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Anhydrous ethanol

  • Ethylenediamine (optional, for enhanced selectivity)

  • This compound

  • Hydrogenation apparatus

Procedure:

  • In a flask equipped with a magnetic stir bar and under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in anhydrous ethanol.[4]

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black, finely divided precipitate of P-2 nickel will form.

  • (Optional) For improved selectivity, add ethylenediamine (2 equivalents relative to nickel) to the catalyst suspension.[4]

  • Add a solution of this compound in ethanol to the catalyst suspension.

  • Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the product as needed.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for Alkyne Hydrogenation

Alkyne_Hydrogenation Alkyne This compound cis_Alkene (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol Alkyne->cis_Alkene H₂, Poisoned Catalyst (e.g., Lindlar, P-2 Ni) syn-addition trans_Alkene (E)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol cis_Alkene->trans_Alkene Catalyst, heat (Isomerization) Alkane 3-(3-(trifluoromethyl)phenyl)propan-1-ol cis_Alkene->Alkane H₂, Catalyst (Over-reduction)

Caption: Possible reaction pathways in the catalytic reduction of the target alkyne.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Reaction Outcome OverReduction Over-reduction to Alkane? Start->OverReduction Isomerization trans-Alkene Formation? OverReduction->Isomerization No Action_OverReduction Decrease H₂ pressure Lower temperature Use less catalyst Change solvent OverReduction->Action_OverReduction Yes SlowReaction Slow/Incomplete Reaction? Isomerization->SlowReaction No Action_Isomerization Decrease reaction time Lower temperature Isomerization->Action_Isomerization Yes Success High Selectivity for cis-Alkene SlowReaction->Success No Action_SlowReaction Check catalyst quality Increase catalyst loading Purify reagents Increase stirring SlowReaction->Action_SlowReaction Yes Action_OverReduction->Start Re-run Experiment Action_Isomerization->Start Re-run Experiment Action_SlowReaction->Start Re-run Experiment

Caption: A decision tree for troubleshooting common issues in selective alkyne hydrogenation.

References

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Stability of the trifluoromethyl group under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of the trifluoromethyl (CF3) group, a cornerstone substituent in modern chemistry. While renowned for its robustness, the CF3 group is not inert under all circumstances. This document provides in-depth, field-proven insights into its behavior under various reaction conditions, offering troubleshooting advice and practical protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group generally considered to be so stable?

The exceptional stability of the CF3 group is rooted in several key physicochemical properties:

  • High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes it highly resistant to both chemical and thermal cleavage.[1][3]

  • Strong Inductive Effect: Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing effect. This shortens and strengthens the C-F bonds and the carbon-carbon (or carbon-heteroatom) bond to which the CF3 group is attached.

  • Metabolic Resistance: In drug development, this stability translates to high resistance against metabolic degradation, particularly by cytochrome P450 enzymes, which often target more labile C-H or C-CH3 bonds.[2][4] This can significantly increase a drug's half-life and bioavailability.[2]

StabilityFactors CF3 Trifluoromethyl Group (CF3) Stability High General Stability CF3->Stability results in BondStrength Strong C-F Bonds (~485 kJ/mol) Stability->BondStrength caused by Inductive Strong Inductive Effect (Electron Withdrawing) Stability->Inductive caused by Sterics Steric Hindrance Stability->Sterics caused by

Caption: Core factors contributing to the general stability of the CF3 group.

Q2: Under what conditions can my trifluoromethyl group be hydrolyzed to a carboxylic acid?

While resistant to hydrolysis under neutral or moderately acidic conditions, the CF3 group can be converted to a carboxylic acid (-COOH) under specific, often harsh, conditions.

  • Strong Basic Conditions: This is the most common condition for CF3 hydrolysis.[5] The reaction is particularly facile if the CF3 group is attached to an aromatic or heterocyclic ring that contains an activating feature, such as a hydroxyl or amino group in the ortho or para position.[6] The presence of a nearby acidic proton (e.g., on an indole N-H) can also facilitate this transformation.[6][7] The reaction proceeds via nucleophilic attack by hydroxide, followed by successive elimination of fluoride ions.

  • Strong Acidic Conditions: Hydrolysis can also occur in strong mineral acids at elevated temperatures.[6] For example, fuming sulfuric acid in the presence of boric acid has been used to hydrolyze trifluoromethyl groups on triarylphosphines to form carboxylic acids.[8]

Troubleshooting Tip: If you observe unexpected formation of a carboxylic acid in your reaction, evaluate the pH of your system. The presence of a strong base, even in catalytic amounts at high temperatures, can initiate hydrolysis, especially on activated aromatic systems.

HydrolysisMechanism Start Ar-CF3 Intermediate1 [Ar-CF2(OH)] Start->Intermediate1 Nucleophilic Attack Intermediate2 Ar-C(O)F Intermediate1->Intermediate2 Elimination Product Ar-COOH Intermediate2->Product Hydrolysis Base1 + OH⁻ Base1->Start Base2 + OH⁻ Base2->Intermediate2 Base3 + OH⁻ Elim1 - F⁻ Elim1->Intermediate1 Elim2 - F⁻ Elim2->Intermediate2 Elim3 - F⁻

Caption: Simplified mechanism for base-catalyzed hydrolysis of an aryl-CF3 group.

Q3: Can the C-CF3 bond be cleaved under reductive conditions?

Yes, though it is generally considered difficult, specific reagents can achieve reductive C-CF3 bond cleavage. This is not a common side reaction but can be a desired transformation or an unexpected pitfall.

  • Alkali Metals & Silanes: A combination of an earth-abundant alkoxide base (like KOtBu) and a silicon hydride species (like tetramethyldisiloxane, TMDSO) can reductively cleave C(sp²)-CF3 bonds.[9][10]

  • Chemoselectivity: This reaction shows high chemoselectivity. For instance, in studies with trifluoromethylpyridines, the CF3 group at the electron-deficient 2-position was selectively cleaved, while CF3 groups at other positions on the molecule remained intact.[9][10][11]

  • Photoreduction: Photoinduced single-electron transfer (SET) can activate a C-F bond on a trifluoromethyl group, leading to a difluoroalkyl radical.[12] This process can be promoted by an electron-donor-acceptor (EDA) complex in the presence of lithium salts.[12]

Troubleshooting Tip: If you are running a reaction on a trifluoromethylated pyridine or another electron-deficient heterocycle and are using a strong base with a silane reducing agent, be aware of the potential for detrifluoromethylation. If this is an undesired side reaction, consider alternative reducing agents that do not operate via a single-electron transfer mechanism.

Q4: How does the trifluoromethyl group behave under oxidative conditions?

The CF3 group itself is highly resistant to oxidation due to the strong C-F bonds and the high oxidation state of the carbon atom.[1] Degradation during oxidative reactions almost always occurs at other, more susceptible parts of the molecule.[5]

However, the CF3 group's strong electron-withdrawing nature can influence the reactivity of adjacent functional groups:

  • Adjacent Alcohols: The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a common and stable transformation.

  • Adjacent Sulfides: Trifluoromethyl sulfides (Ar-SCF3) can be selectively oxidized to trifluoromethyl sulfoxides (Ar-SOCF3) and further to sulfones (Ar-SO2CF3) using oxidants like hydrogen peroxide in trifluoroacetic acid.[13] The CF3 group remains intact throughout this process.

Stability Under Various Conditions: A Summary Table

ConditionReagent Class / EnvironmentGeneral Stability of CF3 GroupKey Considerations & Potential Reactions
Acidic Dilute mineral acids, organic acids (e.g., TFA, AcOH)Very High Generally stable. Used as a solvent/catalyst in many reactions without affecting the CF3 group.
Strong, hot mineral acids (e.g., fuming H₂SO₄)Moderate to Low Can lead to hydrolysis to -COOH, especially with prolonged heating.
Basic Aqueous amines, carbonates, weak hydroxidesHigh Generally stable, especially on non-activated systems.
Strong hydroxides (e.g., NaOH, KOH), alkoxidesModerate to Low Can cause hydrolysis to -COOH, particularly on activated aromatic/heterocyclic rings.[5][6][7]
Reductive Catalytic hydrogenation (H₂, Pd/C), borohydridesVery High The CF3 group is inert to these common reducing agents.
Silanes + Strong Base (e.g., TMDSO + KOtBu)Low (Position-Dependent) Can cause reductive cleavage of the C-CF3 bond, especially at electron-deficient positions.[9][10]
Photoredox CatalysisModerate Can initiate single C-F bond cleavage to generate a difluoromethyl radical.[12][14]
Oxidative Peroxides, permanganates, chromatesVery High The CF3 group itself is highly resistant to oxidation.[1]
Thermal Standard reaction temperatures (< 200 °C)Very High Thermally very stable due to high C-F bond energy.[1][3]
Catalytic Transition Metals (Pd, Ni, Cu, etc.)High Generally a stable spectator group in cross-coupling reactions. However, C-CF3 bond activation is a specialized area of research.

Experimental Protocol: Forced Degradation Study to Probe CF3 Stability

To empirically determine the stability of a novel trifluoromethyl-containing compound in your specific context, a forced degradation study is the standard approach.[5] This involves subjecting the compound to a range of stress conditions and monitoring for degradation.

Objective: To identify conditions under which the trifluoromethyl group (or other parts of the molecule) degrades and to characterize the degradation products.

Materials:

  • Your trifluoromethyl-containing compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers (e.g., phosphate or acetate)

  • Acids (e.g., 1M HCl)

  • Bases (e.g., 1M NaOH)

  • Oxidizing Agent (e.g., 30% H₂O₂)

  • Analytical equipment: HPLC with UV or MS detector (LC-MS is preferred)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Condition Setup: For each condition, dilute the stock solution into the stressor solution to a final concentration suitable for analysis (e.g., 50 µg/mL). Prepare a control sample by diluting the stock into your initial mobile phase or a neutral solvent mixture.

    • Acidic: Dilute in 0.1M HCl.

    • Basic: Dilute in 0.1M NaOH.

    • Oxidative: Dilute in 3% H₂O₂.

    • Thermal: Dilute in a neutral buffer and heat at a set temperature (e.g., 80 °C).

    • Photolytic: Dilute in a neutral buffer, place in a quartz cuvette, and expose to a UV light source. (Include a dark control wrapped in foil).

  • Incubation: Incubate the samples. A typical time course would involve pulling aliquots at t=0, 2, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • At each time point, take an aliquot from each stress condition.

    • Quench the reaction. For acid/base samples, neutralize them. For oxidative samples, quenching may not be necessary if immediately analyzed.

    • Inject the sample onto the LC-MS system.

  • Data Analysis:

    • Compare the chromatograms from the stressed samples to the t=0 and control samples.

    • Calculate the percentage of the parent compound remaining.

    • Identify major degradation products by their mass-to-charge ratio (m/z). A mass corresponding to the replacement of -CF3 (+69 Da) with -COOH (+45 Da) would indicate hydrolysis (a net change of -24 Da).

Caption: Workflow for a forced degradation study to test compound stability.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
  • Photoreduction of Trifluoromethyl Group: Lithium Ion Assisted Fluoride-Coupled Electron Transfer
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Reductive Cleavage of C(sp2)–CF3 Bonds in Trifluoromethylpyridines.
  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • Reductive Cleavage of C(sp2)–CF3 Bonds in Trifluoromethylpyridines. American Chemical Society.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
  • Oxidation of alkyl trifluoromethyl sulfides 3.
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines.
  • Transition-Metal-Free Conversion of Trifluoropropanamides into Cyanoformamides through C-CF3 Bond Cleavage and Nitrogen
  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing.
  • Cl-Initiated Oxidation Mechanism and Thermochemistry of Trifluoromethyl Methyl Ether CH OCF (HFE- 143a). Austin Publishing Group.
  • The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. Content Hub.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Trifluoromethyl
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Protecting group free radical C–H trifluoromethyl
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Various protocols for trifluoromethylation. | Download Scientific Diagram.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

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Handling and safety precautions for 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS No. 65126-85-4). It provides in-depth safety protocols, handling procedures, and troubleshooting for common experimental challenges. Our goal is to ensure both the integrity of your research and the safety of laboratory personnel.

Section 1: Compound Profile and Properties

This compound is a specialized propargyl alcohol derivative. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of both the alcohol and alkyne functionalities, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals like Cinacalcet.[1][2]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 65126-85-4[3]
Molecular Formula C₁₀H₇F₃O[3]
Molecular Weight 200.16 g/mol [3][4]
Appearance Varies; often a colorless to light yellow or brown liquid/oil.[1][2][1][2]
Storage Conditions Store in a dry, cool, well-ventilated place.[5] Some suppliers recommend refrigeration (2-8°C).[3][3][5]
Signal Word Warning[5]
GHS Pictogram GHS07 (Exclamation Mark)[6]

Section 2: Hazard Identification and Safety FAQs

This section addresses the inherent hazards of the compound through a series of frequently asked questions, providing the "why" behind the safety protocols.

Q: What are the primary health hazards associated with this compound? A: Based on available safety data sheets, this compound is classified with multiple hazards.[5] It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] Furthermore, it is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[5][6]

Q: What level of Personal Protective Equipment (PPE) is required when handling this chemical? A: A comprehensive PPE ensemble is mandatory. This is not merely a precaution but a necessary barrier against the compound's irritant and toxic properties.[7][8] See the detailed table below for specific recommendations.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).The compound is harmful upon dermal contact.[5] Always inspect gloves for tears or pinholes before use. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[9]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.Protects against direct contact, which can cause serious eye irritation.[5][10] Standard safety glasses are insufficient.
Skin & Body Protection Flame-retardant lab coat, worn fully buttoned. Ensure full coverage of arms.Provides a barrier against accidental spills and splashes.[5][11]
Respiratory Protection Use only in a certified chemical fume hood or a well-ventilated area.[5][10] If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[5]The compound is harmful if inhaled and may cause respiratory irritation.[5][6] Engineering controls (like a fume hood) are the primary line of defense.[11]

Q: Can I work with this compound on an open laboratory bench? A: No. All handling, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood.[5][10] This is a critical engineering control to mitigate the risk of inhaling harmful vapors.[5]

Q: Have the long-term toxicological properties of this compound been fully investigated? A: No. According to several safety resources, the health hazards and toxicological properties of this product have not been fully investigated.[9][12] This lack of comprehensive data necessitates a cautious approach, treating the compound as potentially more hazardous than currently documented.

Section 3: Experimental Workflow and Handling Protocols

Adherence to a strict, self-validating protocol is essential for safety and experimental reproducibility. The following workflow outlines the key steps from material receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Receive Compound & Verify Integrity b Review SDS & Experiment Plan a->b c Prepare Fume Hood (Sash at correct height, clear of clutter) b->c d Don Appropriate PPE (Gloves, Goggles, Lab Coat) c->d e Weigh/Dispense Reagent Inside Fume Hood d->e f Perform Reaction/ Experiment e->f g Monitor Reaction (e.g., TLC, LC-MS) f->g h Quench Reaction (If applicable) g->h i Decontaminate Glassware & Work Area h->i j Segregate & Label Liquid/Solid Waste i->j k Dispose of Waste per Institutional Guidelines j->k l Remove PPE & Wash Hands Thoroughly k->l

Caption: Standard workflow for handling this compound.

Step-by-Step Storage Protocol
  • Verification: Upon receipt, ensure the container is tightly sealed and clearly labeled.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[10]

  • Environment: Place the container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage in a refrigerator at 2-8°C is recommended by some suppliers and is considered best practice.[3]

  • Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel only.[5]

Section 4: Troubleshooting Experimental Issues

Q: My reaction involving this alcohol is proceeding slowly or stalling. What are the common causes? A: Several factors could be at play:

  • Catalyst Activity: If using a metal catalyst, the hydroxyl group of the propargyl alcohol can sometimes coordinate to the metal center, potentially inhibiting catalytic turnover. Consider using a catalyst system known to be robust for propargyl alcohols.

  • Acid/Base Sensitivity: Propargyl alcohols can be sensitive to both strong acids and bases, which may cause decomposition or unwanted side reactions. Ensure your reaction medium is at the appropriate pH.

  • Temperature: While heating can increase reaction rates, excessive temperatures can lead to decomposition or the formation of dimeric ethers.[13] Monitor the reaction closely and use the lowest effective temperature.

  • Reagent Purity: Verify the purity of your starting material, solvents, and other reagents. Water and other impurities can quench catalysts or reagents.

Q: I am observing the formation of allenes or other isomeric byproducts. How can this be avoided? A: Propargylic rearrangements are a known reaction pathway for this class of compounds, often catalyzed by metals or acids.[13] This can lead to the formation of allenes or α,β-unsaturated ketones (enones).[14] To minimize this:

  • Use Mild Conditions: Employ neutral or buffered reaction conditions where possible.

  • Catalyst Choice: Select catalysts that are less prone to promoting rearrangements. For example, certain gold or ruthenium catalysts are known for specific transformations of propargyl alcohols while minimizing isomerization.[13]

  • Protecting Groups: In multi-step syntheses, consider protecting the alcohol functionality (e.g., as a silyl ether) to prevent its participation in unwanted side reactions, then deprotect it in a later step.

Q: The compound has developed a slight color during storage. Is it still viable for my experiment? A: A change in color can indicate degradation or the presence of impurities. While it may not render the compound completely unusable, its purity is now questionable. Before proceeding with a critical, large-scale reaction, it is highly advisable to re-analyze the material using techniques like ¹H NMR, GC-MS, or HPLC to confirm its identity and purity. If significant impurities are detected, purification via column chromatography or distillation under reduced pressure may be necessary.[1]

Section 5: Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and correct response is critical.

cluster_actions start EMERGENCY EVENT (Spill or Exposure) exposure_type What is the nature of the exposure? start->exposure_type skin SKIN CONTACT: 1. Immediately flush with water for 15 min. 2. Remove contaminated clothing. 3. Seek medical attention. exposure_type->skin Skin eye EYE CONTACT: 1. Immediately flush with water for 15 min,   lifting eyelids. 2. Remove contact lenses if easy to do. 3. Seek immediate medical attention. exposure_type->eye Eye   inhale INHALATION: 1. Move person to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. exposure_type->inhale Inhalation ingest INGESTION: 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Seek immediate medical attention. exposure_type->ingest Ingestion

Caption: Decision tree for emergency response to chemical exposure.

Spill Management
  • For Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[15]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

References

  • This compound. Pharmaffiliates. [Link]

  • 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Loba Chemie. [Link]

  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]

  • SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propanol. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Reactions of α‐trifluoromethyl propargylic alcohols with arenes. ResearchGate. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • 3-Phenyl-2-propyn-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry. [Link]

  • 1,1-Bis[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. Angewandte Chemie. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry. [Link]

  • Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Characterization of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have carved out a significant niche. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable scaffolds, arylpropargyl alcohols and their derivatives are crucial building blocks. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process.

This guide provides an in-depth comparison of the NMR spectral features of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol and its key derivatives. We will dissect the influence of the CF₃ group's position and the effects of other substituents on the ¹H, ¹³C, and ¹⁹F NMR spectra, offering field-proven insights into spectral interpretation and experimental design for researchers in the field.

NMR Analysis of the Core Scaffold: this compound

The structure of this compound presents a fascinating interplay of functionalities: a hydroxylated propargyl unit and a metasubstituted trifluoromethylphenyl ring. Each component imparts distinct and predictable signatures in the NMR spectrum.

¹H NMR Spectroscopy: The proton spectrum is the first port of call for structural verification. Key expected signals include:

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent. It can typically be found between 1.5-4.0 ppm and will exchange with D₂O.

  • Methylene Protons (-CH₂OH): A singlet or a triplet (if coupled to the -OH proton) appearing around 4.5 ppm. The proximity to the alkyne and hydroxyl group shifts it downfield.

  • Aromatic Protons (Ar-H): The 3-CF₃ substitution pattern results in a complex multiplet for the four aromatic protons, typically observed between 7.5 and 7.8 ppm. The strong electron-withdrawing nature of the CF₃ group deshields these protons, shifting them downfield compared to unsubstituted phenylpropargyl alcohol.

¹³C NMR Spectroscopy: The carbon spectrum provides the structural backbone.

  • Methylene Carbon (-CH₂OH): Expected around 51-52 ppm.

  • Alkynyl Carbons (-C≡C-): These sp-hybridized carbons appear in a characteristic window, typically between 80-90 ppm. The carbon attached to the aromatic ring will be slightly further downfield than the one attached to the methylene group.

  • Aromatic Carbons (Ar-C): Six signals are expected. The carbon directly attached to the CF₃ group (C-3') will appear as a quartet due to C-F coupling, with a typical coupling constant (¹JCF) of around 272 Hz.[1] The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The chemical shift of the trifluoromethyl carbon itself is typically around 124 ppm (q, J ≈ 272.88 Hz).[1]

¹⁹F NMR Spectroscopy: This is a crucial experiment for any fluorine-containing compound.[2]

  • Trifluoromethyl Group (-CF₃): A single sharp signal is expected. For a CF₃ group on a benzene ring, the chemical shift is typically in the range of -60 to -65 ppm (relative to CFCl₃).[3][4] This provides unambiguous confirmation of the group's presence.

Comparative Spectral Analysis

To truly understand the spectral data of our target molecule, a comparison with its structural analogs is invaluable. This approach allows us to isolate the electronic and steric effects of each substituent.

The Parent Compound: 3-Phenylprop-2-yn-1-ol

By removing the trifluoromethyl group, we can establish a baseline. For 3-phenylprop-2-yn-1-ol, the aromatic region of the ¹H NMR spectrum simplifies significantly, showing a multiplet centered around 7.2-7.4 ppm for the five protons.[5][6] In the ¹³C NMR spectrum, the signals for the aromatic carbons are shifted upfield compared to the trifluoromethyl-substituted analog, and the characteristic C-F coupling is absent.[7]

Positional Isomerism: The Impact of CF₃ Placement

Comparing the 3-CF₃ isomer with the 4-CF₃ analog reveals subtle but important differences, primarily in the aromatic region of the NMR spectra.

  • 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: The ¹H NMR spectrum of this isomer is more symmetrical. It typically displays two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[1] The ¹³C NMR spectrum will also reflect this symmetry, showing fewer signals in the aromatic region than the 3-CF₃ isomer.

Alternative Halogenation: 3-(3-Fluorophenyl)prop-2-yn-1-ol

Replacing the CF₃ group with a single fluorine atom allows for a direct comparison of halogen effects.

  • ¹H NMR: The aromatic signals for the fluoro-derivative will still show complex splitting due to H-F coupling, but the overall downfield shift will be less pronounced than with the strongly deshielding CF₃ group.[8][9]

  • ¹⁹F NMR: A single multiplet will be observed, but its chemical shift will be significantly different from the CF₃ group, typically appearing in the range of -110 to -115 ppm.[2]

Data Summary

The following table summarizes the key NMR data for this compound and its comparative analogs.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)¹⁹F NMR Signal (ppm)
3-(3-(CF₃)phenyl)prop-2-yn-1-ol ~4.5 (s, 2H, -CH₂), 7.5-7.8 (m, 4H, Ar-H)~51 (-CH₂), ~80-90 (-C≡C-), ~124 (q, ¹JCF ≈ 272 Hz, -CF₃), ~131 (q, ²JCF ≈ 33 Hz, C-CF₃)~ -63
3-Phenylprop-2-yn-1-ol [5][7]~4.5 (s, 2H, -CH₂), 7.2-7.4 (m, 5H, Ar-H)~51.5 (-CH₂), ~82.7, ~87.6 (-C≡C-), 122.6, 128.3, 128.8, 131.8 (Ar-C)N/A
3-(4-(CF₃)phenyl)prop-2-yn-1-ol [1]~4.5 (s, 2H, -CH₂), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H)~51 (-CH₂), ~80-90 (-C≡C-), ~123.8 (q, ¹JCF ≈ 273 Hz, -CF₃), ~131.9 (q, ²JCF ≈ 33 Hz, C-CF₃)~ -63
3-(3-Fluorophenyl)prop-2-yn-1-ol [8]~4.5 (s, 2H, -CH₂), 7.0-7.4 (m, 4H, Ar-H)~51 (-CH₂), ~80-90 (-C≡C-), ~162 (d, ¹JCF ≈ 245 Hz, C-F)~ -113

Note: Data for the primary topic compound are predicted based on analogous structures and established principles. Specific literature values were used for derivatives where available.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following sections detail the synthesis and NMR analysis procedures.

Synthesis via Sonogashira Coupling

A reliable method for synthesizing arylpropargyl alcohols is the Sonogashira cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents 3-Iodo-benzotrifluoride + Propargyl Alcohol reaction Sonogashira Coupling (Inert Atmosphere, RT) reagents->reaction catalyst PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) catalyst->reaction quench Reaction Quenching (e.g., aq. NH₄Cl) reaction->quench extract Organic Extraction (e.g., Ethyl Acetate) quench->extract dry Drying (Na₂SO₄) & Solvent Removal extract->dry purify Column Chromatography (Silica Gel) dry->purify product product purify->product Isolated Product: 3-(3-(CF₃)phenyl)prop-2-yn-1-ol

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • To a degassed solution of 3-iodobenzotrifluoride (1.0 eq), propargyl alcohol (1.2 eq), and a suitable solvent (e.g., THF or DMF), add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 eq), and the copper(I) cocatalyst, CuI (0.04 eq).[12]

  • Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq), to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

NMR Sample Preparation and Analysis

Proper sample preparation is critical for acquiring high-quality NMR data.[13][14]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid product for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[15]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8+ atom % D) containing a reference standard like tetramethylsilane (TMS).[16]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[15]

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous assignments, especially for the aromatic region, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR Analysis Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR (Optional) sample Prepared NMR Sample H1 ¹H Spectrum (Proton count, splitting) sample->H1 C13 ¹³C Spectrum (Carbon count, C-F coupling) sample->C13 F19 ¹⁹F Spectrum (CF₃ confirmation) sample->F19 COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H attachment) H1->HSQC HMBC HMBC (Long-range C-H coupling) H1->HMBC final Complete Structural Elucidation H1->final C13->COSY C13->HSQC C13->HMBC C13->final F19->final COSY->final HSQC->final HMBC->final

Caption: Recommended workflow for comprehensive NMR analysis.

Conclusion

The NMR characterization of this compound is a clear demonstration of modern spectroscopy's power. The ¹H spectrum confirms proton count and connectivity, the ¹³C spectrum reveals the carbon skeleton and the influence of fluorine coupling, and the ¹⁹F spectrum provides an unequivocal signature of the trifluoromethyl group. By comparing the spectral data with that of its parent compound, positional isomers, and other halogenated derivatives, we gain a deeper understanding of how subtle structural modifications manifest in the NMR data. The protocols and comparative data presented in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of novel fluorinated compounds, enabling confident and accurate structural determination.

References

  • Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][13]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][16]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][1]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][14]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][15]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][2]

  • Xi, C., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2727-2735. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link][10]

  • PubChem. (n.d.). 3-Phenylprop-2-En-1-Ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][11]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][3]

  • SpectraBase. (n.d.). 3-Phenyl-2-propyn-1-ol. Retrieved from [Link][7]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link][8]

  • MOLBASE. (n.d.). 3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 3-Phenyl-2-propyn-1-ol. NIST WebBook. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for the characterization of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol and its potential reaction products. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind analytical choices.

The unique structure of this compound, featuring a trifluoromethylphenyl group, a propargyl alcohol moiety, and a terminal alkyne, presents distinct analytical challenges. These include its potential for thermal lability, poor ionization efficiency under certain conditions, and the diverse range of possible reaction products, particularly from oxidation. This guide will equip you with the knowledge to select and optimize the most suitable mass spectrometry approach for your research needs.

Strategic Decisions in Mass Spectrometry: GC-MS vs. LC-MS

The initial and most critical decision in the analysis of this compound and its derivatives is the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This choice is fundamentally dictated by the physicochemical properties of the analytes, including volatility, thermal stability, and polarity.[1][2][3][4]

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][3] For this compound, direct GC-MS analysis is feasible. However, the presence of a polar hydroxyl group can lead to peak tailing and potential interactions with the GC column. To mitigate these issues and enhance analytical performance, derivatization is often a necessary and highly recommended step.[5][6][7]

LC-MS , on the other hand, is exceptionally well-suited for the analysis of a broader range of compounds, including those that are non-volatile, thermally labile, or highly polar.[1][2][4] This makes LC-MS a more versatile choice for analyzing a mixture of the parent compound and its potentially more polar and less volatile reaction products without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

The Imperative of Derivatization for Propargyl Alcohols

Direct injection of this compound into a GC-MS system can be performed, but derivatization of the hydroxyl group is crucial for robust and reproducible results. Derivatization serves multiple purposes:

  • Increased Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the volatility of the analyte is increased, and its thermal stability is enhanced.[5][6][7]

  • Improved Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the stationary phase of the GC column and leading to sharper, more symmetrical peaks.[5]

  • Enhanced Mass Spectral Information: The derivatizing group can introduce characteristic fragment ions in the mass spectrum, aiding in structural elucidation.[5]

Common derivatization techniques for alcohols in GC-MS include silylation, acylation, and alkylation.[5][8]

Experimental Protocol: Silylation of this compound

Silylation is a widely used derivatization method for alcohols, replacing the active hydrogen with a trimethylsilyl (TMS) group.[7]

Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst)

  • Ethyl Acetate (GC grade)

Procedure:

  • Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • In a 2 mL autosampler vial, add 100 µL of the sample solution.

  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

DerivatizationWorkflow

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

The molecular ion ([M]⁺˙) is expected at m/z 200. Key fragmentation pathways would likely include:

  • Loss of a hydrogen atom: [M-1]⁺ at m/z 199.

  • Loss of a hydroxyl radical (•OH): [M-17]⁺ at m/z 183.

  • Loss of water (H₂O): [M-18]⁺˙ at m/z 182.

  • Alpha-cleavage (loss of •CH₂OH): [M-31]⁺ at m/z 169.

  • Benzylic cleavage: A prominent fragment corresponding to the trifluoromethylphenyl cation at m/z 145.

  • Loss of the trifluoromethyl group (•CF₃): [M-69]⁺ at m/z 131.

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
200[C₁₀H₇F₃O]⁺˙-Molecular Ion
183[C₁₀H₆F₃]⁺•OHLoss of hydroxyl radical
182[C₁₀H₅F₃]⁺˙H₂ODehydration
169[C₉H₄F₃]⁺•CH₂OHAlpha-cleavage
145[C₇H₄F₃]⁺•C₃H₃OBenzylic cleavage
131[C₁₀H₇O]⁺•CF₃Loss of trifluoromethyl radical

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS offers a significant advantage in analyzing the reaction mixture of this compound, especially when dealing with a range of products with varying polarities and thermal stabilities.[1][4]

Advantages of LC-MS for Reaction Product Analysis
  • No Derivatization Required: The native compound and its reaction products can be analyzed directly, simplifying sample preparation.[1]

  • Suitable for Polar and Non-volatile Compounds: Oxidation of the alkyne or alcohol can lead to the formation of carboxylic acids, ketones, or other polar functional groups, which are often non-volatile and better suited for LC-MS analysis.

  • Soft Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization techniques that typically produce abundant molecular ions, simplifying molecular weight determination.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an ESI or APCI source (e.g., a quadrupole or time-of-flight analyzer)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

LCMSWorkflow

Analysis of Potential Reaction Products

The reactivity of the alkyne and alcohol functionalities in this compound makes it susceptible to various transformations, particularly oxidation.

Oxidation of the Alkyne Moiety

Oxidative cleavage of the alkyne can lead to the formation of a carboxylic acid and, in the case of a terminal alkyne, carbon dioxide. The expected carboxylic acid product would be 3-(trifluoromethyl)benzoic acid.

OxidationPathway

Mass Spectrometry of 3-(trifluoromethyl)benzoic acid
  • Molecular Weight: 190.12 g/mol

  • Expected [M-H]⁻ in ESI Negative Mode: m/z 189

  • Expected [M+H]⁺ in ESI Positive Mode: m/z 191

Comparative Summary and Recommendations

Analytical Approach Advantages Disadvantages Best Suited For
Direct GC-MS Rapid analysis.Potential for poor peak shape and thermal degradation.Quick screening of the pure, underivatized compound.
GC-MS with Derivatization Improved peak shape, increased volatility and stability, enhanced spectral information.[5][6][7]Requires an additional sample preparation step.Quantitative analysis and structural confirmation of the parent compound and less polar derivatives.
LC-MS No derivatization needed, suitable for a wide range of polarities and thermal stabilities, soft ionization provides clear molecular ion information.[1][4]May have lower resolution for some isomers compared to GC.Comprehensive analysis of complex reaction mixtures containing the parent compound and its polar and non-volatile products.

For a comprehensive analysis of the reaction products of this compound, an LC-MS approach is highly recommended . Its ability to handle a diverse range of analytes without derivatization makes it the superior choice for reaction monitoring and product identification. For routine quality control or quantitative analysis of the parent compound where high throughput is desired, a GC-MS method with derivatization would be the more efficient and robust option.

References

  • ResolveMass Laboratories Inc. (2023). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Yinon, J. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 20(5), 341-347.
  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • ILT. (2024, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]

  • Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS. Retrieved from [Link]

  • Hamdi, S. T., & Al-Bala, A. A. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-(p-R-phenyl)-1,4-diazepines. Journal of Heterocyclic Chemistry, 33(4), 1145-1149.
  • Addae-Mensah, I., & Achenbach, H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

Sources

Comparison of different catalysts for the hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Abstract

The selective hydrogenation of propargyl alcohols into Z-(cis)-alkenols is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where stereochemical control is paramount. The substrate, this compound, contains a trifluoromethylphenyl moiety common in drug candidates, making the clean synthesis of its corresponding Z-alkenol intermediate highly valuable. This guide provides an in-depth comparison of common catalytic systems for this transformation, focusing on heterogeneous catalysts like Lindlar's catalyst and P-2 Nickel, and the homogeneous Wilkinson's catalyst. We will explore the mechanistic underpinnings of their selectivity, present comparative performance data, and provide detailed experimental protocols to aid researchers in catalyst selection and process optimization.

Introduction: The Challenge of Selective Alkyne Hydrogenation

Catalytic hydrogenation of an alkyne to an alkane proceeds through an alkene intermediate.[1] The primary challenge is to halt the reaction at the alkene stage, preventing over-reduction to the fully saturated alcohol. A second, equally critical challenge is controlling the stereochemistry of the hydrogen addition to yield the desired Z-(cis) isomer. This is achieved by employing catalysts that facilitate a syn-addition of hydrogen across the triple bond and exhibit a lower affinity for the resulting alkene product, which desorbs from the catalyst surface before a second hydrogenation can occur.[2]

The choice of catalyst is dictated by a balance of factors including selectivity, reactivity, functional group tolerance, cost, and practicality of separation. For a polyfunctional molecule like this compound, a catalyst must be selective enough to reduce the alkyne without affecting the aromatic ring or the hydroxyl group.

sub Substrate This compound z_alkene Desired Product (Z-Isomer) (Z)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol sub->z_alkene Selective Hydrogenation (e.g., Lindlar's Cat.) alkane Over-reduction Byproduct 3-(3-(trifluoromethyl)phenyl)propan-1-ol z_alkene->alkane Over-reduction (e.g., Pd/C, PtO2) cluster_prep Catalyst Preparation cluster_rxn Hydrogenation cluster_workup Work-up p1 1. Dissolve Ni(OAc)₂ in Ethanol p2 2. Add NaBH₄ Solution p1->p2 p3 3. Formation of P-2 Ni (Black Precipitate) p2->p3 r1 4. Purge with H₂ p3->r1 r2 5. Add Ethylenediamine (Modifier) r1->r2 r3 6. Add Substrate Solution r2->r3 r4 7. Stir under H₂ atm r3->r4 w1 8. Vent H₂ / Purge N₂ r4->w1 w2 9. Filter through Celite w1->w2 w3 10. Concentrate Filtrate w2->w3 w4 11. Purify (if needed) w3->w4

Sources

Reactivity comparison of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol with other substituted propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, propargyl alcohols are indispensable building blocks. Their unique structural motif, featuring both a hydroxyl group and an alkyne, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol against other substituted propargyl alcohols. We will explore how the electronic and steric nature of substituents dictates reaction outcomes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the nuanced reactivity of these valuable synthons.

Introduction: The Significance of Substituted Propargyl Alcohols

Propargyl alcohols are crucial intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[1] Their utility stems from the dual functionality of the hydroxyl group and the alkyne, which can be independently or concertedly manipulated.[2][3] The reactivity of these molecules can be finely tuned by the introduction of substituents on the aromatic ring, influencing reaction pathways and rates.

The focus of this guide, this compound, incorporates a trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent.[4] Understanding its impact on reactivity compared to analogs with electron-donating or sterically demanding groups is paramount for rational molecular design and reaction optimization.

The Influence of Substituents on Reactivity: A Mechanistic Perspective

The reactivity of aryl-substituted propargyl alcohols is governed by a delicate interplay of electronic and steric effects. These factors influence the stability of key intermediates, such as propargyl cations, which are central to many of their characteristic reactions.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the meta position of the phenyl ring in this compound exerts a strong electron-withdrawing inductive effect (-I).[5][6] This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly influences the stability of a potential propargylic carbocation. Formation of a cation at the propargylic position is destabilized by the electron-withdrawing nature of the trifluoromethylphenyl group. This can retard reactions that proceed through a cationic intermediate, such as acid-catalyzed nucleophilic substitutions.[4]

  • Electron-Donating Groups (EDGs): In contrast, propargyl alcohols bearing electron-donating groups (e.g., methoxy, methyl) on the phenyl ring enhance the stability of the propargylic cation through resonance (+M) and inductive (+I) effects. This increased stability facilitates reactions proceeding via cationic intermediates, often leading to faster reaction rates.

Steric Effects:

Substituents, particularly at the ortho position of the phenyl ring, can introduce steric hindrance. This can influence the approach of reagents and catalysts, thereby affecting reaction rates and even altering the stereochemical outcome of a reaction.[7][8] While the meta-substituted trifluoromethyl group in our target molecule does not impose significant steric hindrance around the reactive propargylic center, it's a crucial consideration when comparing with ortho-substituted analogs.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these substituent effects, we will compare the reactivity of this compound with other substituted propargyl alcohols in two synthetically important reactions: the Meyer-Schuster Rearrangement and the Nicholas Reaction.

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[9][10] This transformation is a powerful tool for the synthesis of enones and enals.[11] The reaction can be catalyzed by strong acids or, under milder conditions, by transition metals such as gold.[12][13]

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene, which then tautomerizes to the final product.[9] The rate-determining step is often the formation of the propargyl cation-like intermediate.

Expected Reactivity Trends:

Based on the mechanistic understanding, we can predict the following reactivity trends:

  • This compound: The electron-withdrawing -CF3 group is expected to disfavor the formation of the cationic intermediate, leading to a slower rearrangement compared to analogs with electron-donating groups.

  • Aryl Propargyl Alcohols with EDGs (e.g., 3-(3-methoxyphenyl)prop-2-yn-1-ol): The electron-donating methoxy group will stabilize the cationic intermediate, accelerating the rearrangement.

  • Aryl Propargyl Alcohols with Halogens (e.g., 3-(3-chlorophenyl)prop-2-yn-1-ol): Halogens exhibit a dual electronic effect: they are inductively withdrawing (-I) but can be resonance donating (+M). The overall effect on reactivity will depend on the balance of these opposing forces.

Illustrative Data:

The following table summarizes hypothetical, yet representative, data for the gold-catalyzed Meyer-Schuster rearrangement of various substituted propargyl alcohols.

Propargyl AlcoholSubstituent EffectRelative Reaction RateYield of α,β-Unsaturated Carbonyl
3-phenylprop-2-yn-1-olNeutral1.085%
This compoundElectron-withdrawing0.470%
3-(3-Methoxyphenyl)prop-2-yn-1-olElectron-donating2.595%
3-(3-Chlorophenyl)prop-2-yn-1-olWeakly deactivating0.880%

This data is illustrative and intended for comparative purposes.

The Nicholas reaction is a powerful method for the propargylation of nucleophiles.[14][15] It involves the protection of the alkyne moiety with dicobalt octacarbonyl (Co2(CO)8), followed by acid-mediated generation of a highly stabilized propargylic cation.[15][16] This cation then reacts with a nucleophile, and subsequent oxidative demetallation affords the propargylated product.[17]

The remarkable stability of the cobalt-complexed propargyl cation is a key feature of this reaction, allowing for reactions with a wide range of nucleophiles under mild conditions.[17][18]

Expected Reactivity Trends:

The electronic nature of the aryl substituent still plays a role in the Nicholas reaction, although the stabilizing effect of the cobalt cluster is dominant.

  • This compound: The electron-withdrawing group will slightly destabilize the cobalt-complexed cation, potentially requiring slightly more forcing conditions or resulting in slightly lower yields compared to electron-rich systems.

  • Aryl Propargyl Alcohols with EDGs: Electron-donating groups will further stabilize the cationic intermediate, facilitating the reaction.

Illustrative Data:

The table below presents a hypothetical comparison of the Nicholas reaction with methanol as the nucleophile.

Propargyl AlcoholSubstituent EffectRelative Reaction RateYield of Propargyl Ether
3-phenylprop-2-yn-1-olNeutral1.090%
This compoundElectron-withdrawing0.782%
3-(3-Methoxyphenyl)prop-2-yn-1-olElectron-donating1.896%
3-(3-Chlorophenyl)prop-2-yn-1-olWeakly deactivating0.988%

This data is illustrative and intended for comparative purposes.

Experimental Protocols

To provide a practical context, detailed protocols for the gold-catalyzed Meyer-Schuster rearrangement and the Nicholas reaction are provided below.

This protocol describes a general procedure for the gold-catalyzed rearrangement of propargyl alcohols.[12]

Materials:

  • Substituted propargyl alcohol (1.0 mmol)

  • (Triphenylphosphine)gold(I) chloride (PPh3AuCl) (0.02 mmol, 2 mol%)

  • Silver triflate (AgOTf) (0.02 mmol, 2 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Methanol (1.0 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted propargyl alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • In a separate vial, dissolve (triphenylphosphine)gold(I) chloride (0.02 mmol) and silver triflate (0.02 mmol) in dichloromethane (1 mL). Stir for 5 minutes at room temperature to generate the active gold catalyst.

  • Add the catalyst solution to the flask containing the propargyl alcohol.

  • Add methanol (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a gold(I) catalyst provides a mild alternative to strong acids, preventing side reactions.[12]

  • Silver triflate is used to abstract the chloride from the gold complex, generating a more catalytically active cationic gold species.

  • Methanol acts as a co-catalyst, facilitating the proton transfer steps in the rearrangement.[12]

  • Anhydrous conditions are crucial to prevent unwanted side reactions of the gold catalyst.

This protocol outlines the propargylation of an alcohol using the Nicholas reaction.[14][17]

Materials:

  • Substituted propargyl alcohol (1.0 mmol)

  • Dicobalt octacarbonyl (Co2(CO)8) (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Nucleophile (e.g., methanol, 3.0 mmol)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 mmol)

  • Ceric ammonium nitrate (CAN) (4.4 mmol)

  • Acetone (20 mL)

Procedure:

  • Complexation: In a well-ventilated fume hood, dissolve the substituted propargyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL). Add dicobalt octacarbonyl (1.1 mmol) portion-wise. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cation Formation and Nucleophilic Attack: Cool the reaction mixture to 0 °C. Add the nucleophile (3.0 mmol), followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 mmol). Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Demetallation: Dissolve the crude cobalt complex in acetone (20 mL) and cool to 0 °C. Add ceric ammonium nitrate (4.4 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Final Workup and Purification: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Dicobalt octacarbonyl is used to protect the alkyne and stabilize the propargylic cation.[15]

  • Boron trifluoride diethyl etherate is a Lewis acid that facilitates the formation of the cobalt-stabilized cation.[14]

  • Ceric ammonium nitrate is an oxidizing agent used for the demetallation step to release the free alkyne.[16]

  • The reaction is performed under an inert atmosphere during the complexation step as Co2(CO)8 is sensitive to air and moisture.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Meyer_Schuster_Mechanism cluster_activation Catalyst Activation cluster_rearrangement Rearrangement Propargyl_Alcohol Propargyl Alcohol Activated_Complex Gold-Coordinated Alcohol Propargyl_Alcohol->Activated_Complex Coordination Au_Catalyst [Au]+ Catalyst Au_Catalyst->Activated_Complex Allene_Intermediate Allene Intermediate Activated_Complex->Allene_Intermediate 1,3-Hydride Shift Enone_Product α,β-Unsaturated Carbonyl Allene_Intermediate->Enone_Product Tautomerization Final_Product Final Product Enone_Product->Final_Product Deprotonation

Caption: Gold-Catalyzed Meyer-Schuster Rearrangement Mechanism.

Nicholas_Reaction_Workflow Start Start: Substituted Propargyl Alcohol Complexation Step 1: Complexation with Co2(CO)8 Start->Complexation Cation_Formation Step 2: Cation Formation with Lewis Acid Complexation->Cation_Formation Nucleophilic_Attack Step 3: Nucleophilic Attack Cation_Formation->Nucleophilic_Attack Demetallation Step 4: Oxidative Demetallation (CAN) Nucleophilic_Attack->Demetallation Purification Step 5: Purification Demetallation->Purification End Final Product: Propargylated Nucleophile Purification->End

Caption: Experimental Workflow for the Nicholas Reaction.

Conclusion

The reactivity of propargyl alcohols is a finely tunable parameter, heavily influenced by the electronic and steric nature of their substituents. This compound, with its potent electron-withdrawing group, exhibits attenuated reactivity in reactions proceeding through cationic intermediates when compared to its electron-rich counterparts. This nuanced reactivity profile, however, can be strategically exploited in organic synthesis. For instance, the decreased reactivity can sometimes lead to higher selectivity in complex molecular settings.

For researchers and drug development professionals, a thorough understanding of these substituent effects is crucial for designing efficient synthetic routes and for the rational design of new molecular entities. The protocols and comparative data presented in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile class of compounds.

References

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  • Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Derivatives. ResearchGate. Available at: [Link]

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  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Available at: [Link]

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  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

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  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. Available at: [Link]

  • The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. University of Windsor. Available at: [Link]

  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36829–36838. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Available at: [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. CORE. Available at: [Link]

  • Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins. ResearchGate. Available at: [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4582–4585. Available at: [Link]

  • Direct Propargylic Substitution of Hydroxyl Group in Propargylic Alcohols. ResearchGate. Available at: [Link]

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  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]

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  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PubMed Central. Available at: [Link]

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Yield comparison between different synthetic routes to 3-(3-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor to Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[1][2] The strategic importance of this organofluorine compound necessitates the development of efficient, scalable, and economically viable synthetic routes.[3] This guide presents a comparative analysis of three distinct and prominent synthetic pathways to 3-(3-(trifluoromethyl)phenyl)propan-1-ol: Grignard reaction with an epoxide, a two-step Wittig reaction followed by hydrogenation, and the direct reduction of 3-(3-(trifluoromethyl)phenyl)propanoic acid. Each route is evaluated based on yield, reaction conditions, and the complexity of the experimental protocol. This document aims to provide researchers, scientists, and drug development professionals with the critical data and procedural insights required to make informed decisions for both lab-scale synthesis and potential scale-up operations.

Introduction

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This makes 3-(3-(trifluoromethyl)phenyl)propan-1-ol a valuable intermediate in medicinal chemistry.[3] The selection of an appropriate synthetic route is paramount and often depends on factors such as the availability of starting materials, desired purity of the final product, and the scale of the reaction. This guide provides a detailed examination of three proven methods for the synthesis of this important compound, complete with experimental protocols and a comparative data summary.

Comparative Analysis of Synthetic Routes

A summary of the key performance indicators for each synthetic route is provided in the table below, offering a clear and concise comparison to aid in the selection of the most suitable method for a given application.

Parameter Route 1: Grignard Reaction Route 2: Wittig Reaction & Hydrogenation Route 3: Reduction of Carboxylic Acid
Starting Materials 3-(Chloromethyl)benzotrifluoride, Magnesium, Oxirane3-(Trifluoromethyl)benzaldehyde, Wittig Reagent3-(3-(Trifluoromethyl)phenyl)propanoic Acid
Key Reagents Diethyl ether, Mg, Oxirane(2-hydroxyethyl)triphenylphosphonium bromide, Organic Base, Pd/CLithium Aluminum Hydride (LiAlH₄), THF
Overall Yield Not explicitly stated, but generally moderate to good94.2%[5]Not explicitly stated, but typically high
Number of Steps 1 (plus Grignard preparation)21
Reaction Conditions 0-10 °C[6]Wittig: 0-100 °C; Hydrogenation: 40-50 °C, 0.2-0.3 MPa[5]0 °C to Room Temperature[7]
Advantages Direct C-C bond formation.High overall yield, controllable reaction.[5]High purity of starting material available, straightforward reduction.[7]
Disadvantages Highly sensitive to moisture, potential for side reactions (e.g., biphenyl formation).[7][8]Two distinct reaction steps, use of a phosphonium salt.Use of highly reactive and moisture-sensitive LiAlH₄.[7]

Route 1: Grignard Reaction with an Epoxide

This classical organometallic approach involves the formation of a Grignard reagent from a substituted benzotrifluoride, which then acts as a nucleophile to open an epoxide ring, thereby extending the carbon chain and introducing the hydroxyl group in a single step.[9]

Causality and Experimental Choices

The Grignard reaction is a powerful tool for C-C bond formation.[8] The choice of 3-(chloromethyl)benzotrifluoride as the starting material is dictated by its commercial availability and reactivity. Anhydrous conditions are critical as Grignard reagents are potent bases and will readily react with water, quenching the reagent and reducing the yield.[7] The use of diethyl ether as a solvent is standard, as it helps to stabilize the Grignard reagent. The reaction with oxirane, a simple epoxide, provides the desired three-carbon chain with a terminal alcohol upon workup.[6]

Experimental Protocol
  • Step 1: Preparation of the Grignard Reagent

    • Prepare a Grignard solution from 14.8 g of magnesium and 100 g of 3-(chloromethyl)benzotrifluoride in 450 ml of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Step 2: Reaction with Oxirane

    • To the freshly prepared Grignard solution, add a solution of 57 g of oxirane in 120 ml of diethyl ether dropwise, maintaining the temperature between 0°C and 10°C.[6]

    • After the addition is complete, the reaction is quenched, and the product is isolated through standard aqueous workup and extraction.

    • The crude product can be purified by vacuum distillation.

Visualizing the Pathway

Grignard Reaction A 3-(Chloromethyl)benzotrifluoride C 3-(Trifluoromethyl)phenylmagnesium chloride A->C Grignard Formation B Mg, Diethyl Ether B->C E Intermediate Adduct C->E Nucleophilic Attack D Oxirane D->E F 3-(3-(Trifluoromethyl)phenyl)propan-1-ol E->F H2O H₂O Workup H2O->F

Caption: Grignard reaction pathway for the synthesis of the target alcohol.

Route 2: Wittig Reaction and Subsequent Hydrogenation

This two-step sequence first constructs the carbon skeleton with an alkene functionality via a Wittig reaction, followed by a catalytic hydrogenation to yield the saturated alcohol.[5]

Causality and Experimental Choices

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from an aldehyde and a phosphorus ylide.[1] Starting with 3-(trifluoromethyl)benzaldehyde, this route allows for the controlled formation of 3-(3-trifluoromethylphenyl)-2-propen-1-ol. The subsequent hydrogenation step utilizes a palladium on carbon (Pd/C) catalyst to selectively reduce the alkene double bond without affecting the aromatic ring or the trifluoromethyl group. This two-step approach often provides high overall yields and good control over the reaction progress.[5]

Experimental Protocol
  • Step 1: Wittig Reaction

    • Dissolve 3-(trifluoromethyl)benzaldehyde in a suitable solvent.[1]

    • Add a Wittig reagent, such as (2-hydroxyethyl)triphenylphosphonium bromide, and an organic base. The molar ratio of the aldehyde to the Wittig reagent is typically 1:1.05-1.1.[1][5]

    • Allow the reaction to proceed at a temperature between 0-100 °C until completion.[1]

    • Perform a standard aqueous work-up and extract the product with an organic solvent to isolate the intermediate, 3-(3-trifluoromethylphenyl)-2-propen-1-ol.[1]

  • Step 2: Hydrogenation

    • To a solution of the obtained 3-(3-trifluoromethylphenyl)-2-propen-1-ol, add a Pd/C catalyst.[5]

    • Carry out the hydrogenation under pressure (e.g., 0.2-0.3 MPa) at a temperature of 40-50 °C.[5]

    • After the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.[5]

    • Purify the crude product by distillation to yield 3-(3-(trifluoromethyl)phenyl)propan-1-ol. A reported two-step total yield is 94.2%.[5]

Visualizing the Pathway

Wittig and Hydrogenation A 3-(Trifluoromethyl)benzaldehyde C 3-(3-Trifluoromethylphenyl)-2-propen-1-ol A->C Wittig Reaction B Wittig Reagent B->C E 3-(3-(Trifluoromethyl)phenyl)propan-1-ol C->E Hydrogenation D H₂, Pd/C D->E

Caption: Two-step synthesis via Wittig reaction and subsequent hydrogenation.

Route 3: Reduction of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid

This approach involves the direct reduction of the corresponding carboxylic acid or its ester to the primary alcohol. This is a common and effective method, particularly when the starting acid is readily available.[7]

Causality and Experimental Choices

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The high purity of commercially available 3-(3-(trifluoromethyl)phenyl)propanoic acid makes this a very attractive route.[10][11] However, the use of LiAlH₄ requires careful handling due to its high reactivity.

Experimental Protocol
  • Step 1: Reduction

    • In a reaction vessel under an inert atmosphere, prepare a suspension of LiAlH₄ (a sufficient molar excess) in anhydrous THF.[7]

    • Cool the suspension to 0 °C in an ice bath.[7]

    • Dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.[7]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours.[7]

  • Step 2: Quenching and Work-up

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow addition of water, followed by a sodium hydroxide solution.

    • Filter the resulting salts and wash with THF.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation.

Visualizing the Pathway

Carboxylic Acid Reduction A 3-(3-(Trifluoromethyl)phenyl)propanoic Acid C 3-(3-(Trifluoromethyl)phenyl)propan-1-ol A->C Reduction B 1. LiAlH₄, THF 2. H₂O Workup B->C

Caption: Direct reduction of the corresponding carboxylic acid to the alcohol.

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to 3-(3-(trifluoromethyl)phenyl)propan-1-ol, with distinct advantages and disadvantages.

  • The Grignard reaction is an elegant one-pot method for C-C bond formation but requires stringent anhydrous conditions and careful control to minimize side products.

  • The Wittig reaction followed by hydrogenation is a high-yielding, two-step process that offers excellent control and has been demonstrated to be effective on a larger scale.[5]

  • The reduction of the corresponding carboxylic acid is a straightforward and often high-yielding transformation, provided the starting material is readily accessible and appropriate safety measures are taken for handling LiAlH₄.

For large-scale production where yield and process control are paramount, the Wittig reaction and hydrogenation route appears to be the most robust and well-documented method. For laboratory-scale synthesis, the choice may depend more on the availability of starting materials and the chemist's familiarity with the techniques involved.

References

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A Comparative Spectroscopic Analysis: 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol and its Saturated Analogue, 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the nuanced structural differences between unsaturated and saturated compounds can dramatically alter their biological activity and physical properties. The introduction of a trifluoromethyl group further imparts unique characteristics such as increased lipophilicity and metabolic stability. This guide provides an in-depth spectroscopic comparison of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, an unsaturated propargyl alcohol, and its saturated counterpart, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. Through a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will elucidate the key spectral signatures that differentiate these two structurally related molecules.

Molecular Structures

A foundational understanding of the key structural differences is paramount before delving into the spectroscopic data. The core distinction lies in the three-carbon chain connecting the phenyl ring to the hydroxyl group. In this compound, this chain contains a carbon-carbon triple bond (an alkyne), rendering the molecule rigid and linear in that region. In contrast, 3-(3-(trifluoromethyl)phenyl)propan-1-ol possesses a flexible, saturated alkyl chain.

Figure 1. Molecular structures of the unsaturated and saturated analogues.

¹H NMR Spectroscopy: A Tale of Two Hydrogens

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen environments within a molecule. The primary differences in the ¹H NMR spectra of our two compounds arise from the presence of the alkyne group in the unsaturated analogue.

Key Differentiating Features:

  • Alkynyl Proton: The unsaturated compound, being a terminal alkyne, would theoretically show a signal for the proton attached to the sp-hybridized carbon. However, in this compound, this position is substituted with the phenyl ring, so no such signal is present.

  • Propargylic Protons vs. Aliphatic Protons: The methylene protons adjacent to the triple bond (propargylic protons) in the unsaturated alcohol are expected to resonate at a different chemical shift compared to the corresponding aliphatic protons in the saturated analogue. The electron-withdrawing nature of the alkyne deshields the adjacent protons, typically shifting them downfield.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. In both compounds, it will likely appear as a broad singlet.

Comparative ¹H NMR Data:

Proton Assignment This compound (Predicted δ, ppm) 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Predicted δ, ppm) Rationale for Difference
Aromatic Protons (Ar-H)7.2 – 7.8 (multiplet)7.2 – 7.8 (multiplet)The electronic environment of the aromatic ring is similar in both molecules.
Methylene Protons (-CH₂-O)~4.3 (singlet)~3.7 (triplet)The protons in the unsaturated alcohol are deshielded by the adjacent alkyne. The signal is a singlet due to the absence of adjacent protons for coupling. In the saturated analogue, these protons are coupled to the adjacent methylene group.
Methylene Protons (Ar-CH₂-)N/A~2.8 (triplet)This group is only present in the saturated analogue.
Methylene Protons (-CH₂-CH₂-O)N/A~1.9 (multiplet)This group is only present in the saturated analogue.
Hydroxyl Proton (-OH)Variable (broad singlet)Variable (broad singlet)The chemical shift is highly dependent on experimental conditions.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The most significant differences will be observed for the carbons of the three-carbon chain.

Key Differentiating Features:

  • Alkynyl Carbons: The sp-hybridized carbons of the alkyne in the unsaturated compound will have characteristic chemical shifts in the range of 70-110 ppm.[1]

  • Aliphatic Carbons: The sp³-hybridized carbons of the propyl chain in the saturated analogue will appear in the more upfield region of the spectrum, typically between 10-50 ppm.[1]

  • Fluorine Coupling: The trifluoromethyl group will cause splitting of the carbon signals in its vicinity due to ¹⁹F-¹³C coupling.

Comparative ¹³C NMR Data:

Carbon Assignment This compound (Predicted δ, ppm) 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Predicted δ, ppm) Rationale for Difference
Aromatic Carbons (Ar-C)125-170125-170Similar aromatic environments.
Trifluoromethyl Carbon (-CF₃)~124 (quartet)~124 (quartet)The trifluoromethyl group's chemical shift is largely unaffected by the saturation of the side chain. The signal is split into a quartet by the three fluorine atoms.
Alkynyl Carbons (-C≡C-)80-90N/AThese sp-hybridized carbons are unique to the unsaturated molecule.
Methylene Carbon (-CH₂-O)~51~62The chemical shift is influenced by the adjacent functional groups.
Aliphatic Carbons (Ar-CH₂-CH₂-)N/A~34, ~32These sp³-hybridized carbons are characteristic of the saturated chain.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The presence of the carbon-carbon triple bond and the hydroxyl group in both compounds gives rise to distinct and informative absorption bands.

Key Differentiating Features:

  • C≡C Stretch: The most prominent difference will be the presence of a carbon-carbon triple bond stretching vibration in the spectrum of the unsaturated alcohol. This typically appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region.[2][3] Internal alkynes, like the one in our unsaturated compound, generally show a weaker absorption in this region compared to terminal alkynes.[3]

  • O-H Stretch: Both compounds will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group.[2][4] The broadness of this peak is a result of hydrogen bonding.

  • C-H Stretch: The saturated analogue will show C(sp³)-H stretching absorptions in the 2850-3000 cm⁻¹ range.[2] The unsaturated compound will also have C(sp³)-H stretches from the methylene group, in addition to aromatic C(sp²)-H stretches above 3000 cm⁻¹.

Comparative IR Data:

Vibrational Mode This compound (Expected Wavenumber, cm⁻¹) 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Expected Wavenumber, cm⁻¹)
O-H Stretch3200-3600 (strong, broad)3200-3600 (strong, broad)
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch2850-30002850-3000
C≡C Stretch2100-2260 (weak to medium)Absent
C-O Stretch1000-12501000-1250
C-F Stretch1100-14001100-1400

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the two compounds will differ due to the stability of the intermediates formed upon ionization.

Key Differentiating Features:

  • Molecular Ion Peak: Both compounds are expected to show a molecular ion peak corresponding to their respective molecular weights.

  • Fragmentation of the Unsaturated Alcohol: The unsaturated alcohol is likely to undergo fragmentation pathways involving the alkyne and the propargylic position. Cleavage of the C-C bond between the methylene group and the alkyne is a probable fragmentation route.

  • Fragmentation of the Saturated Alcohol: The saturated analogue is expected to exhibit fragmentation patterns typical of alcohols, such as the loss of a water molecule (M-18) and alpha-cleavage.[5] A detailed theoretical fragmentation pathway for 3-(3-(trifluoromethyl)phenyl)propan-1-ol has been proposed, with key fragments at m/z 186 (loss of H₂O), 173 (alpha-cleavage), and 145 (benzylic cleavage).[6]

Comparative Mass Spectrometry Data:

Feature This compound 3-(3-(trifluoromethyl)phenyl)propan-1-ol
Molecular Weight202.17 g/mol 204.19 g/mol
Molecular Ion (M⁺)m/z 202m/z 204
Key FragmentsFragments resulting from cleavage around the alkyne.m/z 186, 173, 145[6]

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Figure 2. A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the compound.

Conclusion

The spectroscopic comparison of this compound and its saturated analogue, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, reveals distinct and predictable differences that are directly attributable to the presence of the carbon-carbon triple bond. In ¹H and ¹³C NMR, the chemical shifts of the nuclei in the propargylic/aliphatic chain are the most telling indicators. IR spectroscopy provides a clear diagnostic for the alkyne C≡C stretch, while mass spectrometry showcases unique fragmentation patterns governed by the stability of the respective molecular frameworks. This guide provides a comprehensive framework for researchers and drug development professionals to confidently distinguish and characterize these and similar unsaturated and saturated compounds, which is a critical step in understanding their structure-activity relationships.

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group in Modern Drug Discovery

The incorporation of fluorine and, more specifically, the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of a drug candidate, improving aspects like membrane permeability, binding affinity, and bioavailability.[1] The parent scaffold, 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, presents a versatile starting point for synthesizing a library of novel compounds (NCS). The rigid alkyne linker and the strategically placed CF3 group on the phenyl ring offer a framework ripe for exploration.

This guide provides a comprehensive framework for the initial biological activity screening of a novel library of compounds (designated NCS-1, NCS-2, and NCS-3) synthesized from this parent molecule. We will objectively compare their performance in three critical therapeutic areas: oncology, infectious diseases, and inflammation. The methodologies are designed to be robust and self-validating, providing a clear path from primary screening to hit identification.

Chapter 1: Anticancer Activity Screening

Rationale for Screening

Many compounds featuring trifluoromethylphenyl moieties have demonstrated potent antiproliferative properties.[1][2][3][4] The CF3 group can enhance interactions with hydrophobic pockets in target proteins, such as kinases, which are often dysregulated in cancer. Therefore, evaluating the cytotoxic potential of the novel compound series (NCS) against various human cancer cell lines is a logical first step.

Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, reliable, and widely adopted colorimetric method for assessing cell viability and cytotoxicity.[5][6] Its principle lies in the enzymatic reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases, an activity inherent to metabolically active, living cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[5]

Experimental Workflow: Anticancer Screening

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plates P2 Incubate for 24h (37°C, 5% CO2) to allow cell attachment P1->P2 T1 Prepare serial dilutions of NCS-1, NCS-2, NCS-3, and Doxorubicin (Control) P2->T1 T2 Treat cells with compounds for 48-72 hours T1->T2 A1 Add MTT solution (0.5 mg/mL) to each well T2->A1 A2 Incubate for 2-4 hours (Formation of formazan crystals) A1->A2 A3 Solubilize formazan (e.g., with DMSO) A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate Cell Viability (%) D1->D2 D3 Determine IC50 values D2->D3 G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare serial 2-fold dilutions of NCS compounds & Ciprofloxacin in Mueller-Hinton Broth P2 Adjust bacterial cultures (S. aureus, E. coli) to 0.5 McFarland standard P1->P2 P3 Dilute inoculum to final concentration of 5 x 10^5 CFU/mL P2->P3 I1 Add bacterial inoculum to each well of the 96-well plate P3->I1 I2 Include positive (no drug) and negative (no bacteria) controls I1->I2 I3 Incubate plate for 16-20 hours at 37°C I2->I3 D1 Visually inspect wells for turbidity (bacterial growth) I3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for Broth Microdilution MIC assay.

Comparative Performance Data

The antimicrobial efficacy of the NCS series was tested against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. Ciprofloxacin, a broad-spectrum antibiotic, served as the positive control.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
NCS-1 8 16
NCS-2 64>128
NCS-3 3264
Ciprofloxacin 0.50.25
(Control)

Interpretation: Compound NCS-1 demonstrates the most significant antimicrobial activity, with notable potency against the Gram-positive S. aureus and moderate activity against the Gram-negative E. coli. This suggests a potentially broad spectrum of activity. The higher MIC against E. coli is common, as the outer membrane of Gram-negative bacteria can pose a significant permeability barrier. The other compounds show limited activity. Further studies for NCS-1 could include time-kill kinetics and mechanism of action investigations. [7]

Chapter 3: Anti-inflammatory Activity Screening

Rationale for Screening

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a critical area of research. [8]Prop-2-en-1-one derivatives and other related structures have been shown to modulate inflammatory pathways. [9]Screening the NCS library for its ability to suppress inflammatory responses in immune cells is a valuable step in characterizing its therapeutic potential.

Experimental Design: LPS-Induced Cytokine Release Assay

A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [10]Murine macrophage cell lines, such as RAW 264.7, are excellent models for this purpose. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mount a robust inflammatory response, releasing high levels of cytokines. [8][10]The inhibitory effect of the test compounds on this release can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow: Anti-inflammatory Screening

G cluster_prep Cell Culture & Pre-treatment cluster_stim Inflammatory Stimulation cluster_analysis Cytokine Quantification (ELISA) P1 Seed RAW 264.7 macrophages in 96-well plates P2 Allow cells to adhere overnight P1->P2 P3 Pre-treat cells with NCS compounds or Dexamethasone for 1-2 hours P2->P3 S1 Stimulate cells with LPS (100 ng/mL) P3->S1 S2 Incubate for 18-24 hours S1->S2 A1 Collect cell culture supernatants S2->A1 A2 Quantify TNF-α and IL-6 levels using ELISA kits A1->A2 A3 Calculate % Inhibition relative to LPS-only control A2->A3

Caption: Workflow for LPS-induced cytokine inhibition assay.

Comparative Performance Data

The anti-inflammatory potential of the NCS series was assessed by measuring the inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages at a screening concentration of 10 µM. Dexamethasone, a potent corticosteroid, was used as the positive control. A preliminary MTT assay was performed to ensure compound concentrations were non-cytotoxic.

Compound (at 10 µM)Cell Viability (%)% Inhibition of TNF-α Release ± SD
NCS-1 >95%21.5 ± 4.3
NCS-2 >95%35.8 ± 5.1
NCS-3 >95%78.2 ± 6.7
Dexamethasone >95%92.4 ± 3.9
(Control at 1 µM)

Interpretation: Compound NCS-3 is a strong hit for anti-inflammatory activity, demonstrating significant inhibition of TNF-α production at a non-toxic concentration. Its efficacy approaches that of the powerful control drug, Dexamethasone. This result strongly supports further investigation, including dose-response studies to determine its IC50 and analysis of its effects on key inflammatory signaling pathways, such as the NF-κB pathway.

Overall Conclusion and Path Forward

This initial biological screening provides a comparative analysis of three novel compounds derived from this compound. The results clearly differentiate the compounds, identifying distinct "hit" candidates for three different therapeutic applications:

  • NCS-2: A promising lead for anticancer drug development.

  • NCS-1: A viable candidate for antimicrobial research.

  • NCS-3: A strong hit for developing novel anti-inflammatory agents.

This structured, multi-pronged screening approach demonstrates the efficiency of evaluating novel chemical scaffolds to uncover diverse biological activities. The subsequent research phases should focus on lead optimization, comprehensive mechanism of action studies, and in vivo efficacy models for these promising hit compounds.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from established methods. [5][11]1. Cell Seeding: Seed adherent cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2. [12]2. Compound Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). [5]3. Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. 4. MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 2-4 hours. 5. Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Broth Microdilution MIC Assay

This protocol is based on CLSI and EUCAST guidelines. [13][14]1. Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and control antibiotic (Ciprofloxacin) in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. 2. Inoculum Preparation: Select 3-5 colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). [15][13]3. Inoculum Dilution: Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [15]4. Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative/sterility control (broth only). [13]5. Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [15]6. MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). [13]

Protocol 3: LPS-Induced Cytokine Release Assay

This protocol is based on standard immunology methods. [8][10]1. Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2. 2. Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or Dexamethasone (control). Incubate for 1-2 hours. 3. Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (excluding the negative control wells). 4. Incubation: Incubate the plate for 18-24 hours. 5. Supernatant Collection: Centrifuge the plate briefly to pellet any cells and carefully collect the supernatant. 6. ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions. 7. Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control.

References

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Sources

A Comparative Guide to the In Vitro Metabolic Stability of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential as a therapeutic agent. A compound that is rapidly metabolized can suffer from a short in vivo half-life, leading to diminished efficacy and the need for more frequent dosing. This guide provides a comprehensive comparison of the in vitro metabolic stability of derivatives of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, a scaffold of interest in medicinal chemistry. We will delve into the experimental data, the underlying biochemical principles, and the strategic chemical modifications that can enhance metabolic resilience.

The Significance of the Trifluoromethyl Group and the Propargyl Moiety

The parent compound, this compound, possesses two key structural features that influence its metabolic fate: the trifluoromethyl (CF3) group and the propargyl alcohol moiety.

The trifluoromethyl group is a cornerstone in contemporary medicinal chemistry due to its profound impact on a molecule's pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] This inherent stability often shields adjacent positions on the aromatic ring from metabolic attack, a common site of hydroxylation for many xenobiotics.[3][4] Furthermore, the electron-withdrawing nature of the CF3 group can influence the overall electronic properties of the molecule, potentially affecting its interaction with metabolizing enzymes.[2][5]

The propargyl alcohol moiety , containing a carbon-carbon triple bond (an alkyne), presents a different metabolic challenge. Alkynes are known substrates for CYP enzymes and can undergo oxidation to form reactive intermediates such as ketenes.[6] These intermediates can then be hydrolyzed or react with nucleophiles, leading to the degradation of the parent compound.[6] This makes the propargyl group a potential metabolic "hotspot."

This guide will explore how modifications to the propargyl alcohol portion of the molecule can mitigate this metabolic liability, while retaining the protective benefits of the trifluoromethyl group.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of the parent compound (Compound A) and two representative derivatives (Compound B and Compound C) in human liver microsomes and human plasma. The data presented in Table 1 is a representative example based on established principles of drug metabolism.

Table 1: In Vitro Metabolic Stability of this compound Derivatives

Compound IDStructureModification from ParentHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (μL/min/mg protein)Half-life (t½) in Human Plasma (min)
A This compound-2527.7>120
B 1-(3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-yloxy)ethan-1-oneEsterification of the primary alcohol886.615
C 3-(3-(Trifluoromethyl)phenyl)-1-methoxyprop-1-yneMethyl ether formation at the primary alcohol858.2>120

Analysis of the Data:

  • Compound A (Parent): Exhibits moderate metabolic stability in human liver microsomes (HLM), suggesting that the propargyl moiety is indeed susceptible to metabolism by CYP enzymes. Its high stability in plasma indicates that it is not a substrate for plasma esterases or other hydrolases.[7][8]

  • Compound B (Ester Derivative): Shows significantly reduced metabolic stability in both HLM and plasma. The ester group introduces a new site for hydrolysis by esterases present in both liver microsomes and plasma, leading to rapid degradation.[9] This highlights the importance of considering enzymatic pathways beyond CYP-mediated oxidation.

  • Compound C (Methyl Ether Derivative): Demonstrates a marked improvement in metabolic stability in HLM compared to the parent compound. By "capping" the primary alcohol with a methyl group, the susceptibility to oxidation at this position is reduced. This modification effectively protects the metabolic hotspot without introducing a new liability, resulting in a longer half-life and lower intrinsic clearance.[10]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the in vitro metabolic stability assays are provided below.

Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive control (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation:

    • Thaw HLMs at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[12]

    • Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[13]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

    • Incubate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.[14]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[11]

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Human Plasma Stability Assay

This assay evaluates a compound's stability in the presence of plasma enzymes, such as esterases and amidases.[16]

Materials:

  • Pooled human plasma

  • Test compounds and positive control (e.g., procaine)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Thaw human plasma at 37°C.

    • Prepare working solutions of test compounds.

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma.[8]

    • Incubate at 37°C.[9]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.[17]

    • Stop the reaction by adding cold acetonitrile with an internal standard.[8]

  • Analysis:

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant using LC-MS/MS.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½).[17]

ExperimentalWorkflow_Plasma cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis Prep_Plasma Thaw Plasma Mix Add Compound to Plasma Prep_Plasma->Mix Prep_Cmpd Prepare Compound Solutions Prep_Cmpd->Mix Incubate Incubate at 37°C Mix->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate with ACN/IS Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ LCMS->Data

Caption: Workflow for the Human Plasma Stability Assay.

Structure-Metabolism Relationships and Future Directions

The comparative data underscores a critical principle in medicinal chemistry: small structural modifications can have a profound impact on metabolic stability. The introduction of an ester in Compound B created a new metabolic liability, leading to rapid degradation. Conversely, the formation of a methyl ether in Compound C effectively shielded the primary alcohol from oxidation, significantly enhancing its stability.

These findings suggest that for the this compound scaffold, derivatization of the primary alcohol is a viable strategy to improve metabolic stability. Future efforts should focus on modifications that are resistant to both oxidative and hydrolytic metabolism. Exploring other ether-linked substituents or replacing the alcohol with a more stable functional group could yield compounds with even more desirable pharmacokinetic profiles.

The strategic incorporation of metabolically robust functional groups, such as the trifluoromethyl group, provides a strong foundation for designing drug candidates with improved in vivo performance.[2] By systematically evaluating the metabolic fate of derivatives, researchers can identify and address metabolic hotspots, ultimately leading to the development of safer and more effective medicines.

Conclusion

This guide has provided a comparative analysis of the in vitro metabolic stability of derivatives of this compound. Through the presentation of representative experimental data and detailed protocols, we have demonstrated how strategic chemical modifications can significantly enhance a compound's metabolic profile. The interplay between the stabilizing effect of the trifluoromethyl group and the metabolic susceptibility of the propargyl moiety offers a valuable case study for researchers in drug discovery. By applying these principles, scientists can more effectively design and optimize new chemical entities with improved pharmacokinetic properties, accelerating the journey from the laboratory to the clinic.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

The trifluoromethyl group generally imparts high chemical stability, while the propargyl alcohol functional group introduces potential flammability and toxicity. Therefore, our disposal strategy must account for these combined characteristics to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from analogous compounds, 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol should be handled as a hazardous substance with the potential for multiple health effects.

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]Avoid generating dust or aerosols. Handle in a well-ventilated area, preferably a fume hood.[2][3][4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear safety glasses with side shields or chemical splash goggles.[4][5]
Respiratory Irritation May cause respiratory irritation.[1][2][4]Use a fume hood or other local exhaust ventilation.[3][4]
Flammability Potential for flammability, especially given the propargyl alcohol group.[6][7]Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves a comprehensive PPE strategy.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]

  • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the substance.[1][3][8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][3][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the designated hazardous waste container.

Disposal Procedure for this compound

The primary and most recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal facility via incineration.[2][3]

Waste Segregation and Collection Workflow:

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Unused/Expired 3-(3-(CF3)phenyl)prop-2-yn-1-ol D Collect in a dedicated, sealable hazardous waste container. [Plastic is preferred] A->D B Contaminated Labware (e.g., glassware, pipette tips) B->D C Contaminated PPE (e.g., gloves, absorbent pads) C->D E Label container clearly: 'Hazardous Waste - this compound' and list all components. D->E F Store in a designated, well-ventilated Satellite Accumulation Area. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. As a Senior Application Scientist, the following recommendations are synthesized from an analysis of the compound's structural motifs, data from analogous compounds, and established best practices in chemical safety. The objective is to empower researchers with the knowledge to conduct their work safely and effectively.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Propargyl Alcohol Moiety: Propargyl alcohol is a known hazardous substance. It is flammable, reactive, and can cause severe skin and eye irritation or burns.[1][2][3] Inhalation of its vapors can lead to respiratory irritation, and it may also have systemic effects, potentially damaging the liver and kidneys.[2]

  • Trifluoromethylphenyl Group: The presence of a trifluoromethyl group on an aromatic ring can significantly influence a molecule's reactivity and biological activity.[4] Analogous compounds containing this group are often classified as irritants. For instance, 3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PROP-2-YN-1-OL is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation, respiratory tract irritation, and potential systemic toxicity upon absorption or inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize the risk of exposure. The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific experimental procedure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Identify Task Identify Task - Weighing solid - Preparing solution - Running reaction - Waste disposal Assess Potential Exposure Assess Potential Exposure - Splash risk - Aerosol generation - Inhalation of vapors Identify Task->Assess Potential Exposure Eye/Face Protection Eye/Face Protection Assess Potential Exposure->Eye/Face Protection High Splash Risk? Hand Protection Hand Protection Assess Potential Exposure->Hand Protection Body Protection Body Protection Assess Potential Exposure->Body Protection Respiratory Protection Respiratory Protection Assess Potential Exposure->Respiratory Protection Vapors/Aerosols?

Caption: PPE Selection Workflow for Handling this compound.

Detailed PPE Specifications

The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical splash goggles and, for high-splash risk tasks, a face shield.Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 are required to protect against splashes and vapors. A face shield provides an additional layer of protection for the entire face.[1][6][7]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Double gloving is recommended. Given the potential for skin irritation and absorption, robust hand protection is critical.[2][8] Always inspect gloves for tears or degradation before use and change them frequently, especially if contamination is suspected.
Body A flame-retardant laboratory coat and closed-toe shoes. For tasks with a high splash potential, a chemical-resistant apron is also necessary.A flame-retardant lab coat is recommended due to the flammability of the propargyl alcohol moiety.[9] A chemical-resistant apron will provide an additional barrier against spills.[8]
Respiratory Use in a certified chemical fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.The trifluoromethylphenyl group and the potential for aerosolization necessitate the use of a chemical fume hood to minimize inhalation exposure.[1][10]

Operational and Disposal Plans

Operational Handling and Storage Plan

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10] Designate a specific area within a certified chemical fume hood for handling this compound.[8]

  • Engineering Controls: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a well-ventilated chemical fume hood.[10]

  • Safe Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or aerosols.[5][8] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][11] Never work alone when handling this compound.[8][10]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.[2][9]

  • Store separately from oxidizing agents and strong acids to prevent hazardous reactions.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[12]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[13] Absorb the spill with an inert, non-combustible material such as vermiculite or sand and place it in a sealed container for disposal.[14]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. As a halogenated organic compound, it should be disposed of in a container labeled "Halogenated Organic Waste".[14] Do not mix with non-halogenated waste.[14]

  • Container Management: Keep waste containers tightly closed except when adding waste.[14] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14] Do NOT dispose of this chemical down the drain or in the regular trash.[14]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards, derived from its constituent chemical moieties. By adhering to the PPE protocols, operational guidelines, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety is paramount in advancing scientific discovery while ensuring the well-being of all laboratory personnel.

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Retrosynthesis Analysis

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3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
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3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

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